Lead subacetate
Description
Structure
2D Structure
Properties
CAS No. |
1335-32-6 |
|---|---|
Molecular Formula |
C4H6O4Pb |
Molecular Weight |
325 g/mol |
IUPAC Name |
diacetyloxylead |
InChI |
InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
GUWSLQUAAYEZAF-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Pb]OC(=O)C.O.O.O.O.[Pb].[Pb] |
Canonical SMILES |
CC(=O)O[Pb]OC(=O)C |
boiling_point |
Decomposes at 200 °C |
Color/Form |
White, heavy powder |
melting_point |
75 °C |
Other CAS No. |
1335-32-6 |
physical_description |
Lead subacetate is a white dense powder. (NTP, 1992) White solid; [Merck Index] Very soluble in water; [[Ullmann] |
Pictograms |
Health Hazard; Environmental Hazard |
solubility |
Sol in water with alkaline reaction; on exposure to air absorbs carbon dioxide and becomes incompletely soluble Soluble in ethanol 6.25 g/100 mL water at 15 °C; 25 g/100 mL water at 100 °C |
Synonyms |
lead acetate, basic lead subacetate |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical formula for lead subacetate
An In-depth Technical Guide to Lead Subacetate
This compound, also known as basic lead acetate, is an inorganic compound with significant historical and contemporary applications in various scientific fields. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Formula and Synonyms
The chemical formula for this compound can be represented in several ways, all referring to the same compound:
This compound is also known by several synonyms, including:
Quantitative Data
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Reference(s) |
| Molar Mass | 807.72 g/mol | [3][5] |
| Appearance | White crystalline powder or dense white powder | [2][3][5][8] |
| Melting Point | 75 °C | [8] |
| Boiling Point | Decomposes at 200 °C | [8] |
| Solubility in Water | Soluble, forms an alkaline solution | [2][8] |
| CAS Number | 1335-32-6 | [1][2][3][5] |
| UN Number | 2291 | [2] |
| Hazard Class | 6.1 (Poison) | [4] |
Synthesis of this compound
This compound can be synthesized through the reaction of lead(II) oxide with lead(II) acetate in an aqueous solution. Another method involves the reaction of lead(II) oxide with a dilute solution of acetic acid.[8]
Applications in Research and Development
This compound has a range of applications in scientific research and industrial processes:
-
Analytical Chemistry: It is utilized as a reagent for the detection and quantification of certain organic compounds, such as alkaloids and phenols.[5] It is also used in sugar analysis to clarify and decolorize solutions before polarimetry.[7][9]
-
Organic Synthesis: This compound serves as a catalyst and a reagent in various organic reactions, including acetylation.[5]
-
Historical and Niche Uses: Historically, it was used as an astringent in the form of Goulard's extract and as a sweetener in wines and foods, a practice now discontinued due to its toxicity.[1][10] In a laboratory setting, lead(II) acetate paper is used to detect hydrogen sulfide gas.[10] A solution of lead acetate has also been studied as a UV filter to improve the yield of vitamin D in the photochemical conversion of ergosterol.[11]
Experimental Protocols
Protocol 1: Preparation of a Standard Lead Acetate Solution for Toxicity Studies
This protocol outlines the preparation of a lead acetate solution for use in experimental animal studies.
Detailed Methodology:
-
Weighing: Accurately weigh the required mass of ACS grade this compound powder.
-
Dissolving: Transfer the powder to a volumetric flask and add a portion of distilled water. Agitate the flask to dissolve the powder completely.
-
Dilution: Once dissolved, dilute the solution to the final volume with distilled water.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared solution in a properly labeled and sealed container at room temperature. For toxicity studies, fresh solutions should be prepared at regular intervals to ensure concentration accuracy.[12]
Protocol 2: Experimental Design for a Sub-lethal Toxicity Study in Rats
This protocol describes a typical experimental setup to evaluate the toxicity of lead acetate in a rat model.[13][14][15]
Detailed Methodology:
-
Animal Acclimatization: Male albino rats are acclimatized to the laboratory conditions for a period before the experiment begins.
-
Grouping: The rats are randomly divided into a control group and several experimental groups. The control group receives distilled water, while the experimental groups receive different sub-lethal doses of lead acetate.[13][14]
-
Dosing: Lead acetate is administered orally, typically every two days, for the duration of the study (e.g., 14 weeks).[13]
-
Monitoring: Body weight and food intake are recorded regularly. The animals are observed for any clinical signs of toxicity.
-
Sample Collection: At the end of the experimental period, blood samples are collected for hematological and biochemical analysis.
-
Biochemical Analysis: Plasma is analyzed for markers of liver function (ALT, AST), kidney function, and other relevant biomarkers.[13][15]
-
Necropsy and Histopathology: After blood collection, the animals are euthanized, and major organs are collected for histopathological examination.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions. It is classified as a poison and is harmful if swallowed, inhaled, or absorbed through the skin.[4][16] Exposure can lead to lead poisoning, which can affect multiple organ systems. Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.
References
- 1. Basic lead acetate - Wikipedia [en.wikipedia.org]
- 2. laballey.com [laballey.com]
- 3. This compound | 1335-32-6 [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound - OEHHA [oehha.ca.gov]
- 8. Lead acetate (Pb3(AcO)2(OH)4) | C4H10O8Pb3 | CID 5284406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Manufacturer and Supplier - Vishnu Priya Chemicals Pvt Ltd [vishnupriya.in]
- 10. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 11. Studies on application of a lead acetate solution as filter to the photochemical reaction of ergosterol to improve the yield of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Effect of lead acetate toxicity on experimental male albino rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wvj.science-line.com [wvj.science-line.com]
- 15. The effect of lead acetate toxicity on experimental male albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Lead subacetate CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead subacetate, also known as basic lead acetate, is a white, heavy powder with the CAS number 1335-32-6.[1][2][3][4][5] Historically, it has been used in various applications, including as a clarifying agent in sugar analysis and in the manufacturing of other lead compounds.[5] Due to its toxicity, its use is now highly regulated. This guide provides a comprehensive overview of its physical properties, experimental protocols for its analysis, and insights into its biological interactions at a cellular level.
Physical Properties of this compound
The physical characteristics of this compound are summarized in the table below. It is important to note that variations in reported values may exist due to differences in the exact composition, as "this compound" can refer to a mixture of lead acetates and lead hydroxides.
| Property | Value | Source(s) |
| CAS Number | 1335-32-6 | [1][2][3][4][5] |
| Molecular Formula | Pb(C₂H₃O₂)₂·2Pb(OH)₂ or C₄H₁₀O₈Pb₃ | [1][2] |
| Molecular Weight | Approximately 807.72 g/mol | [1] |
| Appearance | White, heavy powder or gelatinous solid.[2][6] | [2][6] |
| Melting Point | Decomposes at 200°C (392°F) | [7] |
| Boiling Point | Decomposes | [7] |
| Density | Data not consistently available | |
| Solubility | Soluble in 16 parts of cold water with an alkaline reaction; soluble in water.[1][6] | [1][6] |
Experimental Protocols
Detailed methodologies for the analysis of this compound are crucial for quality control and research purposes. Below are summaries of key experimental procedures.
Determination of Basic Lead (Indirect Acidimetry)
This method quantifies the amount of basic lead oxide (PbO) in a sample of this compound.
Methodology:
-
Accurately weigh approximately 5 g of the this compound sample.
-
Dissolve the sample in 100 mL of carbon dioxide-free water in a 500 mL volumetric flask.
-
Add 50.0 mL of 1 N acetic acid volumetric solution and 100 mL of a carbon dioxide-free 3% sodium oxalate solution.
-
Mix the contents thoroughly and dilute to the 500 mL mark with carbon dioxide-free water.
-
Allow the precipitate to settle.
-
Decant 100.0 mL of the clear supernatant liquid.
-
Titrate the supernatant with 1 N sodium hydroxide volumetric solution, using 0.15 mL of phenolphthalein as an indicator.
-
The amount of 1 N acetic acid consumed is equivalent to the amount of PbO in the sample, where each milliliter of 1 N acetic acid corresponds to 0.1116 g of PbO.
Test for Insoluble Matter in Dilute Acetic Acid
This protocol determines the presence of substances in this compound that are not soluble in dilute acetic acid.
Methodology:
-
Dissolve 5.0 g of the sample in 100 mL of dilute acetic acid (1 part acetic acid to 19 parts water), warming if necessary to achieve complete dissolution.
-
Filter the solution through a tared, preconditioned filtering crucible.
-
Wash the crucible with dilute acetic acid (1:19) until the washings are no longer darkened by hydrogen sulfide.
-
Dry the crucible at 105°C to a constant weight. The weight of the remaining residue represents the insoluble matter.
Biological Interaction: Neurotoxic Signaling Pathway
Lead compounds, including this compound, are known neurotoxins. Studies on lead acetate have elucidated a signaling pathway by which it can induce neuronal cell death. This process is initiated by the activation of microglia, the resident immune cells of the central nervous system.
Exposure to lead acetate can trigger the activation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways within microglia. This activation subsequently leads to the stimulation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB upregulates the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattrapictant protein-1 (MCP-1). These inflammatory mediators, when released from microglia, can act on neighboring neurons, inducing apoptosis (programmed cell death) through the activation of caspase-3.
Below is a diagram illustrating this signaling cascade.
Caption: Signaling pathway of lead acetate-induced neurotoxicity.
References
- 1. Effects of chronic exposure to sublethal concentrations of lead acetate on heme synthesis and immune function in red-tailed hawks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Effect of lead acetate toxicity on experimental male albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lead acetate–based test strip method for rapid and quantitative detection of residual sulfur dioxide in Chinese herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of low-dose lead acetate exposure on the metabolism of nucleic acids and lipids in cerebellum and hippocampus of rat during postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Preparation of Basic Lead Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic lead acetate, also known as lead subacetate, refers to a family of lead(II) compounds containing both acetate and hydroxide ligands. These compounds have historical significance in various applications, including as an astringent known as Goulard's Extract, and continue to be of interest in chemical synthesis and materials science.[1][2] This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of basic lead acetates, with a focus on providing detailed experimental protocols and quantitative data for researchers.
The most common form of basic lead acetate is tribasic lead acetate, with the chemical formula Pb(CH₃COO)₂·2Pb(OH)₂ or C₄H₁₀O₈Pb₃. Other forms, such as monobasic and dibasic lead acetate, are also known to exist, arising from the reaction of lead(II) acetate with lead(II) oxide in aqueous solutions.[3] The degree of basicity is dependent on the stoichiometry of the reactants.
Physicochemical Properties
Basic lead acetates are typically white, dense powders that are soluble in water, forming alkaline solutions.[4][5] Upon exposure to air, these solutions can absorb carbon dioxide, leading to the precipitation of lead carbonate.[6] A summary of the key physicochemical properties of neutral and a common form of basic lead acetate is presented in Table 1.
Table 1: Physicochemical Properties of Lead Acetates
| Property | Lead(II) Acetate (Anhydrous) | Lead(II) Acetate Trihydrate | Basic Lead Acetate (this compound) |
| Chemical Formula | Pb(CH₃COO)₂ | Pb(CH₃COO)₂·3H₂O | e.g., C₄H₁₀O₈Pb₃[4] |
| Molecular Weight | 325.29 g/mol [5] | 379.33 g/mol [5] | ~807.72 g/mol [4] |
| Appearance | White crystalline solid[5] | Colorless or white efflorescent crystals[7] | White dense powder[5] |
| Melting Point | 280 °C[5] | 75 °C[5] | 75 °C (decomposes)[4] |
| Boiling Point | Decomposes[7] | Decomposes[7] | Decomposes at 200 °C[5] |
| Density | 3.25 g/cm³[5] | 2.55 g/cm³[5] | - |
| Solubility in Water | 44.3 g/100 mL at 20 °C[7] | Soluble[7] | Soluble, forms alkaline solution[4][5] |
| pH of Aqueous Solution | - | - | > 7.0[3] |
Synthesis of Precursor: Lead(II) Acetate
The primary precursor for the synthesis of basic lead acetate is lead(II) acetate. Several methods for its preparation are well-documented.
Method 1: Reaction of Lead(II) Oxide with Acetic Acid
This is a common laboratory method for producing lead(II) acetate.[7]
Reaction: PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O
A detailed experimental protocol is provided in the Experimental Protocols section.
Method 2: Reaction of Lead Metal with Acetic Acid and Hydrogen Peroxide
This method utilizes the oxidizing power of hydrogen peroxide to facilitate the reaction of metallic lead with acetic acid.[8][9]
Reaction Pathway:
-
Pb + H₂O₂ → PbO + H₂O
-
PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O
A detailed experimental protocol is provided in the Experimental Protocols section.
Synthesis of Basic Lead Acetate
The synthesis of basic lead acetate involves the reaction of lead(II) acetate with a source of lead(II) oxide or hydroxide in an aqueous medium. The stoichiometry of the reactants determines the specific basicity of the resulting compound.
General Reaction Pathway
The formation of basic lead acetate can be conceptualized as the hydrolysis of lead(II) acetate, where the acetate ions are partially replaced by hydroxide ions. This process is facilitated by the addition of a base, typically lead(II) oxide (litharge).
Caption: General reaction pathway for the formation of basic lead acetates.
Synthesis of Dibasic Lead Acetate Solution
A method for preparing a dibasic lead acetate solution is described in U.S. Patent 3,323,859. This involves reacting litharge (lead(II) oxide) with acetic acid in specific molar ratios.[10]
Stoichiometry: 3 PbO + 2 CH₃COOH → Pb(CH₃COO)₂·2Pb(OH)₂ (in solution)
A detailed experimental protocol is provided in the Experimental Protocols section.
Synthesis of a General Basic Lead Acetate Solution (Goulard's Extract)
A traditional preparation for a basic lead acetate solution, historically known as Goulard's Extract, involves boiling lead(II) acetate with lead(II) oxide.[11]
A detailed experimental protocol is provided in the Experimental Protocols section.
Experimental Protocols
Protocol 1: Synthesis of Lead(II) Acetate from Lead(II) Oxide
Materials:
-
Lead(II) oxide (litharge, PbO)
-
Glacial acetic acid (CH₃COOH)
-
Distilled water
-
Heating mantle or hot plate with magnetic stirrer
-
Reaction flask
-
Condenser
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and condenser, add 80 mL of hot 80% acetic acid.[12]
-
Slowly add lead(II) oxide to the hot acetic acid solution with continuous stirring until the solution is bleached.[12]
-
Filter the hot solution to remove any unreacted solids.[12]
-
To the filtrate, add a small amount of acetic acid.[12]
-
Evaporate the solution until its relative density reaches 1.40.[12]
-
Allow the solution to cool slowly to facilitate crystallization.
-
Collect the lead(II) acetate crystals by vacuum filtration and wash with a small amount of cold distilled water.
-
Dry the crystals in a desiccator.
Protocol 2: Synthesis of Lead(II) Acetate from Lead Metal
Materials:
-
Lead metal (shots or foil)
-
Glacial acetic acid (CH₃COOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Magnetic stirrer with heating capabilities
-
Beaker
-
Filtration apparatus
Procedure:
-
Place 10 g of lead metal shots in a 250 mL beaker with a magnetic stir bar.[9]
-
Add 25 mL of glacial acetic acid.[9]
-
Slowly and carefully add 10 mL of 30% hydrogen peroxide in small portions. The reaction is exothermic and will cause bubbling.[9]
-
Continue stirring and adding hydrogen peroxide in small lots until the reaction subsides.[9]
-
Filter the resulting solution to remove any unreacted lead and impurities.[9]
-
Pour the clear filtrate into a crystallizing dish and allow it to evaporate slowly to obtain crystals of lead(II) acetate.
Caption: Experimental workflow for the synthesis of lead(II) acetate from lead metal.
Protocol 3: Synthesis of Dibasic Lead Acetate Solution
Materials:
-
Litharge (Lead(II) oxide, PbO)
-
Dilute acetic acid (e.g., 0.5-5%)[10]
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
Procedure:
-
Prepare a dibasic lead acetate solution by reacting 3 moles of litharge with 2 moles of acetic acid in an aqueous solution.[10]
-
The reaction can be carried out by heating the mixture to facilitate the dissolution of the litharge.
-
After the reaction is complete, filter the solution to remove any unreacted solids and impurities.[10]
-
The resulting clear solution is a solution of dibasic lead acetate.
Protocol 4: Synthesis of a General Basic Lead Acetate Solution
Materials:
-
Lead(II) acetate
-
Lead(II) oxide (litharge, PbO)
-
Distilled water
-
Shaking apparatus
Procedure:
-
Dissolve 22.0 g of lead acetate in 70 mL of distilled water.[11]
-
In a separate container, make a paste of 14.0 g of lead monoxide with 10.0 mL of water.[11]
-
Add the lead acetate solution to the lead monoxide paste.[11]
-
Shake the mixture vigorously for 5 minutes.[11]
-
Let the mixture stand for one week at room temperature, with occasional shaking.[11]
-
Filter the solution.
-
Adjust the final volume of the filtrate to 100 mL with boiled and cooled distilled water.[11]
Characterization and Analytical Methods
The characterization of basic lead acetate is crucial to determine its composition and purity.
Volumetric Analysis
A common method for determining the basicity of a lead acetate solution is through acid-base titration. The excess basicity can be neutralized with a standardized acid.
Principle: The hydroxide ions in the basic lead acetate react with a known amount of a standard acid. The unreacted acid is then back-titrated with a standard base.
A detailed procedure for the analysis of "Basic Lead" is provided by the American Chemical Society (ACS) for this compound.[13] This involves dissolving the sample, adding a known excess of acetic acid, precipitating the lead with sodium oxalate, and then titrating the excess acetic acid in the supernatant with sodium hydroxide.
Instrumental Analysis
Various instrumental techniques can be employed for the characterization of basic lead acetates:
-
X-ray Diffraction (XRD): To determine the crystalline structure and identify the specific basic lead acetate phase present.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the acetate and hydroxide groups.
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition of the compounds and determine the water of hydration.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): For the precise quantification of lead content.
Conclusion
The synthesis of basic lead acetate can be achieved through the controlled reaction of lead(II) acetate with lead(II) oxide in an aqueous medium. The specific stoichiometry of the reactants is key to obtaining different basic forms, such as monobasic, dibasic, and tribasic lead acetates. This guide has provided detailed experimental protocols for the synthesis of the lead(II) acetate precursor and for the preparation of basic lead acetate solutions. Furthermore, it has outlined relevant analytical methods for the characterization of these compounds. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these synthetic routes and characterization techniques is essential for the consistent and reliable production of basic lead acetates for their specific applications. Further research into the selective synthesis of each distinct basic form and a more detailed elucidation of the reaction mechanisms will continue to be of value to the scientific community.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Basic lead acetate - Wikipedia [en.wikipedia.org]
- 3. Lead acetate synthesis - chemicalbook [chemicalbook.com]
- 4. Lead acetate (Pb3(AcO)2(OH)4) | C4H10O8Pb3 | CID 5284406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]
- 6. Lead acetate - CAMEO [cameo.mfa.org]
- 7. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 8. Lead(II) acetate basic [chembk.com]
- 9. youtube.com [youtube.com]
- 10. US3323859A - Process for the preparation of dibasic lead salts of inorganic acids - Google Patents [patents.google.com]
- 11. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide on the Solubility of Lead Subacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lead subacetate in water and various organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the toxicological pathways associated with lead exposure.
Introduction to this compound
This compound, with the chemical formula Pb(CH₃COO)₂·2Pb(O)₂, is a white, dense powder. It is also known as basic lead acetate. Historically, it has been used in various applications, including as a clarifying agent in sugar analysis and as a reagent in the synthesis of other lead compounds. Due to its toxicity, its use is now primarily limited to controlled laboratory settings. Understanding its solubility is crucial for its proper handling, application, and for toxicological studies.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. This section presents the available quantitative and qualitative solubility data for this compound.
Data Presentation
The following tables summarize the solubility of this compound and the closely related lead(II) acetate in water and selected organic solvents. Due to the limited availability of quantitative data for this compound in organic solvents, data for lead(II) acetate is provided as a reference. It is important to note that while structurally similar, the solubility of these two compounds may differ.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Water | 15 | 6.25[1] | Forms an alkaline solution.[1] |
| Water | 100 | 25[1] | |
| Ethanol | - | Soluble[1] | Quantitative data not available. |
Table 2: Solubility of Lead(II) Acetate (for reference)
| Solvent | Temperature (°C) | Solubility ( g/100 g) |
| Water (anhydrous) | 0 | 19.80[2] |
| Water (anhydrous) | 20 | 44.31[2] |
| Water (anhydrous) | 50 | 218.3[2] |
| Methanol (anhydrous) | 66.1 | 102.75[2] |
| Methanol (trihydrate) | 15 | 74.75[2] |
| Methanol (trihydrate) | 66.1 | 214.95[2] |
| Glycerol (anhydrous) | 15 | 20[2] |
| Glycerol (trihydrate) | 20 | 143[2] |
Note: On exposure to air, this compound absorbs carbon dioxide and becomes incompletely soluble in water.[1]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for various scientific applications. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
General Experimental Workflow
The determination of solubility typically follows a standardized workflow to ensure accuracy and reproducibility.
Caption: A generalized workflow for determining the solubility of a chemical compound.
Saturation Shake-Flask Method (Adapted from OECD Guideline 105)
The shake-flask method is a widely used technique for determining the solubility of substances.[3][4]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (e.g., water, ethanol)
-
Erlenmeyer flasks with stoppers
-
Thermostatically controlled shaker or water bath
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Analytical balance
-
Apparatus for quantitative analysis of lead (e.g., for gravimetric analysis: evaporating dish, oven; for spectroscopic analysis: Atomic Absorption Spectrometer or Inductively Coupled Plasma Mass Spectrometer)
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of the solvent at the test temperature and shake vigorously after each addition until saturation is observed (i.e., undissolved solid remains). This helps in determining the appropriate amount of substance to use in the definitive test.[5]
-
Definitive Test: a. Add an excess amount of this compound (determined from the preliminary test) to triplicate flasks containing a known volume of the solvent. b. Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). c. Agitate the flasks for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure that the concentration of the solute in the solution has reached a plateau.[3]
-
Phase Separation: a. After equilibrium is reached, allow the flasks to stand in the thermostatic bath for a sufficient time to allow the undissolved solid to settle. b. Separate the saturated solution from the undissolved solid by either centrifugation or filtration. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.
-
Analysis of the Saturated Solution: a. Accurately withdraw a known volume or weight of the clear supernatant. b. Determine the concentration of this compound in the sample using a validated analytical method. For a non-volatile solid like this compound, a gravimetric method is suitable.
Gravimetric Method for Concentration Determination
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the saturated this compound solution into the evaporating dish and weigh it again to determine the mass of the solution.
-
Gently evaporate the solvent in a fume hood, followed by drying the residue in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.
-
Cool the evaporating dish in a desiccator and weigh it.
-
The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved this compound.
-
The solubility can then be calculated in g/100 mL or g/100 g of the solvent.
Toxicological Signaling Pathways of Lead
Lead is a well-known toxicant that exerts its effects through various molecular mechanisms. The primary mechanisms of lead toxicity involve its ability to mimic calcium ions and induce oxidative stress. While these pathways are generally applicable to lead and its compounds, including this compound, specific quantitative differences in the toxicokinetics and toxicodynamics of this compound may exist.
Interference with Calcium Signaling
Lead's ionic radius and charge are similar to that of calcium (Ca²⁺), allowing it to interfere with numerous calcium-dependent cellular processes.[6]
Caption: Simplified diagram of lead's interference with calcium-mediated cellular signaling.
This interference can lead to:
-
Blocked Calcium Channels: Lead can block the entry of calcium into cells, affecting processes like neurotransmitter release.
-
Inhibition of Calcium Pumps: This leads to an increase in intracellular calcium concentration.
-
Competition with Calcium for Binding Sites: Lead can displace calcium from binding sites on proteins such as calmodulin and protein kinase C (PKC), leading to their improper activation or inhibition.[6]
Induction of Oxidative Stress
Lead exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, resulting in oxidative stress.[7]
Caption: Overview of the pathway leading to oxidative stress induced by lead.
Key events in this pathway include:
-
Generation of ROS: Lead promotes the formation of ROS, such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals.
-
Depletion of Antioxidants: Lead can deplete the cell's primary antioxidant, glutathione (GSH), by binding to its sulfhydryl groups.
-
Inhibition of Antioxidant Enzymes: Lead can inhibit the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
The resulting oxidative stress can cause damage to lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cellular dysfunction and apoptosis.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound, offering both qualitative and quantitative data for its dissolution in water and organic solvents. The inclusion of data for the closely related lead(II) acetate serves as a valuable reference for researchers. The detailed experimental protocols for solubility determination, based on established methods, provide a practical framework for laboratory investigations. Furthermore, the visualization of the key toxicological pathways of lead highlights the molecular basis of its hazardous nature. This comprehensive information is intended to support the safe and effective use of this compound in a research and development context.
References
- 1. Lead acetate (Pb3(AcO)2(OH)4) | C4H10O8Pb3 | CID 5284406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. oecd.org [oecd.org]
In-depth Technical Guide on the Molecular Structure and Bonding of Lead Subacetate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Molecular Structure and Bonding of Lead Subacetate
Introduction
This compound, also known as basic lead acetate, is an inorganic compound with significant historical and limited contemporary applications. This guide aims to provide an in-depth technical overview of its molecular structure and bonding. However, a comprehensive search of available scientific literature and crystallographic databases has revealed a notable scarcity of detailed structural information for this compound with the chemical formula Pb₃(OH)₄(O₂CCH₃)₂. While the chemical composition is well-established, a definitive single-crystal X-ray diffraction study providing precise bond lengths and angles appears to be unavailable in the public domain.
This guide will therefore summarize the known chemical and physical properties of this compound and, where directly applicable, draw inferences from the well-characterized structure of the related compound, lead(II) acetate. The absence of precise structural data for this compound presents a significant knowledge gap and an opportunity for further research in the field of inorganic chemistry.
Chemical Identity and Formula
This compound is a white, dense powder.[1] It is a basic salt, and its chemical formula is consistently reported as:
The compound is also known by several synonyms, including:
Molecular Structure and Bonding: A Postulated Overview
In the absence of a determined crystal structure for this compound, a hypothetical molecular arrangement can be postulated based on its chemical formula and the known coordination chemistry of lead(II). The structure is expected to be a complex ionic and covalent network.
The key components of the structure are:
-
Lead(II) ions (Pb²⁺): Three lead cations are present in the formula unit. Lead(II) typically exhibits a flexible coordination environment, often with a hemi-directed or holo-directed geometry due to the influence of the 6s² lone pair of electrons.
-
Hydroxide ions (OH⁻): Four hydroxide groups are present, which can act as bridging ligands between lead centers, forming Pb-O-Pb linkages.
-
Acetate ions (CH₃COO⁻): Two acetate groups are present. The acetate ion can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bidentate bridging.
It is plausible that the core of the structure consists of a cluster of lead atoms bridged by hydroxide ions, with the acetate groups coordinated to the lead centers. The overall structure is likely a coordination polymer in the solid state.
Quantitative Data
As a definitive crystal structure of this compound is not available, a table of experimental bond lengths and angles cannot be provided. This section would typically summarize such data from X-ray diffraction studies.
Experimental Protocols
The definitive method for determining the molecular structure of a crystalline solid like this compound is Single-Crystal X-ray Diffraction . The general protocol for such an experiment would involve the following steps:
-
Synthesis and Crystal Growth:
-
This compound can be synthesized by dissolving lead(II) oxide in a solution of lead(II) acetate.[1]
-
Single crystals suitable for X-ray diffraction would need to be grown from a suitable solvent or by other crystallization techniques.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The positions of the atoms in the unit cell are determined from the diffraction data using computational methods.
-
The structural model is then refined to obtain the best fit to the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
-
Visualization of the Postulated Molecular Structure
Due to the lack of precise atomic coordinates, a detailed and accurate visualization of the this compound molecule cannot be generated. A simplified, hypothetical representation of the connectivity is presented below to illustrate the potential arrangement of atoms.
Caption: A hypothetical bonding arrangement in this compound.
Conclusion and Future Outlook
This technical guide has summarized the currently available information on the molecular structure and bonding of this compound. While its chemical formula and basic properties are known, a significant gap exists in our understanding of its precise three-dimensional structure. The lack of a published crystal structure prevents a detailed analysis of its bonding parameters and the generation of accurate molecular visualizations.
The determination of the crystal structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field of inorganic chemistry. Such a study would provide crucial insights into the coordination chemistry of lead(II) in the presence of both hydroxide and carboxylate ligands and would be of interest to researchers in materials science and toxicology. We encourage further experimental investigation to elucidate the definitive molecular structure of this compound.
References
- 1. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 2. Crystal structure of lead acetate trihydrate | Semantic Scholar [semanticscholar.org]
- 3. Lead(II) acetate - Crystal growing [en.crystalls.info]
- 4. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Many Faces of Lead Subacetate: A Technical Guide to its Historical and Chemical Nomenclature
For researchers, scientists, and professionals in drug development delving into historical and chemical literature, understanding the varied nomenclature for a single compound is paramount. This guide provides an in-depth exploration of the synonyms, chemical identities, and historical preparations of lead subacetate, a compound with a rich and complex history.
A Rose by Any Other Name: Synonyms for this compound
This compound has been known by a multitude of names throughout history, reflecting its widespread use in various contexts, from a medicinal astringent to a clarifying agent in chemical analysis. The following table summarizes the most common synonyms found in historical and chemical texts.
| Common Name/Synonym | Chemical/Systematic Name | Historical Context/Notes |
| Goulard's Extract [1][2] | Solution of this compound[3][4][5] | Named after the French surgeon Thomas Goulard who popularized its use as an astringent in the 18th century.[1][2] |
| Basic Lead Acetate [1] | Lead(II) hydroxide acetate | A general chemical term indicating the presence of hydroxide ions in addition to acetate. |
| Vinegar of Saturn [1] | - | An alchemical and early chemical term, alluding to the "sweet" taste of lead salts ("Saturn" being the alchemical name for lead). |
| Liquor Plumbi Subacetatis [3] | Solution of Subacetate of Lead[3][4][6] | The Latin name, commonly used in pharmacopoeias and medical texts of the 19th and early 20th centuries. |
| Eau de Goulard [1] | - | French term for "Goulard's Water," a diluted form of Goulard's Extract. |
| Extract of Saturn [1] | - | Another historical term with alchemical roots. |
| Liquid Acetate of Lead [1] | - | A descriptive name used in older literature. |
| Lead Monosubacetate | - | A less common chemical synonym. |
| Subacetate of Lead | - | A direct translation and common chemical name. |
Chemical Identity and Formulations
The exact chemical composition of what is historically referred to as "this compound" can vary depending on the method of preparation. This variability is reflected in the different chemical formulas attributed to it. Modern chemical databases often provide a more precise picture of the various basic lead acetates.
| Chemical Formula | IUPAC Name | Molar Mass ( g/mol ) | CAS Number |
| Pb(CH₃COO)₂·2Pb(OH)₂ | Bis(acetato)tetrahydroxytrilead | 807.72 | 1335-32-6 |
| Pb₃(OH)₄(O₂CCH₃)₂ | tris(lead(2+));diacetate;tetrahydroxide | 807.72 | 1335-32-6 |
| C₄H₁₀O₈Pb₃ | Lead(2+) hydroxide acetate (3:4:2) | 807.72 | 1335-32-6 |
Historical Experimental Protocols
The preparation of this compound solutions was a common practice in pharmacies and laboratories of the 18th and 19th centuries. The following protocols are based on historical descriptions and represent the methods used during that period. It is important to note that these are not modern, standardized procedures and lack the precision of contemporary experimental designs. Extreme caution is advised due to the high toxicity of lead compounds.
Preparation of Goulard's Extract (Liquor Plumbi Subacetatis)
This method is based on descriptions found in 19th-century pharmaceutical texts.[3][4][5][6]
Objective: To prepare a solution of this compound for use as an astringent lotion.
Materials:
-
Acetate of lead (Lead(II) acetate)
-
Litharge (Lead(II) oxide), in powder form
-
Distilled water
Procedure:
-
Combine 5 ounces of acetate of lead and 3.5 ounces of powdered litharge in a suitable vessel.[6]
-
Add 20 fluid ounces of distilled water.[6]
-
Boil the mixture for half an hour, stirring frequently.[4][6]
-
After boiling, filter the hot solution.
-
Once the filtrate has cooled, add a sufficient quantity of distilled water to bring the final volume to exactly 20 fluid ounces.[6]
-
Store the resulting solution in well-closed vessels to prevent absorption of atmospheric carbon dioxide, which can cause the precipitation of lead carbonate.
Visualizing Chemical and Biological Pathways
To better understand the historical preparation and the biological impact of lead, the following diagrams are provided.
Workflow for the Historical Preparation of Goulard's Extract
This diagram illustrates the steps involved in the 19th-century preparation of the this compound solution known as Goulard's Extract.
Simplified Signaling Pathway of Lead Toxicity
Lead exerts its toxic effects by interfering with various cellular processes, primarily by mimicking essential divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺). This diagram provides a simplified overview of some of the key molecular mechanisms of lead neurotoxicity.
References
An In-depth Technical Guide to the Health and Safety Hazards of Lead Subacetate Exposure in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety hazards associated with lead subacetate exposure in a research setting. It is intended to equip laboratory personnel with the critical information necessary to handle this compound safely and mitigate potential risks. The document details the physicochemical properties, toxicokinetics, and toxicodynamics of this compound, summarizes quantitative toxicological data, outlines relevant experimental protocols, and provides visual representations of key toxicological pathways and experimental workflows.
Physicochemical Properties of this compound
This compound, also known as basic lead acetate, is a white, heavy powder.[1] It is soluble in water and its aqueous solutions are alkaline.[2] Upon exposure to air, it absorbs carbon dioxide and becomes less soluble.[2]
| Property | Value | Reference |
| CAS Number | 1335-32-6 | [3] |
| Molecular Formula | C4H10O8Pb3 | [3] |
| Molecular Weight | 807.72 g/mol | [3] |
| Appearance | White, heavy powder | [1] |
| Melting Point | 75°C | [2] |
| Boiling Point | Decomposes at 200°C | [2] |
| Solubility | Soluble in water | [1][2] |
| Stability | Air-sensitive | [1] |
Health and Safety Hazards
This compound is classified as a hazardous substance with significant health risks. It is a probable human carcinogen and a known reproductive hazard.[3][4] Exposure can occur through inhalation, ingestion, and skin contact.[5]
Acute Exposure: Short-term exposure can cause irritation to the eyes, skin, and respiratory tract.[3] Ingestion may lead to severe digestive tract irritation with symptoms such as abdominal pain, nausea, vomiting, and diarrhea.[5] Acute lead poisoning can also result in muscle weakness, a metallic taste, loss of appetite, insomnia, and dizziness.[5]
Chronic Exposure: Prolonged or repeated exposure to this compound can lead to lead poisoning, also known as plumbism. This condition is characterized by a "lead line" on the gums, headaches, muscle weakness, and mental changes.[5] Chronic exposure can damage the nervous system, kidneys, and hematopoietic system, leading to anemia.[3][4]
Exposure Limits
Regulatory bodies have established permissible exposure limits (PELs) for inorganic lead compounds to protect workers.
| Regulatory Body | Exposure Limit (as Pb) | Details | Reference |
| OSHA (PEL) | 0.05 mg/m³ | 8-hour time-weighted average (TWA) | [3][6] |
| NIOSH (REL) | 0.05 mg/m³ | 10-hour TWA; blood lead should be kept below 0.06 mg/100g | [3] |
| ACGIH (TLV) | 0.05 mg/m³ | 8-hour TWA | [3] |
| NIOSH (IDLH) | 100 mg/m³ | Immediately Dangerous to Life or Health | [7] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of lead compounds have been extensively studied. While specific quantitative data for this compound is limited, the general principles of inorganic lead toxicokinetics are applicable.
Absorption:
-
Inhalation: A primary route of occupational exposure. The absorption of inhaled lead particles depends on their size, with smaller particles being more readily absorbed in the lungs.[8]
-
Ingestion: Gastrointestinal absorption of lead is influenced by age and nutritional status. Children absorb a significantly higher percentage of ingested lead than adults.[9] Fasting and deficiencies in calcium or iron can increase lead absorption.[10]
-
Dermal: Dermal absorption of inorganic lead is generally considered to be low.[10]
Distribution: Once absorbed, lead is distributed throughout the body via the bloodstream, where it is primarily found within red blood cells.[8] It accumulates in both soft tissues (kidneys, liver, brain) and mineralizing tissues (bones and teeth).[9] The vast majority of the body's lead burden is stored in the bones, where it can have a half-life of decades.[10]
Metabolism: Inorganic lead is not metabolized in the traditional sense but rather binds to various biological molecules, including proteins and enzymes.[8]
Excretion: Lead is primarily excreted from the body through the kidneys into the urine and to a lesser extent in the feces.[11]
Toxicodynamics: Mechanisms of Toxicity
The toxicity of lead stems from its ability to mimic and interfere with the function of essential divalent cations, particularly calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[12][13] This interference disrupts numerous fundamental cellular processes.
Key Molecular Mechanisms
-
Enzyme Inhibition: Lead inhibits several key enzymes by binding to their sulfhydryl groups or displacing essential metal cofactors. A classic example is the inhibition of enzymes in the heme synthesis pathway, such as δ-aminolevulinic acid dehydratase (ALAD), leading to anemia.[14]
-
Oxidative Stress: Lead exposure promotes the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA.[13]
-
Disruption of Cell Signaling: By mimicking calcium, lead can interfere with calcium-dependent signaling pathways that are crucial for neurotransmission, muscle contraction, and other cellular functions.[14]
-
Neurotoxicity: Lead is a potent neurotoxin, particularly affecting the developing nervous system. It can cross the blood-brain barrier and cause damage to neurons and glial cells, leading to cognitive and behavioral deficits.[12][15] Lead exposure can activate microglia, leading to neuroinflammation and bystander neuronal death via caspase-3 activation.[13] It has also been shown to disrupt the cytoskeleton in nerve cells by activating the RhoA/ROCK signaling pathway.[15]
Mandatory Visualizations
The following diagrams illustrate key toxicological pathways and an experimental workflow for assessing this compound toxicity.
Caption: Diagram of lead-induced oxidative stress and apoptosis.
Caption: Diagram of lead's interference with calcium signaling pathways.
Caption: Experimental workflow for in vitro toxicity assessment.
Experimental Protocols
Detailed methodologies for assessing lead toxicity are crucial for reproducible research. The following are outlines of key experimental protocols that can be adapted for this compound.
In Vivo Acute Oral Toxicity Study (Adaptable from OECD Guideline 425)
-
Objective: To determine the median lethal dose (LD50) of this compound.
-
Test Animals: Typically rats or mice.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., water), is administered by oral gavage.
-
A sequential dosing approach is used, where the outcome of the previously dosed animal determines the dose for the next.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Body weight is recorded weekly.
-
At the end of the study, a gross necropsy is performed on all animals.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods. The oral LD50 for lead acetate in male rats has been reported as 4665 mg/kg.[1][16] A study on the effect of sublethal doses of lead acetate in rats used fractions (1/20, 1/40, and 1/60) of the oral LD50.[17] Another study investigated doses ranging from 4 to 64 mg/kg of lead acetate in rats for 28 days.[18]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of this compound on cell viability.
-
Cell Lines: Relevant cell lines, such as neuronal (e.g., SH-SY5Y) or glial cells (e.g., C6), should be used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with a medium containing various concentrations of this compound.
-
After a predetermined exposure time (e.g., 24, 48 hours), the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple precipitate.
-
After incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Measurement of Lead in Biological Samples (Graphite Furnace Atomic Absorption Spectrometry - GFAAS)
-
Objective: To quantify the concentration of lead in biological matrices such as blood, urine, or tissue.
-
Principle: The sample is introduced into a graphite tube, which is then heated in a programmed sequence to dry, ash, and atomize the sample. The lead atoms in the vapor phase absorb light at a characteristic wavelength, and the amount of light absorbed is proportional to the concentration of lead in the sample.
-
Procedure:
-
Sample Preparation: Blood or urine samples are typically diluted with a matrix modifier. Tissue samples require digestion with acids (e.g., nitric acid) to bring the lead into solution.
-
Instrument Calibration: A series of lead standards of known concentrations are used to create a calibration curve.
-
Sample Analysis: The prepared samples are injected into the graphite furnace, and the absorbance is measured.
-
Quality Control: Certified reference materials should be analyzed to ensure the accuracy and precision of the measurements.
-
-
Data Analysis: The lead concentration in the unknown samples is determined by comparing their absorbance to the calibration curve.
Safety Precautions and Handling
Given the significant hazards of this compound, strict safety protocols must be followed in the laboratory.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[19]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices:
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[21]
-
Spill and Waste Disposal:
By adhering to the information and protocols outlined in this guide, researchers can minimize the risks associated with this compound exposure and ensure a safe laboratory environment.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. The effect of lead acetate toxicity on experimental male albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sanfordlab.org [sanfordlab.org]
- 7. Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. dhs.wisconsin.gov [dhs.wisconsin.gov]
- 10. Lead poisoning: case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicokinetics of Lead - Potential Health Risks to DOD Firing-Range Personnel from Recurrent Lead Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pathways – Lead Poisoning [sites.tufts.edu]
- 15. Lead exposure disrupts cytoskeletal arrangement and perturbs glucose metabolism in nerve cells through activation of the RhoA/ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the LD50 of lead? | AAT Bioquest [aatbio.com]
- 17. Effect of lead acetate toxicity on experimental male albino rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wvj.science-line.com [wvj.science-line.com]
- 19. ehs.washington.edu [ehs.washington.edu]
- 20. eCFR :: 29 CFR 1910.1025 -- Lead. [ecfr.gov]
- 21. research.arizona.edu [research.arizona.edu]
An In-depth Technical Guide on the Historical Uses of Lead Subacetate as Goulard's Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead subacetate, historically known as Goulard's Extract, represents a fascinating and cautionary chapter in the history of pharmacology. For over a century, this lead-based astringent was a widely used topical remedy for a variety of inflammatory conditions. This technical guide provides a comprehensive overview of Goulard's Extract, from its historical preparation and therapeutic applications to the eventual understanding of its profound toxicity. This document is intended for researchers, scientists, and drug development professionals interested in the historical context of metallo-drugs, the evolution of toxicology, and the scientific methodologies for analyzing historical medicinal compounds.
Historical Context and Therapeutic Applications
Goulard's Extract, named after the French surgeon Thomas Goulard, was a solution of basic lead acetate, also referred to as subacetate of lead.[1] It was introduced in the 18th century and gained widespread use as a topical astringent and cooling agent.[1] The extract was a primary ingredient in various formulations, most notably "Goulard's Water" (or White Water), a diluted version of the extract, and "Goulard's Cerate," an ointment.[1]
These preparations were commonly applied to treat a range of ailments characterized by inflammation, including:
-
Sprains and bruises
-
Skin inflammations and rashes
-
Burns
-
Ulcers
The perceived therapeutic effects were attributed to the astringent properties of this compound, which caused the constriction of tissues and reduced fluid discharge.
Composition and Chemical Properties
Goulard's Extract is a solution of lead(II) acetate and lead(II) oxide.[2] The reaction between lead acetate and lead oxide in an aqueous solution results in the formation of various basic lead acetates. The primary active component is generally considered to be this compound, with a chemical formula often represented as Pb(CH₃COO)₂·2Pb(OH)₂.[3] The solution is typically a colorless or slightly yellowish liquid with a faintly acetous odor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₁₀O₈Pb₃[3] |
| Molecular Weight | 807.7 g/mol [3] |
| Appearance | White crystalline powder[3] |
| Solubility in Water | Soluble[3] |
| CAS Number | 1335-32-6[1] |
Experimental Protocols
Historical Preparation of Goulard's Extract
Historical pharmacopoeias provide recipes for the preparation of Goulard's Extract. The following is a representative protocol from an 18th-century source:
Materials:
-
Semivitrified oxide of lead (Litharge): 2 pounds
-
Purified vinegar (acetic acid): 1 gallon
Procedure:
-
Combine the semivitrified oxide of lead and purified vinegar in a suitable vessel.
-
Boil the mixture, reducing the volume down to six pints, while constantly stirring.
-
Remove from heat and allow the mixture to stand, permitting the solid impurities (feculencies) to settle.
-
Carefully strain the supernatant liquid to obtain Goulard's Extract.[4]
It is important to note that the exact concentration of this compound in these historical preparations could vary significantly due to inconsistencies in the purity of starting materials and the preparation methods.
Modern Protocol for the Quantitative Analysis of Lead in a Simulated Historical Extract
For researchers aiming to replicate and analyze historical lead-based medicines, modern analytical techniques are essential for accurate quantification. Atomic Absorption Spectroscopy (AAS) is a highly sensitive method for determining lead concentrations.
1. Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1 g of the simulated extract (or a historical sample, if available) into a Teflon microwave digestion vessel.
-
Add 2 mL of trace metal grade concentrated nitric acid and 1 mL of 30% hydrogen peroxide to the vessel.
-
Seal the vessel and place it in a microwave digestion system.
-
Run a digestion program suitable for dissolving the matrix and bringing the lead into solution.
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
2. Instrumental Analysis by Flame Atomic Absorption Spectroscopy (FAAS):
-
Instrument: Flame Atomic Absorption Spectrophotometer
-
Wavelength: 283.3 nm
-
Slit Width: 0.5 nm
-
Lamp Current: 10 mA
-
Background Correction: Deuterium arc background corrector
-
Flame: Air-acetylene
3. Calibration:
-
Prepare a series of lead standard solutions of known concentrations (e.g., 0, 5, 10, 15, 20 µg/mL) by diluting a certified lead stock solution.
-
Aspirate the standards into the FAAS and measure their absorbance.
-
Construct a calibration curve by plotting absorbance versus concentration.
4. Sample Measurement:
-
Aspirate the prepared sample solution into the FAAS and measure its absorbance in triplicate.
-
If the absorbance is higher than the highest standard, dilute the sample solution quantitatively and re-measure.
5. Calculation:
-
Determine the concentration of lead in the sample solution from the calibration curve.
-
Calculate the original concentration of lead in the historical extract, accounting for all dilutions. The result can be expressed as a weight percentage of lead.
Toxicity and Decline in Use
The widespread use of Goulard's Extract began to decline in the late 19th and early 20th centuries as the understanding of lead's profound toxicity grew. Lead is a cumulative poison that affects multiple organ systems, with no known safe level of exposure.[5]
Table 2: Quantitative Toxicity Data for Lead
| Parameter | Value | Species | Reference |
| Oral LD50 (Lead Acetate) | 4665 mg/kg (male) | Rat | [1] |
| Oral LD50 (Lead Acetate) | 5610 mg/kg (female) | Rat | [1] |
The absorption of lead through the skin from topical applications, particularly on broken or ulcerated skin, posed a significant health risk. Chronic exposure could lead to a range of debilitating and life-threatening conditions.
Table 3: Blood Lead Levels and Associated Health Effects in Humans
| Blood Lead Level (µg/dL) | Associated Health Effects |
| < 5 | No safe level identified; potential for subclinical effects in children. |
| 5 - 10 | Impaired cognitive function and development in children. |
| 10 - 20 | Increased blood pressure, neurological effects. |
| > 40 | Abdominal pain (colic), anemia, nerve damage. |
| > 80 | Severe neurological damage (encephalopathy), kidney damage. |
Mandatory Visualizations
Signaling Pathways of Lead Toxicity
Caption: Key molecular mechanisms of lead toxicity.
Experimental Workflow for Analysis of Lead in a Historical Sample
Caption: Workflow for the analysis of lead in historical samples.
Conclusion
The story of Goulard's Extract serves as a powerful reminder of the importance of rigorous toxicological evaluation in drug development. While initially embraced for its apparent therapeutic benefits, the underlying toxicity of its active ingredient, this compound, led to its eventual and necessary abandonment. For modern researchers, the study of such historical medicines offers valuable insights into the evolution of pharmaceutical science and underscores the critical role of advanced analytical and toxicological methods in ensuring the safety and efficacy of therapeutic agents. The methodologies and data presented in this guide provide a framework for the scientific investigation of historical medicinal compounds, contributing to a deeper understanding of our pharmacological heritage.
References
- 1. A method for the determination of lead in blood by atomic-absorption spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Lead Drug Discover Strategies from Natural Medicines Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. laballey.com [laballey.com]
- 4. chemimpex.com [chemimpex.com]
- 5. From Hit to Human: The Evolving Science of Drug Discovery - PharmaFeatures [pharmafeatures.com]
A Guide to the Purity Grades of Lead Subacetate for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the various purity grades of lead subacetate available for laboratory use. Understanding the nuances of these grades is critical for ensuring the accuracy, reproducibility, and safety of experimental work, particularly in research and drug development. This document details the specifications of different grades, outlines key experimental protocols for purity assessment, and offers guidance on selecting the appropriate grade for specific applications.
Introduction to this compound
This compound, also known as basic lead acetate, is a white crystalline powder with the approximate chemical formula Pb(CH₃COO)₂·2Pb(OH)₂.[1][2] It is soluble in water and is used in various laboratory applications, most notably as a clarifying agent in sugar analysis and for the detection of certain organic compounds.[2][3] Given the inherent toxicity of lead compounds, understanding the purity and impurity profile of this compound is of paramount importance for both experimental integrity and laboratory safety.[4]
The purity of chemical reagents is categorized into various grades, each with specific limits for impurities. For this compound, the most commonly encountered grades in a laboratory setting are ACS Reagent Grade, Technical Grade, and Industrial Grade.[5][6] The selection of a particular grade is dictated by the sensitivity and requirements of the intended application.
Purity Grades and Specifications
The purity of this compound is primarily defined by the minimum content of basic lead (as PbO) and the maximum allowable limits for various impurities. The American Chemical Society (ACS) sets stringent specifications for its Reagent Grade, which is intended for analytical procedures.[1][7] Technical and Industrial grades have less stringent purity requirements and are suitable for applications where high purity is not critical.[5]
Table 1: Comparative Specifications of this compound Purity Grades
| Parameter | ACS Reagent Grade | Technical/Industrial Grade |
| Basic Lead (as PbO) | ≥ 33.0%[3] | Varies, typically lower than ACS Grade |
| Insoluble in Water | ≤ 1.0%[2] | Not typically specified |
| Insoluble in Dilute Acetic Acid | ≤ 0.02%[2] | Not typically specified |
| Chloride (Cl) | ≤ 0.003%[2] | Not typically specified |
| Nitrate and Nitrite (as NO₃) | Passes test (approx. 0.003%)[2] | Not typically specified |
| Copper (Cu) | ≤ 0.002%[2] | Not typically specified |
| Iron (Fe) | ≤ 0.002%[2] | Not typically specified |
| Substances not Precipitated by H₂S | ≤ 0.3%[2] | Not typically specified |
Experimental Protocols for Purity Assessment
The following are detailed methodologies for key experiments used to determine the purity of ACS Reagent Grade this compound. These protocols are based on established analytical methods.[1]
Determination of Basic Lead (as PbO)
This assay is performed by indirect acidimetry.
Principle: A known excess of acetic acid is added to a solution of this compound. The excess acid is then back-titrated with a standardized solution of sodium hydroxide.
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample.
-
Dissolve the sample in 100 mL of carbon dioxide-free water in a 500 mL volumetric flask.
-
Add 50.0 mL of 1 N acetic acid volumetric solution and 100 mL of a carbon dioxide-free 3% solution of sodium oxalate.
-
Mix the solution thoroughly and dilute to the 500 mL mark with carbon dioxide-free water.
-
Allow the precipitate to settle.
-
Decant 100.0 mL of the clear supernatant liquid and titrate with 1 N sodium hydroxide volumetric solution, using 0.15 mL of phenolphthalein as an indicator.
-
The percentage of basic lead is calculated based on the amount of acetic acid consumed.
Test for Insoluble in Dilute Acetic Acid
Principle: This test determines the amount of matter that does not dissolve in a dilute solution of acetic acid.
Procedure:
-
Dissolve 5.0 g of the sample in 100 mL of dilute acetic acid (1:19). Gentle warming may be necessary to achieve complete dissolution.[1]
-
Filter the solution through a tared filtering crucible.
-
Wash the crucible with dilute acetic acid (1:19) until the washings are no longer darkened by hydrogen sulfide.
-
Dry the crucible at 105°C to a constant weight.
-
The weight of the residue represents the amount of insoluble matter.
Analysis of Metallic Impurities
Modern methods for determining trace metallic impurities, such as copper and iron, have shifted from traditional colorimetric tests to more sensitive and accurate instrumental techniques like Inductively Coupled Plasma (ICP) and Atomic Absorption Spectroscopy (AAS).[8][9][10]
General Procedure (using ICP-OES/MS):
-
Sample Preparation: A stock solution of the this compound sample is prepared by dissolving a known weight in a mixture of water and nitric acid.[1]
-
Standard Preparation: A series of calibration standards are prepared containing known concentrations of the metals of interest (e.g., copper, iron).
-
Instrumental Analysis: The sample and standard solutions are introduced into the ICP instrument. The instrument measures the emission or absorption of light at characteristic wavelengths for each metal, allowing for quantification.
-
Data Analysis: The concentration of each metallic impurity in the sample is determined by comparing its signal to the calibration curve generated from the standards.
Selecting the Appropriate Grade of this compound
The choice of this compound grade is crucial and depends on the specific requirements of the laboratory application. Using a grade of insufficient purity can lead to inaccurate results and experimental artifacts, while using a high-purity grade for a non-critical application can be unnecessarily expensive. The following decision-making workflow can guide researchers in selecting the most suitable grade.
Caption: Decision workflow for selecting the appropriate this compound grade.
Applications in Research and Drug Development
The primary application of this compound in a research context is as a clarifying agent, particularly in the analysis of natural products and in the food and beverage industry.[2][5]
-
Sugar Analysis: In the analysis of sugar-containing solutions, this compound is used to precipitate impurities such as organic acids, amino acids, and colored compounds that can interfere with polarimetric or chromatographic analysis.[11] For these applications, ACS Reagent Grade is recommended to avoid the introduction of interfering impurities.[7]
-
Phytochemical Screening: this compound is used in qualitative tests for the presence of certain phytochemicals, such as flavonoids and tannins.[12][13] In these tests, the formation of a precipitate upon the addition of this compound solution indicates a positive result. While high purity is beneficial, a technical grade may suffice for preliminary screening.
-
Organic Synthesis: In some instances, this compound can be used as a reagent or catalyst in organic synthesis.[2] The required purity will depend on the sensitivity of the reaction to impurities.
Conclusion
The selection of the appropriate purity grade of this compound is a critical step in ensuring the reliability and validity of laboratory work. The ACS Reagent Grade offers the highest purity and is suitable for most analytical and research applications. Technical and Industrial grades, while less pure, can be a cost-effective option for less sensitive applications. Researchers and scientists must carefully consider the requirements of their specific experiments when choosing a grade of this compound to maintain data integrity and ensure laboratory safety.
References
- 1. How to Check for Heavy Metal Impurities in Biochemical Reagents [synapse.patsnap.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Heavy Metal Testing: How A Quality Control Lab Can Make Your Products Safer - ACT LAB [act-lab.com]
- 4. agilent.com [agilent.com]
- 5. aschemicaltradingptyltd.com [aschemicaltradingptyltd.com]
- 6. americanelements.com [americanelements.com]
- 7. laballey.com [laballey.com]
- 8. ACS Reagent Chemicals: Replacing Traditional Heavy Metals Testing with Plasma Spectrochemical Techniques [axial.acs.org]
- 9. filab.fr [filab.fr]
- 10. getenviropass.com [getenviropass.com]
- 11. zenodo.org [zenodo.org]
- 12. microbenotes.com [microbenotes.com]
- 13. gsconlinepress.com [gsconlinepress.com]
An In-depth Technical Guide to the Chemical Reactions and Reactivity Profile of Lead Subacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lead subacetate, a basic lead acetate, has historically been utilized in various analytical and industrial processes. This technical guide provides a comprehensive overview of its chemical reactions and reactivity profile. It covers its synthesis, decomposition, and key reactions with inorganic and organic compounds. Detailed experimental protocols for its application in sugar clarification and qualitative analysis are provided. Furthermore, this guide delves into the toxicological aspects of this compound, visualizing its interaction with key cellular signaling pathways. Quantitative data is presented in structured tables for clarity, and experimental workflows and biological pathways are illustrated using Graphviz diagrams.
Chemical Identity and Physical Properties
This compound is a complex salt with the general formula Pb(CH₃COO)₂·2Pb(OH)₂. It is a white, dense powder that is soluble in water, forming an alkaline solution. It is sensitive to air, readily absorbing carbon dioxide, which can lead to the formation of insoluble lead carbonate.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Pb(CH₃COO)₂·2Pb(OH)₂ | [1][2] |
| Molar Mass | ~807.7 g/mol | [2] |
| Appearance | White, dense powder | [1] |
| Solubility | Soluble in water | [1] |
| Solution pH | Alkaline | [1] |
| Air Sensitivity | Absorbs CO₂ from the air | [3] |
Synthesis and Decomposition
Synthesis
Experimental Workflow: General Synthesis of this compound
Thermal Decomposition
Thermogravimetric analysis (TGA) of a compound described as "alkaline lead acetate," with a formula corresponding to this compound (Pb(CH₃COO)₂·PbO·H₂O), reveals a multi-stage decomposition process in an oxygen atmosphere. The final decomposition product at 600°C is lead(II) oxide (PbO).
Table 2: Thermal Decomposition Data for Alkaline Lead Acetate
| Temperature Range (°C) | Weight Change | Associated Process | Enthalpy Change (ΔH) (J/g) |
| 185 - 240 | Loss | Decomposition | -147.0 |
| 240 - 350 | Loss | Further Decomposition | - |
| 355 - 460 | Gain | Oxidation of Lead | - |
| 505 - 572 | Loss | Final Decomposition to PbO | - |
Data adapted from a study on "alkaline lead acetate" which closely resembles this compound in composition.
Chemical Reactivity and Reactions
This compound's reactivity is characterized by its basic nature and the presence of lead(II) ions.
Reaction with Acids
As a basic salt, this compound readily reacts with acids to form the corresponding lead(II) salt and acetic acid. This is a neutralization reaction.
Pb(CH₃COO)₂·2Pb(OH)₂ (s) + 4 HNO₃ (aq) → 3 Pb(NO₃)₂ (aq) + 2 CH₃COOH (aq) + 2 H₂O (l)
Reaction with Hydrogen Sulfide
This compound solution reacts with hydrogen sulfide (H₂S) to produce a black precipitate of lead(II) sulfide (PbS). This reaction is highly sensitive and is used as a qualitative test for the presence of H₂S.[4]
Pb(CH₃COO)₂·2Pb(OH)₂ (aq) + 3 H₂S (g) → 3 PbS (s) + 2 CH₃COOH (aq) + 2 H₂O (l)
Use in Clarification of Sugar Solutions
This compound is a highly effective clarifying agent for sugar solutions in polarimetry. It precipitates impurities such as organic acids, gums, and colored compounds, leaving a clear solution for analysis.
Experimental Protocol: Clarification of Sugar-Bearing Juices
-
To 100 mL of the sugar-bearing juice in a flask, add approximately 2 to 3 grams of dry this compound powder.[5]
-
Shake the flask vigorously to ensure thorough mixing.
-
Filter the mixture through a paper filter to remove the precipitate.
-
The resulting clear filtrate is then ready for polarimetric analysis.[5]
Logical Relationship: Sugar Clarification Process
Reactions with Organic Compounds
This compound is used in qualitative analysis for the detection of certain classes of organic compounds, such as phenols and alkaloids, through precipitation reactions. However, specific quantitative data on reaction kinetics and yields are not well-documented in the available literature. Its use as a catalyst in organic synthesis, for instance in acetylation reactions, has been noted, but detailed kinetic studies are lacking.
Reactivity in Biological Systems: Toxicological Profile
The toxicity of lead compounds is a significant concern. This compound, upon entering biological systems, can interfere with crucial cellular processes. Studies on lead acetate provide insights into the mechanisms of lead-induced toxicity, which are likely applicable to this compound.
Induction of Apoptosis via the Caspase-3 Pathway
Lead compounds have been shown to induce apoptosis (programmed cell death) in various cell types. This process involves the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner. The pathway is often initiated by cellular stress and DNA damage, leading to the activation of p53, which in turn modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This shift in balance leads to the release of cytochrome c from the mitochondria, which activates the caspase cascade, culminating in the activation of caspase-3 and subsequent cell death.
Signaling Pathway: Lead-Induced Apoptosis
Activation of ERK/Akt Signaling Pathways
Lead acetate has been demonstrated to activate the Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt) signaling pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. The aberrant activation of these pathways by lead can contribute to its toxic and potentially carcinogenic effects. The activation often begins at the cell surface with the activation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
Signaling Pathway: Lead-Induced ERK/Akt Activation
Conclusion
This compound exhibits a distinct reactivity profile governed by its basicity and the presence of lead(II) ions. Its utility in sugar clarification is well-established, with a clear experimental protocol. While its reactions with other organic and inorganic compounds are known qualitatively, there is a notable lack of quantitative kinetic and thermodynamic data in the scientific literature. The toxicological effects of this compound are significant, involving the disruption of key cellular signaling pathways that regulate cell life and death. Further research is warranted to fully quantify its reaction kinetics and to develop safer alternatives for its various applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. Thermal Behavior of Alkaline Lead Acetate, a Study of Thermogravimetry and Dierential Scanning Calorimetry [scientiairanica.sharif.edu]
- 5. CN103880630A - Method for preparing high-purity lead acetate and nanometer lead powder from waste lead paste - Google Patents [patents.google.com]
Methodological & Application
The Use of Lead Subacetate in Alkaloid Precipitation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Lead subacetate, also known as basic lead acetate, has been traditionally employed in phytochemical analysis as a clarifying agent and for the precipitation of various secondary metabolites from plant extracts. Its application extends to the precipitation of alkaloids, although it is more commonly utilized for compounds such as flavonoids, tannins, and phenols. This document provides detailed application notes and protocols for the use of this compound in the context of alkaloid and general phytochemical precipitation.
This compound is particularly useful in research for the detection and quantification of certain organic compounds.[1] In the analysis of plant extracts, it serves to remove interfering substances, thereby facilitating the isolation and subsequent analysis of target compounds.
Data Presentation: Qualitative Observations
The precipitation of phytochemicals using this compound is primarily a qualitative assessment. The characteristics of the precipitate can give a preliminary indication of the classes of compounds present in an extract.
| Phytochemical Class | Observation with this compound Solution |
| Alkaloids | Creamy gelatinous precipitate[2] |
| Flavonoids | Yellow precipitate[3][4] |
| Tannins and Phenols | Formation of a precipitate[3] |
Experimental Protocols
Preparation of this compound Solution
For effective precipitation, a 10% this compound solution is commonly used.
Materials:
-
This compound powder
-
Distilled water
-
Volumetric flask
-
Weighing balance
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh 10 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water to the flask.
-
Agitate the mixture until the this compound is completely dissolved. A magnetic stirrer can be used for this purpose.
-
Once dissolved, add distilled water to bring the final volume to 100 mL.
-
Stopper the flask and invert it several times to ensure thorough mixing.
Protocol for Alkaloid Precipitation (Qualitative)
This protocol is designed for the preliminary detection of alkaloids in a plant extract.
Materials:
-
Plant extract (filtrate)
-
10% this compound solution
-
Test tubes
-
Pipettes
Procedure:
-
Take 1 mL of the plant extract filtrate in a clean test tube.
-
Add 3 drops of the 10% this compound solution to the test tube.[2]
-
Gently shake the test tube to mix the contents.
-
Observe the formation of any precipitate. A creamy, gelatinous precipitate suggests the presence of alkaloids.[2]
General Protocol for Phytochemical Precipitation
This protocol can be used for the broader precipitation of various phytochemicals, including flavonoids and tannins.
Materials:
-
Plant extract
-
10% this compound solution
-
Test tubes
-
Pipettes
Procedure:
-
Add the plant extract to a test tube.
-
Add 3 mL of 10% lead acetate solution to the mixture.
-
Observe the formation of any precipitate. A white precipitate is indicative of the presence of phenolic compounds.
Visualizing the Workflow and Principles
Experimental Workflow for Phytochemical Precipitation
Caption: Experimental workflow for phytochemical precipitation using this compound.
Logical Relationship in this compound Precipitation
References
Application Notes and Protocols for Lead Subacetate Test in Sugar Analysis
Introduction
The lead subacetate test, also known as lead clarification or defecation, is a historical and once widely-used method in sugar analysis. Its primary purpose is to clarify sugar-containing solutions, such as raw sugar juice, syrup, and molasses, prior to polarimetric determination of the sucrose content. This compound effectively precipitates various impurities, including colored compounds, organic acids, amino acids, and suspended solids, which can interfere with the optical rotation measurement. This clarification process results in a clear filtrate suitable for analysis.
However, it is crucial to note that due to the high toxicity of lead and the associated health and environmental hazards, the use of this compound is now largely discouraged and is being replaced by safer alternatives.[1] Organizations like ICUMSA (International Commission for Uniform Methods of Sugar Analysis) are actively investigating and adopting alternative clarification agents, such as Carrez reagents, and alternative analytical techniques like Near Infrared (NIR) polarimetry that do not require clarification.[1][2][3] This document provides the protocol for the this compound test for research and informational purposes, emphasizing the need for stringent safety precautions.
Principle
Basic lead acetate, a component of this compound, reacts with and precipitates impurities present in raw sugar solutions. These impurities include organic acids, gums, and colored substances. The resulting voluminous, flocculent precipitate entraps suspended particles, leading to a clear solution upon filtration. The clarified solution, containing the sucrose, can then be analyzed using a polarimeter to determine its optical rotation, which is proportional to the sucrose concentration.
Data Presentation
The following table summarizes the typical quantitative parameters for the this compound test based on established methods such as those from AOAC (Association of Official Analytical Chemists) and ICUMSA.
| Parameter | Value/Range | Sample Type | Notes |
| Sample Weight (Normal Weight) | 26.000 ± 0.002 g | Raw Sugar, White Sugar | For a final volume of 100 mL. This is the standard for polarimetric analysis.[4] |
| Sample Weight | 13.00 g | Massecuite, Molasses | For a final volume of 200 mL. |
| Dry this compound (Horne's Method) | Minimum amount required for clarification | Raw Sugar, Syrups | Added directly to the dissolved sugar solution. Avoids dilution errors.[4] |
| Basic Lead Acetate Solution | ~1 mL per 26g of sugar in 100 mL | General | The exact amount should be the minimum necessary to achieve clarification. |
| Filtration | Discard first ~25 mL of filtrate | All | To ensure the collected filtrate is representative and free from initial filter paper absorption effects.[4] |
| Analysis Temperature | 20 °C | All | Standard temperature for polarimetric readings. Corrections are needed for other temperatures.[4] |
Experimental Protocols
Extreme caution must be exercised when handling lead compounds. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All lead-containing waste must be disposed of as hazardous waste according to institutional and local regulations.
1. Preparation of Basic Lead Acetate Solution (for Wet Clarification)
This reagent should be prepared in a fume hood.
-
Materials:
-
Lead(II) oxide (Litharge, PbO)
-
Lead(II) acetate (Pb(CH₃COO)₂)
-
Distilled water
-
-
Procedure:
-
Activate the lead(II) oxide by heating it at 650-670 °C for 2-4 hours. Allow it to cool in a desiccator.
-
To 5 parts by weight of the activated lead(II) oxide, add 15 parts of distilled water and mix to a smooth paste.
-
Add 10 parts by weight of lead(II) acetate and mix thoroughly.
-
Boil the mixture for 30 minutes, adding hot distilled water as needed to maintain the original volume.
-
Allow the mixture to cool and settle.
-
Decant the supernatant, which is the basic lead acetate solution. The specific gravity of this solution should be approximately 1.25.
-
Store in a tightly sealed container.
-
2. Clarification of Sugar Solution
Two primary methods are described: the traditional wet clarification and Horne's dry lead defecation.
Method A: Wet Clarification
-
Sample Preparation: Accurately weigh the "normal weight" (26.000 g) of the sugar sample and transfer it to a 100 mL volumetric flask.[4] For samples like molasses, use a different sample weight and final volume as indicated in the data table.
-
Dissolution: Add approximately 70-80 mL of distilled water and dissolve the sample completely by swirling or gentle heating if necessary. Cool to 20 °C.
-
Clarification: Add the basic lead acetate solution dropwise while gently swirling the flask until precipitation is complete and the solution appears clear. Use the minimum amount necessary. An excess of the reagent can lead to errors in the analysis.
-
Volume Adjustment: Make up the volume to the 100 mL mark with distilled water.
-
Mixing: Stopper the flask and mix the contents thoroughly by inverting it several times.
-
Filtration: Filter the solution through a dry, rapid filter paper (e.g., Whatman No. 91). Cover the funnel with a watch glass to prevent evaporation.
-
Collection: Discard the first 25 mL of the filtrate.[4] Collect the subsequent clear filtrate for polarimetric analysis.
Method B: Horne's Dry Lead Defecation
This method is often preferred as it avoids the dilution error associated with adding a solution.[4]
-
Sample Preparation and Dissolution: Follow steps 1 and 2 from the wet clarification method.
-
Clarification: Add a small amount of dry basic this compound powder to the flask.[4]
-
Mixing: Stopper the flask and shake vigorously until the clarification is complete.
-
Filtration and Collection: Proceed with steps 6 and 7 from the wet clarification method.
3. Polarimetric Analysis
-
Instrument Preparation: Ensure the polarimeter is calibrated and the sodium lamp (or other specified light source) is warmed up.
-
Tube Rinsing: Rinse the polarimeter tube two to three times with the clarified filtrate.
-
Filling the Tube: Fill the polarimeter tube with the clarified filtrate, ensuring no air bubbles are trapped.
-
Measurement: Place the tube in the polarimeter and take the optical rotation reading. Repeat the reading at least three times and calculate the average.
-
Calculation: The sucrose content is typically expressed in °Z (International Sugar Scale) and is read directly from the saccharimeter or calculated from the angular rotation.
Mandatory Visualization
Caption: Workflow of the this compound test in sugar analysis.
References
Application of Lead Subacetate in the Clarification of Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead subacetate, also known as basic lead acetate, has historically been employed as a clarifying agent in the analysis of plant extracts. Its primary function is to precipitate and remove interfering substances, such as tannins, phenols, flavonoids, and pigments, which can otherwise compromise the accuracy of quantitative and qualitative analyses.[1][2][3][4][5] This is achieved through the formation of insoluble lead salts with these compounds, resulting in a "bulky white precipitate".[1][6] While effective, the use of this compound has significantly declined due to its high toxicity and the availability of alternative clarification methods.[3][4] Nevertheless, understanding its application remains relevant for historical data interpretation and specific analytical challenges where its unique properties may be required.
This document provides detailed application notes and protocols for the use of this compound in the clarification of plant extracts, with a focus on quantitative data where available.
Data Presentation: Efficacy of this compound Clarification
The quantitative impact of this compound clarification can be observed in its ability to remove interfering substances. However, this process may also lead to the co-precipitation of target analytes. The following table summarizes available quantitative data on the effects of this compound treatment.
| Parameter | Plant Matrix/Solution | Treatment Details | Quantitative Effect | Reference |
| Removal of Interfering Substances | ||||
| Fructose | Sugarcane Juice | Clarification with basic lead acetate | ~11% removal | [7] |
| Analyte Loss | ||||
| Glucose | Aqueous Solution | Treatment with 10 cc of basic lead acetate solution followed by deleading with various salts. | Loss of <1% to 10% | [7] |
| Fructose | Aqueous Solution | Treatment with 10 cc of basic lead acetate solution followed by deleading with various salts. | Loss of <1% to 35% | [7] |
It is important to note that quantitative data on the removal of specific classes of compounds like tannins, flavonoids, and saponins from hydroalcoholic plant extracts, and the corresponding recovery rates of target analytes, are scarce in recent literature. The data presented for sugars in aqueous solutions and sugarcane juice may not be directly extrapolated to complex plant extracts.
Experimental Protocols
Preparation of Basic Lead Acetate Solution
This protocol is adapted from established chemical preparation methods.[8]
Materials:
-
Lead monoxide (PbO)
-
Lead acetate [Pb(CH₃COO)₂]
-
Deionized water
-
Volumetric flasks
-
Beakers
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 14.0 g of lead monoxide in 10.0 mL of deionized water in a beaker.
-
In a separate beaker, prepare a lead acetate solution by dissolving 22.0 g of lead acetate in 70 mL of deionized water.
-
Accurately add 10.0 mL of deionized water to the lead monoxide solution.
-
Slowly add the lead acetate solution to the lead monoxide solution while stirring continuously.
-
Shake the resulting mixture vigorously for 5 minutes.
-
Allow the solution to stand at room temperature for one week to ensure complete reaction and precipitation of any impurities.
-
Filter the solution.
-
Adjust the final volume of the filtrate to 100 mL with cooled, boiled deionized water.
-
Store the basic lead acetate solution in a tightly sealed, properly labeled container.
General Protocol for Clarification of Plant Extracts
This protocol provides a general workflow for the clarification of a plant extract prior to analysis. The exact volume of this compound solution required should be optimized for each specific extract.
Materials:
-
Plant extract (aqueous or hydroalcoholic)
-
Basic Lead Acetate Solution (prepared as above)
-
Centrifuge and centrifuge tubes or filtration apparatus
-
pH meter and solutions for pH adjustment (if necessary)
-
Vortex mixer
Procedure:
-
Transfer a known volume of the plant extract into a centrifuge tube or beaker.
-
Slowly add the basic lead acetate solution dropwise to the extract while continuously mixing or vortexing.
-
Continue adding the this compound solution until no further precipitation is observed. The formation of a dense, white precipitate indicates the removal of interfering compounds.[1]
-
Allow the mixture to stand for a predetermined amount of time (e.g., 15-30 minutes) to ensure complete precipitation.
-
Separate the precipitate from the clarified supernatant by either centrifugation or filtration.
-
Centrifugation: Centrifuge the mixture at an appropriate speed (e.g., 3000-5000 rpm) for 10-15 minutes. Carefully decant the supernatant.
-
Filtration: Pass the mixture through a suitable filter paper.
-
-
The resulting clear supernatant is the clarified extract, ready for further analysis.
Note on Deleading: For certain analytical techniques, it may be necessary to remove excess lead ions from the clarified extract. This can be achieved by adding a precipitating agent such as sodium phosphate or sodium sulfate, followed by another centrifugation or filtration step.[7] The choice of deleading agent should be carefully considered as it can also affect the concentration of the target analytes.[7]
Visualizations
Logical Workflow for Plant Extract Clarification
Caption: Workflow for clarifying plant extracts using this compound.
Signaling Pathway of Interference Removal
Caption: Mechanism of interference removal by this compound.
Concluding Remarks
The use of this compound for the clarification of plant extracts is a potent but hazardous method. It is effective in removing a wide range of interfering substances, which can be beneficial for certain analytical applications. However, researchers must be acutely aware of the potential for co-precipitation of target analytes and the significant health and environmental risks associated with lead compounds. Proper safety precautions and waste disposal protocols are mandatory when handling this compound. For most modern applications, alternative clarification methods such as solid-phase extraction (SPE) are preferred due to their lower toxicity and often higher selectivity.
References
- 1. wjpls.org [wjpls.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From Traditional to Modern: Evolution of Tannin Removal Methods in Plant Extracts [greenskybio.com]
- 5. Lead acetate test: Significance and symbolism [wisdomlib.org]
- 6. arcjournals.org [arcjournals.org]
- 7. zenodo.org [zenodo.org]
- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
Application Notes and Protocols: Lead Subacetate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Lead subacetate and all lead compounds are highly toxic and pose significant health and environmental risks.[1][2] Handle with extreme caution, using appropriate personal protective equipment (PPE) and engineering controls.[1] All experimental work should be conducted in a certified chemical fume hood.
Introduction to this compound
This compound, also known as basic lead acetate, is an inorganic compound with the chemical formula Pb₃(OH)₄(O₂CCH₃)₂.[2] It is a white, dense powder soluble in water.[3][4] It is crucial to distinguish this compound from other common lead acetate compounds, as their applications in chemistry differ significantly.
-
Lead(II) Acetate (Pb(CH₃COO)₂): A soluble lead salt, historically used as a sweetener ("sugar of lead") and as a reagent to make other lead compounds.[5][6]
-
Lead(IV) Tetraacetate (Pb(CH₃COO)₄): A powerful oxidizing agent widely used in organic synthesis for reactions like glycol cleavage (Criegee oxidation), oxidative decarboxylation, and acetoxylation.[7][8]
This compound's primary and well-documented role is not as a direct reagent for specific synthetic transformations but rather in the purification and analysis of organic compounds, particularly carbohydrates. While some sources mention its use in organic synthesis to facilitate acetylation or as a catalyst, specific protocols and widespread applications are not well-documented in scientific literature.[9][10]
The following diagram illustrates the distinction between these key lead acetate compounds.
Caption: Key Lead Acetate Compounds and Their Primary Applications.
Applications and Protocols
Primary Application: Clarification of Organic Solutions (Sugar Analysis)
This compound is most notably used as a clarifying and decolorizing agent, particularly in the analysis of sugar solutions before polarimetry.[2] It precipitates impurities like amino acids, organic acids, and colored compounds, leaving a clear solution for analysis.
Experimental Protocol: Clarification of a Sugar Cane Juice Sample
-
Sample Preparation: Take a known volume of the raw sugar solution (e.g., 100 mL).
-
Reagent Preparation: Prepare a solution of this compound. A common preparation involves dissolving lead monoxide (14.0 g) and lead acetate (22.0 g) in water (total volume adjusted to 100 mL), followed by aging and filtration.[11]
-
Precipitation: Add the this compound solution dropwise to the sugar sample while stirring. Continue addition until no further precipitate forms. The exact amount will vary depending on the impurity concentration.
-
Filtration: Filter the mixture through a Büchner funnel with filter paper to remove the lead precipitate.
-
Analysis: The resulting clear filtrate is now ready for polarimetric analysis to determine the sugar concentration.
-
Waste Disposal: The lead-containing precipitate and any excess reagent must be treated as hazardous waste and disposed of according to institutional and governmental regulations.
The workflow for this clarification process is outlined below.
Caption: Workflow for Clarification of Sugar Solutions Using this compound.
Potential Roles in Organic Synthesis
While specific, reproducible protocols are scarce in the literature, this compound is mentioned for several roles in organic synthesis. These applications appear to be less common and are not as well-defined as those for lead tetraacetate.
-
Catalysis: this compound can act as a catalyst in various organic reactions, potentially enhancing reaction rates.[1][3][9] It is also cited as a precursor in the synthesis of more complex, advanced catalysts.[10] The basic nature of the compound, due to its hydroxide ions, may facilitate reactions requiring a basic catalyst.[12]
-
Acetylation: Some sources claim this compound can be used to facilitate acetylation reactions.[9] This may involve the activation of substrates towards acetylating agents.
Note: Researchers aiming to explore these applications should conduct small-scale feasibility studies with careful reaction monitoring and product characterization, given the lack of detailed published methodologies.
Data Summary: Comparison of Lead Acetate Reagents
To aid researchers in selecting the appropriate reagent, the table below summarizes the properties and primary uses of this compound, lead(II) acetate, and lead(IV) tetraacetate.
| Feature | This compound (Basic Lead Acetate) | Lead(II) Acetate | Lead(IV) Tetraacetate |
| CAS Number | 1335-32-6[4][9] | 301-04-2[6] | 546-67-8[7] |
| Formula | Pb₃(OH)₄(O₂CCH₃)₂[2] | Pb(CH₃COO)₂[5] | Pb(CH₃COO)₄[7] |
| Appearance | White dense powder[3][4] | White crystalline solid[5] | Colorless/pink crystals[7] |
| Primary Use | Clarifying agent in sugar analysis[2] | Precursor for other lead compounds[6] | Oxidizing agent in synthesis[7][8] |
| Key Reactions | Precipitation of impurities | Salt metathesis reactions | Glycol cleavage, decarboxylation, acetoxylation |
| Toxicity | High[1] | High[5] | High[8] |
Safety and Handling
Extreme caution is mandatory when handling any lead compound.
-
Hazard: this compound is a probable human carcinogen and a known reproductive hazard.[4] Acute exposure can lead to irritation and systemic poisoning, while chronic exposure can cause severe damage to the nervous system, kidneys, and brain.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves. Work must be performed in a certified chemical fume hood to prevent inhalation of the powder.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers.[3] Keep the container tightly closed.
-
Spill Management: In case of a spill, dampen the solid material with water to prevent it from becoming airborne. Carefully transfer the material to a sealed container for hazardous waste disposal. Do not dry sweep.
-
Waste Disposal: All lead-containing waste, including contaminated labware and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Lead acetate (Pb3(AcO)2(OH)4) | C4H10O8Pb3 | CID 5284406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1335-32-6 [chemicalbook.com]
- 4. laballey.com [laballey.com]
- 5. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]
- 6. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 7. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 12. reaction mechanism - What is the difference between the reactivity of this compound and Lead II acetate undergoing a hydrothermal process? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for the Preparation of a Standard Lead Subacetate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead subacetate, also known as basic lead acetate, is a chemical compound with significant applications in analytical chemistry and organic synthesis.[1] Historically, it has been widely employed as a clarifying agent, particularly in sugar analysis, to remove colored impurities from solutions before polarimetric measurements.[2] For researchers and professionals in drug development, this compound serves as a valuable reagent for the detection and quantification of certain organic compounds, such as alkaloids and phenols.[1] It also finds utility as a catalyst in various chemical reactions, enhancing reaction rates and yields.[1] This document provides a detailed protocol for the preparation of a standard this compound solution, along with essential data and safety considerations.
Quantitative Data Summary
The preparation of a standard this compound solution involves precise quantities of reagents to ensure its desired properties and performance. The following table summarizes the key quantitative data for the preparation of 100 mL of the solution.
| Parameter | Value | Unit | Notes |
| Lead (II) acetate | 22.0 | g | |
| Lead (II) monoxide | 14.0 | g | |
| Purified Water (for lead acetate) | 70 | mL | |
| Purified Water (for lead monoxide) | 10 | mL | |
| Final Volume | 100 | mL | Adjusted with cooling boiled water. |
Experimental Protocol
This protocol details the step-by-step methodology for the preparation of a standard this compound solution.
Materials and Equipment:
-
Lead (II) acetate (solid)
-
Lead (II) monoxide (solid)
-
Purified water (distilled or deionized)
-
250 mL Erlenmeyer flask
-
100 mL volumetric flask
-
100 mL graduated cylinder
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filter paper (e.g., Whatman No. 1)
-
Funnel
-
Plastic storage bottle
Procedure:
-
Preparation of Lead Acetate Solution:
-
Weigh 22.0 g of lead (II) acetate using an analytical balance.
-
In a 250 mL Erlenmeyer flask, add 70 mL of purified water.
-
While stirring with a magnetic stirrer, gradually add the weighed lead (II) acetate to the water.
-
Gently heat the solution if necessary to ensure complete dissolution.
-
-
Preparation of Lead Monoxide Suspension:
-
Weigh 14.0 g of lead (II) monoxide.
-
In a separate small beaker, add 10.0 mL of purified water.
-
Add the weighed lead (II) monoxide to the water to form a suspension.
-
-
Mixing and Reaction:
-
Carefully add the lead monoxide suspension to the lead acetate solution in the Erlenmeyer flask.
-
Shake the mixture vigorously for 5 minutes.
-
Cover the flask and allow it to stand at room temperature for one week to ensure the reaction is complete.
-
-
Filtration and Final Preparation:
-
After one week, filter the solution using gravity filtration with a funnel and appropriate filter paper to remove any unreacted solids and obtain a clear filtrate.
-
Transfer the filtrate to a 100 mL volumetric flask.
-
Rinse the Erlenmeyer flask with a small amount of cooling boiled purified water and add the rinsing to the volumetric flask.
-
Adjust the final volume to 100 mL with cooling boiled purified water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
-
Storage:
-
Transfer the final solution to a well-sealed plastic storage bottle.
-
Store the solution in a cool, dark place. It is crucial to store the solution in plastic rather than glass containers to prevent the formation of lead carbonate precipitate due to the reaction of lead with carbon dioxide in the presence of oxygen.[3]
-
Safety Precautions
Lead compounds are toxic and should be handled with extreme care. Always work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Dispose of lead-containing waste according to institutional and local environmental regulations.
Diagrams
Caption: Experimental workflow for preparing standard this compound solution.
References
Application Notes and Protocols for the Use of Lead Subacetate in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead subacetate, also known as basic lead acetate, has historically been employed in analytical chemistry, primarily as a clarifying agent to remove interfering substances from solutions prior to analysis. Its ability to precipitate a wide range of organic compounds, including tannins, flavonoids, organic acids, and pectins, made it a valuable tool in classical analytical methods.[1][2] However, due to the high toxicity of lead and the development of more specific and sensitive analytical techniques, its use in quantitative analysis has been largely superseded.[1][3]
These application notes provide an overview of the traditional uses of this compound in both a pre-analytical (clarification) and a qualitative context. The protocols detailed below are based on established methodologies, though it is crucial to handle this compound with extreme caution and adhere to all safety guidelines regarding heavy metal disposal.
Application Note 1: Clarification of Sugar Solutions for Polarimetric Analysis
Principle
In the analysis of sugar-containing products like cane juice, this compound is used to clarify the sample before determining the sucrose content via polarimetry.[2][4] Organic acids, amino acids, pectins, and colored compounds can interfere with the polarimetric measurement by altering the rotation of polarized light. This compound precipitates these interfering substances, which can then be removed by filtration, yielding a clear solution for accurate analysis.[2][4]
Experimental Protocol: Clarification of Raw Sugar Cane Juice
1. Reagents and Materials:
-
This compound Test Solution (T.S.): Prepare as per USP guidelines.[5] Dissolve 140 g of lead monoxide in 1000 mL of a solution prepared by dissolving 210 g of lead acetate in water.
-
Raw sugar cane juice sample
-
Volumetric flasks (100 mL)
-
Beakers
-
Filter paper (Whatman No. 1 or equivalent)
-
Funnels
-
Polarimeter
2. Procedure:
-
Transfer a known volume (e.g., 50 mL) of the raw sugar cane juice into a 100 mL volumetric flask.
-
Slowly add the this compound T.S. dropwise to the flask while gently swirling. Continue addition until no more precipitate is formed. An excess of this compound should be avoided.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Mix the contents thoroughly by inverting the flask several times.
-
Allow the precipitate to settle for 5-10 minutes.
-
Filter the solution through a dry filter paper into a clean, dry beaker. The resulting filtrate should be clear and colorless.
-
Use the clarified filtrate to determine the optical rotation using a polarimeter.
Logical Workflow for Sugar Solution Clarification
Caption: Workflow for the clarification of sugar solutions using this compound.
Application Note 2: Qualitative Analysis of Tannins and Flavonoids in Botanical Extracts
Principle
This compound solution is used as a reagent in phytochemical screening to qualitatively detect the presence of tannins and flavonoids.[1][6] These phenolic compounds react with this compound to form insoluble precipitates. The formation of a precipitate upon addition of the reagent to a plant extract is indicative of the presence of these compounds.[1][6]
Experimental Protocol: Phytochemical Screening for Tannins and Flavonoids
1. Reagents and Materials:
-
This compound Test Solution (T.S.)
-
Botanical extract (e.g., methanolic or aqueous)
-
Test tubes
-
Pipettes
2. Procedure:
-
To 1 mL of the botanical extract in a test tube, add a few drops of this compound T.S.
-
Observe the formation of a precipitate.
-
A gelatinous precipitate suggests the presence of tannins.[6]
-
A flocculent, often colored, precipitate may indicate the presence of flavonoids.
Logical Relationship in Qualitative Phytochemical Screening
Caption: Logical diagram for the qualitative detection of tannins and flavonoids.
Quantitative Data Presentation (Illustrative Examples)
As direct quantitative analysis using this compound is largely historical, the following tables are illustrative of the type of data that would have been generated.
Table 1: Illustrative Gravimetric Determination of Pectin in Fruit Juices
| Sample ID | Initial Sample Volume (mL) | Weight of Precipitate (g) | Calculated Pectin Content (% w/v) |
| Apple Juice | 100 | 0.45 | 0.45 |
| Orange Juice | 100 | 0.32 | 0.32 |
| Grape Juice | 100 | 0.21 | 0.21 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Table 2: Illustrative Data from Clarification of Different Sugar Samples
| Sample Type | Initial Turbidity (NTU) | Volume of this compound T.S. added (mL) | Final Turbidity (NTU) | % Turbidity Reduction |
| Raw Cane Juice | 150 | 5 | 5 | 96.7 |
| Molasses (diluted) | 250 | 8 | 10 | 96.0 |
| Beet Juice | 120 | 4 | 4 | 96.7 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Conclusion
This compound has been a significant reagent in the history of analytical chemistry, particularly for the clarification of complex matrices like sugar solutions. While its role in direct quantitative analysis has diminished due to safety and technological advancements, the principles of its reactivity are still relevant for understanding classical analytical techniques and for qualitative phytochemical screening. Researchers and professionals should be aware of its historical applications while prioritizing modern, safer, and more accurate methods for quantitative analysis.
References
- 1. Investigation of Chemical Constituents and Antioxidant Activity of Biologically Active Plant-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Gravimetric determination of tannins and their correlations with chemical and protein precipitation methods | Semantic Scholar [semanticscholar.org]
- 5. nationalacademies.org [nationalacademies.org]
- 6. iaea.org [iaea.org]
Application Notes and Protocols: The Role of Lead Subacetate in the Analysis of Tannins and Polyphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead subacetate, also known as basic lead acetate, has historically served as a reagent in phytochemical analysis for the detection and estimation of tannins and other polyphenols.[1] Its utility stems from the ability of lead ions to react with the phenolic hydroxyl groups of tannins, forming insoluble lead tannate complexes that precipitate out of solution.[2][3] This precipitation reaction can be observed for qualitative identification or measured for quantitative analysis.
While effective for precipitation, methods involving this compound are now less common in modern analytical laboratories. This is primarily due to the toxicity associated with lead compounds and the development of more specific, safer, and sensitive spectrophotometric and chromatographic techniques.[4] However, understanding this classical method provides valuable context for historical data and can still be a useful, simple tool for preliminary screening in certain research settings.
These notes provide detailed protocols for both qualitative and quantitative analysis of tannins using this compound.
Application Note 1: Qualitative Detection of Tannins and Polyphenols
This protocol outlines a rapid qualitative test to determine the presence of tannins and polyphenols in a plant extract. The formation of a precipitate upon the addition of this compound solution is a positive indicator.
Experimental Protocol: Qualitative this compound Test
-
Sample Preparation:
-
Test Procedure:
-
Interpretation of Results:
Workflow for Qualitative Analysis
Caption: Workflow for the qualitative detection of tannins using the this compound test.
Application Note 2: Quantitative Estimation of Tannins by Gravimetric Method
This protocol describes a gravimetric method for the quantitative determination of tannins. The principle involves precipitating the tannins with a known concentration of this compound, followed by the isolation, drying, and weighing of the resulting lead tannate precipitate. This method is less common today but serves as a fundamental example of gravimetric analysis for these compounds.
Important Safety Note: Lead compounds are toxic and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All procedures should be performed in a well-ventilated fume hood. All lead-containing waste must be collected and disposed of according to institutional and environmental regulations.
Experimental Protocol: Gravimetric Determination
-
Preparation of Reagents:
-
This compound Solution (10% w/v): Dissolve 10 g of this compound in 100 mL of distilled water. If necessary, add a few drops of acetic acid to clarify the solution.
-
Aqueous Solvent: Use distilled or deionized water for extractions and washing steps.
-
-
Sample Preparation and Extraction:
-
Accurately weigh about 5 g of finely powdered, dried plant material into a beaker.
-
Add 100 mL of boiling distilled water and maintain at this temperature for 30 minutes, stirring occasionally.
-
Allow the mixture to cool to room temperature, then quantitatively transfer it to a 250 mL volumetric flask. Make up the volume with distilled water.
-
Filter the solution through a Whatman No. 1 filter paper to obtain a clear extract.
-
-
Precipitation of Tannins:
-
Pipette a known volume (e.g., 50 mL) of the clear plant extract into a beaker.
-
Slowly add the 10% this compound solution dropwise while stirring continuously until precipitation is complete. An excess of the reagent will be indicated when a drop of the this compound solution added to the clear supernatant no longer produces a precipitate.
-
-
Isolation and Washing of Precipitate:
-
Allow the precipitate to settle for at least one hour.
-
Collect the precipitate by filtering through a pre-weighed, ashless filter paper (e.g., Whatman No. 42).
-
Wash the precipitate on the filter paper with cold distilled water until the filtrate is free of excess lead (this can be checked by adding a drop of potassium chromate solution, which will form a yellow precipitate with lead).
-
-
Drying and Weighing:
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.
-
Dry the crucible and its contents in an oven at 105°C until a constant weight is achieved.
-
Cool the crucible in a desiccator before each weighing.
-
-
Calculation:
-
Calculate the weight of the dried lead tannate precipitate.
-
The percentage of tannins in the original sample can be calculated using the following formula:
-
% Tannins = (Weight of Precipitate / Weight of Initial Sample in Aliquot) x 100
-
Note: The weight of the initial sample in the aliquot must be calculated based on the initial weight of the plant material and the volumes used for extraction and precipitation.
-
-
Workflow for Quantitative Gravimetric Analysis
Caption: General workflow for the gravimetric determination of tannins.
Data Presentation
The following table presents example data for tannin content in different plant materials, illustrating typical results that can be obtained using precipitation methods.
| Plant Material | Plant Part | Tannin Content (% w/w) | Method |
| Samanea saman | Pods | 7.9% | This compound Precipitation[5] |
| Acacia nilotica | Bark | 12.37% | Hide Powder Method[8] |
| Cassia fistula | Bark | High (unspecified value) | Lead Acetate Test (Qualitative)[8] |
| Quercus dilatata | Bark | Low (unspecified value) | Lead Acetate Test (Qualitative)[8] |
Note: The hide powder method is another classical precipitation technique for tannin quantification and is provided for comparison.
Logical Relationship Diagram
The fundamental principle of the analysis is the chemical reaction between tannins and this compound to form an insoluble complex.
Caption: Reaction between tannins and this compound forming a precipitate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Chemical Constituents and Antioxidant Activity of Biologically Active Plant-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. phytojournal.com [phytojournal.com]
- 7. wjpls.org [wjpls.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Safe Handling and Disposal of Lead Subacetate Waste
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead subacetate (CAS No. 1335-32-6), a basic lead acetate, is a toxic chemical compound utilized in various laboratory applications.[1] Due to its lead content, it is classified as a hazardous substance and poses a significant risk to human health and the environment.[2][3] Chronic exposure to lead can lead to severe health issues, including neurological damage, kidney damage, and reproductive harm.[4] Therefore, the proper handling and disposal of this compound and its waste are of paramount importance to ensure laboratory safety and environmental protection.
These application notes provide detailed protocols for the safe handling of this compound waste and its treatment via chemical precipitation to render it less hazardous prior to final disposal. All procedures must be conducted in accordance with local, state, and federal regulations for hazardous waste management.[5][6]
Hazard Identification and Safety Precautions
2.1 Hazards:
-
Toxicity: this compound is highly toxic if ingested or inhaled and can be absorbed through the skin.[2][7] It is a suspected carcinogen.[7]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[8] Improper disposal can lead to soil and water contamination.
2.2 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: When handling the powder or generating dust, use a NIOSH-approved respirator with a particulate filter.[8]
2.3 Engineering Controls:
-
All handling of this compound powder and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]
-
A designated area for handling lead compounds should be established.[2]
-
An eyewash station and safety shower must be readily accessible.[8]
Waste Handling and Segregation
All waste containing this compound, including solutions, contaminated labware, and personal protective equipment, must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weigh boats, filter paper, gloves) in a clearly labeled, sealed, and leak-proof container. The container should be marked as "Hazardous Waste: this compound".
-
Liquid Waste: Aqueous waste solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams. The container should be marked as "Hazardous Waste: Aqueous this compound".
-
Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container labeled for lead-contaminated waste.
Quantitative Data Summary for Lead Precipitation
The following table summarizes key quantitative parameters for the chemical precipitation of lead from aqueous solutions. These values are approximate and may vary depending on the specific experimental conditions.
| Parameter | Precipitation with Sodium Carbonate | Precipitation with Sodium Sulfide | Precipitation with Sodium Phosphate |
| Optimal pH | 9.0 - 11.0 | 7.0 - 9.0 | 6.0 - 8.0 |
| Reagent | Sodium Carbonate (Na₂CO₃) | Sodium Sulfide (Na₂S) | Sodium Dihydrogen Phosphate (NaH₂PO₄) or Disodium Phosphate (Na₂HPO₄) |
| Precipitate Formed | Lead Carbonate (PbCO₃) | Lead Sulfide (PbS) | Lead Phosphate (e.g., Pb₃(PO₄)₂) |
| Achievable Removal Efficiency | > 96% | > 98% | > 99% |
| Molar Ratio (Reagent:Lead) | Excess recommended (e.g., 2:1) | 1.5:1 to 3:1 | 1.5:1 to 3:1 |
| Reaction Time | ~30 minutes | ~30 minutes | ~60 minutes |
Experimental Protocols for Lead Waste Treatment
The following protocols describe the chemical precipitation of lead from aqueous this compound waste solutions. These procedures are designed to be performed on a laboratory scale.
5.1 Protocol 1: Precipitation of Lead as Lead Carbonate
This protocol utilizes sodium carbonate to precipitate lead ions as insoluble lead carbonate.
5.1.1 Materials and Equipment:
-
Aqueous this compound waste solution
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
1 M Nitric Acid (HNO₃) or 1 M Sodium Hydroxide (NaOH) for pH adjustment
-
pH meter or pH indicator strips
-
Stir plate and magnetic stir bar
-
Beaker of appropriate size
-
Graduated cylinders
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
-
Labeled hazardous waste container for the precipitate
5.1.2 Procedure:
-
Transfer the aqueous this compound waste to a beaker in a chemical fume hood.
-
Place the beaker on a stir plate and add a magnetic stir bar.
-
While stirring, slowly adjust the pH of the solution to between 9.0 and 11.0 using 1 M NaOH.[10]
-
Slowly add a 1 M sodium carbonate solution in a molar excess (e.g., a 2:1 molar ratio of carbonate to the estimated lead content). A white precipitate of lead carbonate will form.
-
Continue stirring for at least 30 minutes to ensure complete precipitation.
-
Turn off the stir plate and allow the precipitate to settle.
-
Separate the lead carbonate precipitate from the liquid by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Carefully transfer the filtered lead carbonate to a labeled container and dry it in a drying oven at a low temperature (e.g., 80-100 °C).
-
The dried lead carbonate precipitate must be disposed of as hazardous solid waste.
-
The remaining liquid (filtrate) should be tested for residual lead content before being considered for disposal as non-hazardous waste, in accordance with local regulations.
5.2 Protocol 2: Precipitation of Lead as Lead Sulfide
This protocol uses sodium sulfide to precipitate lead ions as highly insoluble lead sulfide. This procedure should be performed with extreme caution due to the potential for hydrogen sulfide gas evolution if the solution becomes acidic.
5.2.1 Materials and Equipment:
-
Aqueous this compound waste solution
-
1 M Sodium Sulfide (Na₂S) solution
-
1 M Nitric Acid (HNO₃) or 1 M Sodium Hydroxide (NaOH) for pH adjustment
-
pH meter
-
Stir plate and magnetic stir bar
-
Beaker of appropriate size
-
Graduated cylinders
-
Filtration apparatus
-
Drying oven
-
Labeled hazardous waste container for the precipitate
5.2.2 Procedure:
-
In a chemical fume hood, transfer the aqueous this compound waste to a beaker.
-
Place the beaker on a stir plate with a magnetic stir bar.
-
While stirring, adjust the pH of the solution to between 7.0 and 9.0 with 1 M NaOH. It is critical to maintain a neutral to basic pH to prevent the formation of toxic hydrogen sulfide gas.
-
Slowly add a 1 M sodium sulfide solution. A 1.5:1 to 3:1 molar ratio of sulfide to the estimated lead content is recommended. A dark precipitate of lead sulfide will form.
-
Continue stirring for approximately 30 minutes.
-
Allow the precipitate to settle.
-
Filter the lead sulfide precipitate.
-
Wash the precipitate with deionized water.
-
Dry the precipitate in a drying oven at a low temperature.
-
The dried lead sulfide must be disposed of as hazardous solid waste.
-
Test the filtrate for residual lead before disposal.
5.3 Protocol 3: Precipitation of Lead as Lead Phosphate
This protocol employs a phosphate source to precipitate lead as insoluble lead phosphate, a very stable compound.
5.3.1 Materials and Equipment:
-
Aqueous this compound waste solution
-
1 M Sodium Dihydrogen Phosphate (NaH₂PO₄) or Disodium Phosphate (Na₂HPO₄) solution
-
1 M Nitric Acid (HNO₃) or 1 M Sodium Hydroxide (NaOH) for pH adjustment
-
pH meter
-
Stir plate and magnetic stir bar
-
Beaker of appropriate size
-
Graduated cylinders
-
Filtration apparatus
-
Drying oven
-
Labeled hazardous waste container for the precipitate
5.3.2 Procedure:
-
Transfer the aqueous this compound waste to a beaker within a chemical fume hood.
-
Place the beaker on a stir plate and add a magnetic stir bar.
-
While stirring, adjust the pH of the solution to between 6.0 and 8.0 using 1 M NaOH or 1 M HNO₃.[11]
-
Slowly add the 1 M phosphate solution. A 1.5:1 to 3:1 molar ratio of phosphate to the estimated lead content is recommended. A white precipitate of lead phosphate will form.
-
Continue stirring for at least 60 minutes to ensure the formation of stable lead phosphate compounds.
-
Allow the precipitate to settle.
-
Separate the lead phosphate precipitate by filtration.
-
Wash the precipitate with deionized water.
-
Dry the precipitate in a drying oven.
-
The dried lead phosphate must be disposed of as hazardous solid waste.
-
The filtrate should be analyzed for residual lead before disposal.
Visualization of Workflows
6.1 this compound Waste Handling Workflow
Caption: Workflow for handling and segregating this compound waste.
6.2 Chemical Precipitation Protocol Workflow
Caption: General workflow for chemical precipitation of lead waste.
References
- 1. Lead Sulfide Precipitate | Department of Chemistry | University of Washington [chem.washington.edu]
- 2. chemistry-precipitation-analysis with precipitates junior science-activity [dynamicscience.com.au]
- 3. Synthesis and characterization of stable lead (II) orthophosphate nanoparticle suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection Techniques for Lead Ions in Water: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lead in synthetic and municipal drinking water varies by field versus laboratory analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experiment 4: Phosphate Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxalate-enhanced solubility of lead (Pb) in the presence of phosphate: pH control on mineral precipitation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
The Perilous Preservative: A Detailed Examination of Lead Subacetate in Historical Artifact Conservation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Historically, lead subacetate, also known as basic lead acetate or Goulard's Extract, found a niche in the preservation and restoration of historical artifacts, primarily for the stabilization of lead-based paints and coatings.[1] Its use stemmed from its properties as a drier and its ability to react with components of deteriorating paint layers. However, the extreme toxicity of lead compounds has rendered this practice obsolete in modern conservation, which prioritizes the long-term stability of the artifact and the safety of the conservator and the environment. These notes provide a detailed overview of its historical application, chemical properties, and the significant hazards associated with its use.
Historical Context and Application
This compound was historically used as an astringent and in the preparation of lead-based paints.[2] In the realm of artifact conservation, it was primarily employed to address the degradation of lead-containing pigments, such as lead white, which is a basic lead carbonate (2PbCO₃·Pb(OH)₂). The intended application was to stabilize flaking or powdering paint layers by forming lead soaps through reaction with the oil binder in the paint. This was believed to consolidate the paint layer and re-adhere it to the substrate.
The use of lead compounds in conservation was more prevalent in the 19th and early 20th centuries, a period with limited understanding of the long-term chemical stability of conservation treatments and the severe health risks associated with heavy metals.[3][4]
Chemical and Physical Properties
This compound is a white crystalline powder with the approximate chemical formula Pb(CH₃COO)₂·2Pb(OH)₂. It is soluble in water and glycerin.[2] Its utility as a paint drier is attributed to the catalytic effect of the lead ions on the oxidation and polymerization of drying oils.
| Property | Value | Reference |
| Chemical Formula | Pb(CH₃COO)₂·2Pb(OH)₂ | --INVALID-LINK-- |
| Molar Mass | 807.72 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in water and glycerin | --INVALID-LINK-- |
Mechanism of Action in Paint Stabilization (Hypothesized)
The proposed mechanism for the stabilizing effect of this compound on lead-based paints involves the saponification of the oil binder. The hydroxide ions from the this compound would react with the fatty acids in the aged and degrading oil medium to form lead carboxylates (lead soaps). These newly formed compounds were thought to act as a binding agent, consolidating the powdery or flaking paint.
Experimental Protocols
Disclaimer: The following protocol is a hypothetical reconstruction based on historical chemical practices. Due to the extreme toxicity of this compound, its use in artifact conservation is not recommended . Modern conservation practices employ safer and more effective alternatives. This protocol is for informational purposes only and should not be attempted.
Hypothetical Protocol for the Preparation and Application of a this compound Consolidant
Objective: To hypothetically describe the preparation of a this compound solution and its application for the consolidation of a flaking lead-based paint layer on a historical artifact.
Materials:
-
This compound powder
-
Distilled water
-
Ethanol
-
Glass beakers and stirring rods
-
Fine-tipped brushes
-
Fume hood
-
Personal Protective Equipment (PPE): respirator with P100 filters, nitrile gloves, safety goggles, lab coat
Procedure:
-
Solution Preparation (Hypothetical Concentrations):
-
Under a certified fume hood, a 1-2% (w/v) solution of this compound in a mixture of distilled water and ethanol (e.g., 50:50) would be prepared. The use of ethanol would be to improve penetration into the paint layer.
-
The solution would be stirred until the this compound is fully dissolved.
-
-
Application:
-
The flaking area of the paint would be gently cleaned of loose dust and debris using a soft brush.
-
The this compound solution would be applied locally to the affected area using a fine-tipped brush, allowing the solution to be drawn into the cracks and under the flakes through capillary action.
-
The application would be done sparingly to avoid over-saturation and the formation of a glossy film on the surface.
-
The treated area would be allowed to dry slowly in a well-ventilated area.
-
Health and Safety Hazards
This compound is a highly toxic substance. Exposure can occur through inhalation, ingestion, and skin absorption. Lead is a cumulative poison and can cause severe damage to the nervous system, kidneys, and reproductive system. It is also a suspected carcinogen.
| Hazard | Description |
| Acute Toxicity | Ingestion or inhalation can lead to lead poisoning with symptoms such as abdominal pain, headache, and irritability. |
| Chronic Toxicity | Long-term exposure can result in damage to the central nervous system, kidneys, and reproductive organs. |
| Carcinogenicity | Lead and its compounds are classified as probable human carcinogens. |
| Environmental Hazard | Lead is a persistent environmental pollutant that is toxic to aquatic life. |
Mandatory Safety Precautions when Handling Lead Compounds:
-
Always work in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate PPE, including a respirator, gloves, and eye protection.
-
Avoid the generation of dust.
-
Dispose of all lead-contaminated waste as hazardous material according to local regulations.
Visualization of Workflows and Pathways
Caption: Hypothetical workflow for the historical treatment of an artifact with this compound, emphasizing safety precautions.
Caption: Hypothesized chemical reaction for the consolidation of lead-based paint using this compound.
Modern Alternatives and Conclusion
The use of this compound in conservation is a relic of a bygone era. Modern conservation science offers a range of safer and more effective alternatives for the consolidation of painted surfaces. These include acrylic resins, such as Paraloid B-72, and other synthetic polymers that are chemically stable, reversible, and do not pose the same level of risk to human health and the environment.
The study of historical conservation materials like this compound is crucial for understanding the treatment history of museum objects and for developing strategies to mitigate any long-term negative effects of these outdated practices. However, its application in any active conservation treatment is strongly discouraged. The focus of modern conservation is on minimal intervention, long-term stability, and, paramountly, the safety of all individuals involved in the preservation of our cultural heritage.
References
Application Notes and Protocols for ACS Reagent Grade Lead Subacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed specifications, analytical protocols, and application notes for American Chemical Society (ACS) Reagent Grade Lead Subacetate. This information is critical for ensuring the quality and consistency of experimental results in research, development, and quality control settings.
Introduction
This compound, also known as basic lead acetate, is a white, dense powder with the approximate formula Pb(CH₃COO)₂·2Pb(OH)₂.[1][2][3] It is widely used in analytical chemistry, particularly as a clarifying and decolorizing agent for solutions in sugar analysis.[4][5][6] Its ability to precipitate various organic impurities and colored compounds makes it an effective, albeit toxic, reagent for sample preparation prior to polarimetry.[7] Due to its hazardous nature, proper handling and disposal are imperative.[8]
ACS Reagent Specifications
The following table summarizes the quantitative specifications for ACS Reagent Grade this compound.[1][4] Adherence to these specifications ensures the material is suitable for high-purity analytical applications.
| Test | Specification |
| Assay (as PbO) | ≥ 33.0% |
| Insoluble in Dilute Acetic Acid | ≤ 0.02% |
| Insoluble in Water | ≤ 1.0% |
| Chloride (Cl) | ≤ 0.003% |
| Nitrate (NO₃) | Passes Test (approx. 0.003% limit) |
| Copper (Cu) | ≤ 0.002% |
| Iron (Fe) | ≤ 0.002% |
| Substances not Precipitated by H₂S | ≤ 0.3% |
| Calcium (Ca) | Passes Test |
| Potassium (K) | Passes Test |
| Sodium (Na) | Passes Test |
| Loss on Drying | Passes Test |
Experimental Protocols
The following are detailed methodologies for key experiments to verify the specifications of ACS Reagent Grade this compound.[1]
-
Principle: The basic lead content is determined by reacting the this compound with a known excess of acetic acid. The unreacted acetic acid is then back-titrated with a standardized solution of sodium hydroxide.
-
Reagents:
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1 N Acetic Acid volumetric solution
-
1 N Sodium Hydroxide volumetric solution, standardized
-
3% Sodium Oxalate solution (CO₂-free)
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Phenolphthalein indicator solution
-
Carbon dioxide-free water
-
-
Procedure:
-
Accurately weigh approximately 5.0 g of the this compound sample.
-
Dissolve the sample in 100 mL of carbon dioxide-free water in a 500 mL volumetric flask.
-
Add 50.0 mL of 1 N acetic acid volumetric solution and 100 mL of 3% sodium oxalate solution.
-
Mix the contents thoroughly and dilute to the 500 mL mark with carbon dioxide-free water.
-
Allow the precipitate to settle completely.
-
Decant 100.0 mL of the clear supernatant liquid into a suitable flask for titration.
-
Add 0.15 mL of phenolphthalein indicator solution.
-
Titrate the solution with 1 N sodium hydroxide volumetric solution until a persistent pink endpoint is achieved.
-
-
Calculation: Each milliliter of 1 N acetic acid consumed is equivalent to 0.1116 g of PbO.[1]
-
Principle: This test quantifies any substances within the reagent that do not dissolve in a dilute solution of acetic acid.
-
Reagents:
-
Dilute Acetic Acid (1:19)
-
-
Procedure:
-
Weigh 5.0 g of the sample and transfer it to a beaker.
-
Add 100 mL of dilute acetic acid (1:19). Warm gently if necessary to effect complete dissolution.
-
Filter the solution through a tared, preconditioned filtering crucible.
-
Wash the crucible and any residue with dilute acetic acid (1:19) until the washings are no longer darkened by the addition of hydrogen sulfide gas or a solution of sodium sulfide.
-
Dry the crucible at 105 °C to a constant weight.
-
The weight of the residue represents the insoluble matter.[1]
-
-
Principle: This is a colorimetric limit test using brucine sulfate, which reacts with nitrates in a sulfuric acid medium to produce a colored complex. The color intensity of the sample solution is compared to a control solution containing a known amount of nitrate.
-
Reagents:
-
Brucine Sulfate reagent solution
-
Nitrate standard solution (1 mL = 0.01 mg NO₃)
-
Deionized water
-
-
Procedure:
-
Sample Solution (A): Suspend 0.50 g of the sample in 3 mL of water. Dilute to 50 mL with the brucine sulfate reagent solution.
-
Control Solution (B): Suspend 0.50 g of the sample in 1.5 mL of water and add 1.5 mL of the nitrate standard solution. Dilute to 50 mL with the brucine sulfate reagent solution.
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Blank Solution (C): Use 50 mL of the brucine sulfate reagent solution.
-
Heat all three solutions in a boiling water bath for 10 minutes after the this compound has dissolved.
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Cool the solutions rapidly in an ice bath to room temperature.
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Centrifuge solutions A and B for 10 minutes.
-
Decant the clear liquids into separate test tubes.
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Measure the absorbance of Sample Solution A and Control Solution B against Blank Solution C. The absorbance of solution A should not exceed that of solution B.[1]
-
-
Principle: The sample is dissolved in a nitric acid solution to prepare a stock solution for analysis by atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectroscopy (ICP-AES).
-
Reagents:
-
Nitric Acid (HNO₃)
-
Deionized water
-
-
Procedure:
-
Weigh 20.0 g of the sample.
-
Dissolve it in a mixture of 50 mL of water and 10 mL of nitric acid, warming gently to achieve complete dissolution.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with water. This stock solution contains 0.2 g of sample per mL.[1]
-
Application Note: Clarification of Sugar Solutions for Polarimetry (Horne's Dry Lead Method)
This compound is a highly effective clarifying agent used to remove pigments, proteins, amino acids, and other optically active impurities from raw sugar solutions before polarimetric analysis.[9][10] This "defecation" step is crucial for accurate measurement of sucrose content. The dry lead method is often preferred as it avoids the volume error associated with adding a solution of the clarifying agent.[10]
Workflow for Sugar Solution Clarification:
Caption: Workflow for clarifying sugar solutions using Horne's dry lead method.
Logical Relationship of Clarification:
The diagram below illustrates the principle of clarification. This compound reacts with and precipitates various impurities, which are then removed by filtration, leaving a clear solution of sucrose for analysis.
Caption: Logical diagram of the sugar clarification process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. noahchemicals.com [noahchemicals.com]
- 4. laballey.com [laballey.com]
- 5. This compound - OEHHA [oehha.ca.gov]
- 6. This compound - OEHHA [oehha.ca.gov]
- 7. Plants trials of non-toxic XYZ 1 clarifying reagent for polarization analysis of sugar [esugartech.com]
- 8. US5262328A - Composition for the clarification of sugar-bearing juices and related products - Google Patents [patents.google.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. International Commission for Uniform Methods of Sugar Analysis. British National Committee Report - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to resolve turbidity in lead subacetate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving turbidity issues encountered with lead subacetate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of turbidity in my this compound solution?
A1: The most common cause of turbidity in this compound solutions is the formation of a fine white precipitate of lead(II) carbonate (PbCO₃). This occurs when the alkaline this compound solution reacts with carbon dioxide (CO₂) from the atmosphere. The chemical reaction is:
Pb(CH₃COO)₂·2Pb(OH)₂ (aq) + 2CO₂ (g) → Pb(CH₃COO)₂ (aq) + 2PbCO₃ (s) + 2H₂O (l)
Q2: How can I prevent my this compound solution from becoming turbid?
A2: To prevent the formation of lead carbonate, it is crucial to minimize the solution's exposure to atmospheric carbon dioxide. Here are some preventative measures:
-
Use CO₂-free water: Prepare the solution using freshly boiled and cooled deionized or distilled water to remove dissolved CO₂.
-
Tightly seal storage containers: Store the solution in containers with airtight seals immediately after preparation.
-
Work in an inert atmosphere: For sensitive applications, prepare and handle the solution in a glove box or under a nitrogen or argon atmosphere.
-
Minimize headspace: Fill storage containers as much as possible to reduce the volume of air the solution is in contact with.
Q3: Is the turbid solution still usable?
A3: The formation of lead carbonate precipitate alters the concentration of the active this compound in the solution. For applications requiring precise concentrations, the turbid solution should be clarified before use.
Q4: Are there different methods to resolve the turbidity?
A4: Yes, there are two primary methods to resolve turbidity in this compound solutions:
-
Chemical Dissolution: The lead carbonate precipitate can be dissolved by the addition of a dilute acid, typically acetic acid.
-
Physical Removal: The precipitate can be physically removed from the solution by filtration.
Troubleshooting Guide: Resolving Turbidity
This guide provides detailed procedures for resolving turbidity in this compound solutions.
Issue: My this compound solution has a white precipitate.
This indicates the formation of lead carbonate. Below are two methods to address this issue.
Method 1: Chemical Dissolution with Acetic Acid
This method is suitable when the addition of a small amount of acetic acid does not interfere with downstream applications.
-
Principle: Acetic acid reacts with the insoluble lead carbonate to form soluble lead acetate and carbonic acid, which decomposes to water and carbon dioxide. PbCO₃ (s) + 2CH₃COOH (aq) → Pb(CH₃COO)₂ (aq) + H₂O (l) + CO₂ (g)
-
Experimental Protocol:
-
Preparation of Dilute Acetic Acid: Prepare a 20% v/v acetic acid solution by adding one part glacial acetic acid to four parts of carbon dioxide-free deionized water.[1]
-
Addition of Acetic Acid: To the turbid this compound solution, add the dilute acetic acid dropwise while stirring continuously.
-
Observation: Continue adding the acid until the solution becomes clear. Effervescence (fizzing) may be observed as carbon dioxide is released.
-
Avoid Excess Acid: Add the acid slowly and only until the precipitate dissolves to avoid significantly lowering the pH of the solution.
-
Resting Period: Allow the solution to stand for a short period to ensure all the precipitate has dissolved.
-
Storage: Immediately transfer the clarified solution to a tightly sealed container.
-
Method 2: Physical Removal by Vacuum Filtration
This method is preferred when the addition of acid is not permissible for the intended use of the solution.
-
Principle: Vacuum filtration rapidly separates the solid lead carbonate precipitate from the liquid this compound solution.
-
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum filtration apparatus using a Büchner funnel, a clean filter flask, a rubber adapter, and a vacuum source. A diagram of the setup is provided below.
-
Filter Paper Selection: Place a piece of Whatman Grade 1 filter paper (11 µm pore size) or equivalent in the Büchner funnel, ensuring it lies flat and covers all the holes.[2][3]
-
Wetting the Filter: Wet the filter paper with a small amount of clear supernatant from the turbid solution or with fresh, CO₂-free deionized water to ensure a good seal.
-
Applying Vacuum: Turn on the vacuum source.
-
Filtration: Carefully pour the turbid solution into the center of the filter paper.
-
Washing (Optional): If necessary, wash the collected precipitate with a small amount of cold, CO₂-free deionized water to recover any remaining this compound solution.
-
Collecting the Filtrate: The clear this compound solution will be collected in the filter flask.
-
Storage: Immediately transfer the clarified filtrate to a tightly sealed container to prevent re-exposure to air.
-
Data Presentation
Table 1: Filter Paper Selection for Lead Carbonate Precipitation
| Filter Paper Grade | Typical Particle Retention | Characteristics |
| Whatman Grade 1 | 11 µm | Medium retention and flow rate. Suitable for general purpose filtration of precipitates like lead carbonate.[2][3] |
| Whatman Grade 2 | 8 µm | Slightly more retentive and slower than Grade 1.[2][4] |
| Whatman Grade 595 | 4-7 µm | Medium-fast with medium to fine particle retention.[4] |
Visualizations
References
Troubleshooting unexpected color changes in lead subacetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving lead subacetate.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of a pure this compound solution?
A pure this compound solution should be clear and colorless. The solid reagent itself is a white, heavy powder.[1] Any deviation from a colorless solution may indicate the presence of impurities or unintended side reactions.
Q2: My this compound solution appears hazy or turbid. What could be the cause?
A hazy or turbid appearance in a freshly prepared this compound solution can be due to the formation of insoluble lead carbonate. This compound readily absorbs carbon dioxide from the atmosphere, leading to the precipitation of lead carbonate.[1] To avoid this, it is recommended to use carbon dioxide-free water for dissolution and to store the solution in well-closed containers.[2] If the solution is hazy, the addition of a small amount of acetic acid and gentle warming (to 50-60°C) can help to clarify it.[3]
Q3: An unexpected yellow precipitate has formed in my reaction. What are the likely causes?
The formation of a yellow precipitate in a reaction involving this compound is often indicative of contamination with certain anions. Two common culprits are:
-
Iodide ions (I⁻): Trace amounts of iodide in your reagents or solvents can react with lead(II) ions to form a bright yellow precipitate of lead(II) iodide (PbI₂).
-
Chromate ions (CrO₄²⁻): Contamination with chromate ions can lead to the formation of a yellow to orange-yellow precipitate of lead(II) chromate (PbCrO₄).
It is crucial to verify the purity of all starting materials and solvents to avoid these side reactions.
Q4: My reaction mixture has turned a dark brown or black color. What does this signify?
A dark brown to black discoloration or precipitate is most commonly due to the formation of lead sulfide (PbS).[4] This can occur if sulfur-containing compounds are present in the reaction, even in trace amounts. The reaction is highly favorable and results in a black, insoluble solid.[4][5] Ensure that all reagents and solvents are free from sulfur-containing impurities. The lead acetate test is a known method for detecting the presence of sulfur.[4][5]
Q5: Can organic molecules in my reaction cause color changes?
Yes, certain organic molecules can form colored complexes with lead(II) ions. The specific color will depend on the nature of the organic ligand. For instance, some organic compounds can lead to the formation of lead carboxylates, which may result in color alterations.[6] It is also possible for organic impurities or degradation products to be colored.
Troubleshooting Guides
Issue 1: Unexpected Yellow Precipitation
| Potential Cause | Troubleshooting Step | Expected Result |
| Iodide (I⁻) Contamination | Test reagents and solvents for the presence of iodide ions using a standard analytical method (e.g., starch test after oxidation). | Absence of iodide will prevent the formation of yellow lead(II) iodide. |
| Chromate (CrO₄²⁻) Contamination | Analyze starting materials for chromate impurities via a suitable analytical technique (e.g., colorimetric methods). | Elimination of chromate sources will prevent the formation of yellow lead(II) chromate. |
| Impure this compound | Use ACS reagent grade this compound. Test for impurities as per established protocols.[2] | High-purity reagent will minimize the risk of side reactions. |
Issue 2: Dark Brown or Black Discoloration/Precipitation
| Potential Cause | Troubleshooting Step | Expected Result |
| Sulfur Contamination | Use sulfur-free reagents and solvents. If unavoidable, purify materials prior to use. | The absence of sulfur will prevent the formation of black lead(II) sulfide. |
| Thermal Decomposition | Ensure the reaction temperature is controlled and does not exceed the decomposition temperature of the reactants or products. This compound decomposes upon strong heating.[1] | Maintaining a stable and appropriate reaction temperature will prevent the formation of colored degradation products like lead oxides. |
| Reaction with Organic Components | Analyze the organic starting materials for sulfur-containing functional groups. | Using sulfur-free organic reagents will prevent the formation of lead sulfide. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
This protocol is based on a common method for preparing a this compound test solution (TS).
Materials:
-
Lead acetate
-
Lead monoxide (Litharge), finely powdered
-
Distilled, recently boiled and cooled water (to minimize dissolved CO₂)
Procedure:
-
Dissolve 170 g of lead acetate in 800 g of boiling distilled water in a suitable flask.
-
Add 100 g of finely sifted lead monoxide to the boiling solution.
-
Boil the mixture for 30 minutes, adding recently boiled and cooled distilled water as needed to maintain the volume.
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Remove from heat and allow the solution to cool.
-
Once cool, add sufficient recently boiled and cooled distilled water to bring the total weight of the solution to 1000 g.
-
Filter the solution through a suitable filter paper.
-
Store the final solution in a tightly sealed container to protect it from atmospheric carbon dioxide.
Protocol 2: Test for Insoluble Substances in this compound
This protocol is adapted from the ACS Reagent Chemicals testing procedures.[2]
Materials:
-
This compound sample
-
Dilute acetic acid (1:19 v/v)
-
Hydrogen sulfide source (e.g., thioacetamide solution)
-
Tared filtering crucible
Procedure:
-
Dissolve 5.0 g of the this compound sample in 100 mL of dilute acetic acid (1:19), warming gently if necessary to achieve complete dissolution.
-
Filter the solution through a tared, preconditioned filtering crucible.
-
Wash the crucible with dilute acetic acid (1:19) until the washings are no longer darkened by the addition of a hydrogen sulfide source.
-
Dry the crucible at 105°C to a constant weight.
-
The weight of the residue should not exceed the limits specified for the desired reagent grade.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Cold Water | Soluble in 16 parts with an alkaline reaction.[3] | Solutions can become turbid on exposure to air due to the absorption of carbon dioxide.[1] |
| Hot Water | More soluble than in cold water. | |
| Dilute Acetic Acid | Soluble.[2] | |
| Ethanol | Insoluble. |
Visualizations
Caption: Troubleshooting workflow for unexpected color changes.
Caption: Potential causes of color changes in this compound reactions.
References
- 1. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 2. pubs.acs.org [pubs.acs.org]
- 3. | Advent [adventchembio.com]
- 4. How to Test For Sulfur in Materials Using Lead Acetate Test Paper – Canadian Conservation Institute (CCI) Notes 17/5 - Canada.ca [canada.ca]
- 5. scribd.com [scribd.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: Optimizing Lead Subacetate Concentration for Complete Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of lead subacetate for the precipitation of impurities from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a laboratory setting?
This compound, also known as basic lead acetate, is primarily used as a clarifying agent, particularly in the analysis of sugar-containing solutions like fruit juices, plant extracts, and molasses.[1][2][3][4][5][6][7] Its function is to precipitate and remove interfering substances such as amino acids, organic acids, pectins, and colored compounds that can affect analytical accuracy, especially in techniques like polarimetry.[6]
Q2: How does this compound work to clarify solutions?
This compound reacts with acidic and amphoteric compounds, as well as certain organic substances, to form insoluble precipitates. This effectively removes these impurities from the solution, resulting in a clearer sample that is more suitable for analysis.
Q3: What is "Horne's dry this compound method"?
Horne's dry this compound method is a technique used in sugar analysis to minimize errors associated with the volume of the precipitate.[1][2][3] Instead of adding a solution of this compound, the dry powder is added directly to the sample solution after it has been brought to a known volume. This prevents the final volume from being altered by the addition of the reagent solution, which could otherwise lead to inaccuracies in concentration calculations.[1]
Q4: Are there any safety and environmental concerns associated with this compound?
Yes, this compound is a toxic lead compound and should be handled with appropriate safety precautions, including the use of personal protective equipment. Lead waste generated from these procedures is hazardous and must be disposed of according to environmental regulations.[6] Due to its toxicity, many industries are exploring alternatives to lead-based clarifying agents.[7][8]
Troubleshooting Guides
Issue 1: Incomplete Precipitation
Symptoms:
-
The supernatant remains colored or turbid after centrifugation.
-
Analytical results are inconsistent or show interference.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient this compound | The concentration of this compound is too low to precipitate all interfering substances. Increase the amount of this compound incrementally, monitoring for improved clarity. It is advisable to use the minimum quantity necessary for effective clarification to avoid issues with excess lead.[1] |
| Inappropriate pH | The pH of the sample solution can significantly affect the efficiency of precipitation. Adjust the pH of the solution to a more alkaline range, as lead precipitation is often favored under these conditions. |
| Presence of Non-Reactive Interferents | Some compounds in the sample may not react with this compound. In such cases, an alternative or additional sample preparation step, such as solid-phase extraction (SPE), may be necessary. |
| Insufficient Reaction Time | The precipitation reaction may not have reached completion. Allow for a longer incubation period after adding the this compound, with gentle agitation, before centrifugation. |
Issue 2: Excess Lead in the Supernatant
Symptoms:
-
Interference in downstream analytical methods (e.g., HPLC, spectroscopic analysis).
-
Formation of a precipitate with subsequent reagents.
Possible Causes and Solutions:
| Cause | Solution |
| Over-addition of this compound | An excess of this compound was used for clarification. To remove the excess soluble lead, add a small amount of a Deleaded solution (e.g., potassium oxalate or sodium phosphate) to precipitate the excess lead ions. Centrifuge and filter the solution again. Be cautious not to add an excess of the de-leading agent. |
| Improper pH for Excess Lead Removal | The pH is not optimal for the precipitation of excess lead. Adjusting the pH might be necessary to ensure the complete removal of soluble lead. |
Issue 3: Co-precipitation of Target Analytes
Symptoms:
-
Lower than expected recovery of the analyte of interest.
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Reactivity with this compound | The target analyte may have functional groups that react with this compound, causing it to precipitate along with the impurities. |
| Non-specific Adsorption | The analyte may adsorb to the surface of the precipitate. |
| Mitigation Strategies | If co-precipitation is suspected, it is crucial to perform recovery studies with known concentrations of the analyte. If significant loss occurs, alternative clarification methods should be explored. |
Experimental Protocols
Protocol 1: General Clarification of Aqueous Extracts
This protocol provides a general procedure for the clarification of a plant or fruit extract. The optimal amount of this compound should be determined empirically for each sample type.
Materials:
-
Aqueous extract
-
This compound solution (e.g., 10% w/v) or Horne's dry this compound powder
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., syringe filters, filter paper)
-
pH meter and pH adjustment solutions (e.g., dilute NaOH or acetic acid)
Procedure:
-
Transfer a known volume of the aqueous extract into a centrifuge tube.
-
Measure and record the initial pH of the extract.
-
Optimization Step: In preliminary experiments, add varying amounts of the this compound solution (or dry powder) to different aliquots of the extract. For example, start with a 1:100 (v/v) ratio of 10% this compound solution to extract and incrementally increase the concentration.
-
After adding the this compound, mix the sample thoroughly by vortexing or gentle inversion.
-
Allow the mixture to stand for a defined period (e.g., 15-30 minutes) to allow for complete precipitation.
-
Centrifuge the sample at a sufficient speed and duration to pellet the precipitate (e.g., 3000 x g for 15 minutes).
-
Carefully decant or pipette the supernatant.
-
Visually inspect the clarity of the supernatant. If it remains turbid, a higher concentration of this compound may be required.
-
Filter the clarified supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining fine particles.
-
The clarified sample is now ready for downstream analysis.
Data Presentation
Table 1: Effect of this compound Concentration on Sample Clarity
| Sample ID | This compound Concentration (mg/mL of extract) | Supernatant Appearance | Turbidity (NTU) |
| Control | 0 | Turbid, colored | 150 |
| Test 1 | 1 | Slightly turbid | 85 |
| Test 2 | 2 | Clear | 20 |
| Test 3 | 3 | Clear | 18 |
| Test 4 | 4 | Clear | 19 |
Note: The optimal concentration in this example is approximately 2 mg/mL, as higher concentrations do not significantly improve clarity.
Visualizations
Caption: Workflow for optimizing this compound precipitation.
Caption: Troubleshooting logic for incomplete precipitation.
References
- 1. International Commission for Uniform Methods of Sugar Analysis. British National Committee Report - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. LA058-5KG - Lead (II) Sub-Acetate AR (ACS) (Lead Acetate, Basic for Sugar Analysis according to Horne) | Chem-Supply | Australia [shop.chemsupply.com.au]
- 3. excichem.com [excichem.com]
- 4. Lead(II) acetate basic anhydrous, for sugar analysis according to Horne, = 33.0 basic Pb (as PbO), = 75.0 total Pb (as PbO) 51404-69-4 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. 29th ICUMSA Session 2014 - ICUMSA [icumsa.org]
Identifying and removing impurities from commercial lead subacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial lead subacetate. The following sections detail methods for identifying and removing common impurities to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound, also known as basic lead acetate, can contain various impurities depending on its manufacturing process and grade. ACS (American Chemical Society) grade reagents have specified limits for certain impurities. Common contaminants include:
-
Insoluble Matter: Substances that do not dissolve in water or dilute acetic acid.
-
Cationic Metals: Copper (Cu), Iron (Fe), Calcium (Ca), Cadmium (Cd), Cobalt (Co), Potassium (K), Magnesium (Mg), Sodium (Na), Nickel (Ni), and Zinc (Zn).[1]
-
Bismuth (Bi): Often present as an impurity in litharge, a raw material for lead compounds.[3]
Q2: How can I identify the impurities in my this compound sample?
A2: Several analytical techniques can be employed to identify and quantify impurities:
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive methods for detecting and quantifying trace metal impurities.[4]
-
Ion Chromatography: This technique is effective for separating and quantifying anionic impurities like chloride and nitrate.[4]
-
Colorimetric Methods: For instance, the dithizone method can be used for the quantitative analysis of lead and can be adapted to detect other heavy metal impurities.[1][2][3]
-
Simple Solubility Tests: The presence of insoluble matter can be determined by dissolving the sample in dilute acetic acid.[5]
Q3: What are the primary methods for purifying commercial this compound?
A3: The main purification techniques for this compound and other lead salts include:
-
Recrystallization: This is a common method for purifying solid compounds by dissolving the impure substance in a suitable solvent at a high temperature and then allowing the pure compound to crystallize upon cooling.
-
Solvent Extraction: This technique can be used to selectively remove metal impurities. For example, using a chelating agent like dithizone in an organic solvent can extract certain metal ions from an aqueous solution of the lead salt.[4]
-
Ion-Exchange Chromatography: This method is useful for removing dissolved ionic impurities by passing a solution of the lead salt through a resin that selectively binds to the impurity ions.[4][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Insoluble matter observed in the this compound solution.
-
Symptom: A cloudy or hazy appearance, or visible solid particles after dissolving the this compound in dilute acetic acid.
-
Possible Cause: Presence of impurities that are insoluble in the solvent, such as certain metal oxides or silicates.
-
Solution:
-
Dissolve the this compound in a minimal amount of warm, dilute acetic acid.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the insoluble matter.
-
The purified this compound can then be recovered by recrystallization from the filtrate.
-
Issue 2: The purified this compound is discolored (e.g., yellowish).
-
Symptom: The final crystalline product is not white.
-
Possible Cause:
-
Presence of colored metal ion impurities, such as iron (Fe³⁺) which can impart a yellow or brownish hue.
-
Formation of colored lead compounds due to exposure to high temperatures or atmospheric conditions during processing.
-
-
Solution:
-
Identify the specific metal impurity using AAS or ICP-MS.
-
For iron and other metal impurities, consider purification by solvent extraction with dithizone or by ion-exchange chromatography.
-
Ensure that drying temperatures during recrystallization are kept as low as possible to prevent thermal decomposition.
-
Issue 3: Low yield after recrystallization.
-
Symptom: The amount of purified this compound recovered is significantly less than the starting material.
-
Possible Cause:
-
The chosen recrystallization solvent is too effective, meaning the this compound has high solubility even at low temperatures.
-
Too much solvent was used during the dissolution step.
-
Premature crystallization and loss of product during hot filtration.
-
-
Solution:
-
Carefully select the recrystallization solvent. A solvent in which this compound is highly soluble when hot but poorly soluble when cold is ideal. A mixture of solvents can also be used to achieve the desired solubility characteristics.
-
Use the minimum amount of hot solvent necessary to fully dissolve the impure this compound.
-
To prevent premature crystallization during hot filtration, use a pre-heated funnel and keep the solution hot.
-
The mother liquor (the solution remaining after crystallization) can be concentrated by evaporation to recover more product, though this may be of lower purity.
-
Data Presentation
The following table summarizes the typical impurity limits for ACS Reagent Grade this compound, which can be used as a benchmark for purity.
| Impurity | Maximum Allowable Limit (%) |
| Insoluble in Dilute Acetic Acid | 0.02 |
| Insoluble in Water | 1.0 |
| Chloride (Cl) | 0.003 |
| Nitrate and Nitrite (as NO₃) | ~0.003 |
| Copper (Cu) | 0.002 |
| Iron (Fe) | 0.002 |
| Substances not Precipitated by H₂S | 0.3 |
Data sourced from Lab Alley product information for this compound, ACS Grade.[2]
The effectiveness of purification methods can be generally assessed as follows:
| Purification Method | Target Impurities | Expected Efficiency |
| Recrystallization | Co-precipitated salts, soluble impurities | High, can achieve >99% purity for the bulk material.[7][8] |
| Solvent Extraction (Dithizone) | Divalent heavy metal cations (e.g., Cu²⁺, Zn²⁺, Cd²⁺) | High selectivity for specific metals depending on pH. |
| Ion-Exchange Chromatography | Dissolved ionic impurities (cations and anions) | Very effective for removing trace ionic contaminants. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general method for purifying this compound by recrystallization. The choice of solvent is critical and may require some preliminary solubility tests. Based on patent literature, glacial acetic acid can be a suitable solvent for lead acetate compounds.[9]
Materials:
-
Impure commercial this compound
-
Glacial acetic acid (or another suitable solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent (e.g., glacial acetic acid) to the flask.
-
Gently heat the mixture while stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Removal of Heavy Metal Impurities by Solvent Extraction with Dithizone
This protocol provides a general procedure for removing heavy metal impurities from an aqueous solution of a lead salt using dithizone.
Materials:
-
This compound containing heavy metal impurities
-
Dilute nitric acid
-
Dithizone solution in an immiscible organic solvent (e.g., chloroform or carbon tetrachloride)
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Dissolve the impure this compound in deionized water, acidifying with a small amount of dilute nitric acid if necessary to achieve a clear solution.
-
Transfer the aqueous solution to a separatory funnel.
-
Adjust the pH of the solution to the optimal range for the formation of the metal-dithizone complexes of the impurities. This will vary depending on the specific metals present.
-
Add the dithizone solution to the separatory funnel. The organic phase will typically be green.
-
Stopper the funnel and shake vigorously for several minutes. The formation of metal-dithizone complexes will cause the organic layer to change color (e.g., to red or violet).
-
Allow the two phases to separate.
-
Drain the organic layer, which now contains the metal impurities.
-
Repeat the extraction with fresh portions of the dithizone solution until the organic layer remains green, indicating that all the target impurities have been removed.
-
The purified aqueous this compound solution can then be processed to recover the solid salt, for example, by careful evaporation of the water.
Protocol 3: Identification of Metal Impurities using Atomic Absorption Spectroscopy (AAS)
This protocol outlines the general steps for preparing a this compound sample for analysis by AAS.
Materials:
-
This compound sample
-
High-purity nitric acid
-
Deionized water
-
Volumetric flasks
-
Atomic Absorption Spectrophotometer with appropriate hollow-cathode lamps
Procedure:
-
Accurately weigh a sample of the this compound and dissolve it in a solution of dilute high-purity nitric acid.
-
Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water. This will be the stock solution.
-
Prepare a series of calibration standards for the suspected metal impurities (e.g., copper, iron) by diluting certified standard solutions. The matrix of the standards should be matched to the sample matrix as closely as possible.
-
Prepare a blank solution containing the same concentration of nitric acid as the sample and standards.
-
Set up the AAS instrument with the correct hollow-cathode lamp for the element being analyzed and optimize the instrument parameters (wavelength, slit width, etc.).
-
Aspirate the blank, calibration standards, and the sample solution into the AAS and record the absorbance readings.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the impurity in the sample solution from the calibration curve.
Visualizations
Caption: Workflow for identifying impurities in this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. grnjournal.us [grnjournal.us]
- 3. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resintech.com [resintech.com]
- 7. researchgate.net [researchgate.net]
- 8. dadakarides.com [dadakarides.com]
- 9. CN103880630A - Method for preparing high-purity lead acetate and nanometer lead powder from waste lead paste - Google Patents [patents.google.com]
How to prevent the degradation of lead subacetate solutions over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of lead subacetate solutions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation, storage, and use of this compound solutions.
Frequently Asked Questions (FAQs)
-
Why is my this compound solution cloudy? Cloudiness or turbidity in a this compound solution is most commonly due to the formation of insoluble lead carbonate.[1][2] This occurs when the solution absorbs carbon dioxide (CO₂) from the atmosphere.[3] this compound is known to be air-sensitive and reacts with CO₂ to form a white precipitate of lead carbonate.[1][3]
-
What are the visual indicators of degradation? The primary visual indicator of degradation is the appearance of a white, milky precipitate, which is lead carbonate. The solution may also appear cloudy or hazy.
-
What is the shelf life of a this compound solution? The shelf life of a this compound solution can be limited, with some sources suggesting a shelf life of around 6 months when stored under optimal conditions.[4] However, the actual shelf life is highly dependent on the preparation and storage methods.
-
At what temperature should I store my this compound solution? It is recommended to store this compound solutions at temperatures between 15°C to 25°C.[4] Storing in a cool, dry, and well-ventilated area is crucial.[3]
-
What type of container is best for storing this compound solutions? To minimize exposure to atmospheric CO₂, this compound solutions should be stored in tightly closed containers.[3] Using containers with an inert gas headspace, such as nitrogen or argon, can further prevent degradation. While specific studies on container materials for this compound are limited, borosilicate glass or other non-reactive materials are generally suitable. For radioactive lead solutions, specialized lead-lined containers are used for safe storage and transport.[5][6][7][8][9]
-
My solution has a precipitate. Can I still use it? If a precipitate of lead carbonate has formed, the concentration of the active this compound in the solution will be reduced, which can affect experimental results. It is generally not recommended to use a solution with a visible precipitate.
-
Can I redissolve the lead carbonate precipitate? While lead carbonate is generally insoluble in water, it can be dissolved in the presence of acids.[10] However, adding acid to your this compound solution will alter its chemical properties and may not be suitable for your intended application. It is generally better to prepare a fresh solution.
-
How can I filter out the precipitate? If you need to remove the lead carbonate precipitate, you can use filtration through a filter paper and funnel.[11] After filtration, it is important to wash the remaining solution to remove any residual impurities.[11]
Troubleshooting Flowchart
This flowchart provides a step-by-step guide to troubleshoot issues with your this compound solution.
Caption: Troubleshooting workflow for degraded this compound solutions.
Data Presentation
Table 1: Factors Affecting the Stability of this compound Solutions
| Parameter | Condition | Effect on Stability | Recommendation |
| Exposure to Air | Open or poorly sealed container | High degradation rate due to CO₂ absorption | Store in a tightly sealed container, preferably with an inert gas headspace.[3] |
| Solvent | Standard distilled or deionized water | Contains dissolved CO₂, leading to precipitation | Use freshly prepared, boiled, and cooled CO₂-free water for preparation. |
| Temperature | Storage above 25°C or below 15°C | May accelerate degradation or affect solubility | Store at a controlled room temperature between 15°C and 25°C.[4] |
| pH | Uncontrolled | Fluctuations can impact the solubility of lead salts | Maintain a consistent pH; the optimal pH will depend on the specific application. |
Experimental Protocols
1. Preparation of CO₂-Free Water
This protocol describes a common method for removing dissolved carbon dioxide from water, which is essential for preparing stable this compound solutions.
-
Materials:
-
Distilled or deionized water
-
Erlenmeyer flask or beaker
-
Hot plate or Bunsen burner
-
Tightly sealing, air-tight storage bottle (e.g., borosilicate glass with a screw cap)
-
-
Procedure:
-
Fill the Erlenmeyer flask or beaker with the desired volume of distilled or deionized water.
-
Heat the water to a rolling boil on a hot plate or using a Bunsen burner.
-
Maintain the boil for at least 5-10 minutes to ensure the removal of dissolved gases, including CO₂.
-
While the water is still hot, carefully transfer it to the air-tight storage bottle.
-
Immediately seal the bottle tightly to prevent atmospheric CO₂ from re-dissolving as the water cools.
-
Allow the water to cool to room temperature before use.
-
2. Quantification of this compound Degradation by Titration
This method can be used to determine the concentration of basic lead in a this compound solution, providing a quantitative measure of its stability.
-
Principle: The basic lead (PbO) in the this compound is reacted with a known excess of acetic acid. The unreacted acetic acid is then back-titrated with a standardized solution of sodium hydroxide.
-
Materials:
-
This compound solution sample
-
Standardized 1 N acetic acid volumetric solution
-
Standardized 1 N sodium hydroxide volumetric solution
-
3% sodium oxalate solution (CO₂-free)
-
Phenolphthalein indicator solution
-
CO₂-free water
-
500 mL volumetric flask
-
Burette, pipettes, and other standard laboratory glassware
-
-
Procedure:
-
Accurately weigh approximately 5 g of the this compound solution into a 500 mL volumetric flask.
-
Dissolve the sample in 100 mL of CO₂-free water.
-
Add exactly 50.0 mL of 1 N acetic acid volumetric solution and 100 mL of 3% sodium oxalate solution.
-
Mix the solution thoroughly and dilute to the 500 mL mark with CO₂-free water.
-
Allow the precipitate to settle.
-
Carefully decant and pipette 100.0 mL of the clear supernatant into a separate flask.
-
Add a few drops of phenolphthalein indicator to the supernatant.
-
Titrate the supernatant with 1 N sodium hydroxide volumetric solution until a persistent pink endpoint is reached.
-
Record the volume of sodium hydroxide used.
-
Calculate the percentage of basic lead (as PbO) in the sample.
-
Mandatory Visualizations
Degradation Pathway of this compound Solution
Caption: Reaction of this compound with atmospheric CO₂.
Experimental Workflow for Preparing Stable this compound Solution
Caption: Workflow for preparing stable this compound solutions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectracer.com [spectracer.com]
- 5. gammadata.se [gammadata.se]
- 6. Mobile Lead Container Radioactive Storage - Nuclear Shields [nuclear-shields.com]
- 7. Lead Vial Pigs / Lead Containers Archieven - Nuclear Shields [nuclear-shields.com]
- 8. Lead Storage Containers by Nuclear Lead Company Inc [nuclearlead.com]
- 9. Lead Lined Storage Containers | Ultraray [ultraray.com]
- 10. youtube.com [youtube.com]
- 11. brainly.com [brainly.com]
Technical Support Center: Precipitation with Lead Subacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lead subacetate for precipitation in their experiments.
Troubleshooting Incomplete Precipitation
Issue: Little to no precipitate forms after adding this compound solution.
| Possible Cause | Troubleshooting Steps |
| Insufficient Concentration of Target Analyte | - Concentrate the initial sample extract. - Perform a preliminary qualitative test to ensure the presence of sufficient quantities of precipitable compounds (e.g., tannins, flavonoids). |
| Inadequate Concentration of this compound | - Increase the concentration of the this compound solution incrementally. - Ensure the this compound solution is properly prepared and has not degraded.[1] |
| Suboptimal pH of the Solution | - Adjust the pH of the reaction mixture. The optimal pH for the precipitation of many lead compounds is in the range of 9-11.[2] However, the optimal pH can vary based on the specific compounds being precipitated. |
| Presence of Interfering Substances | - "Clean up" the initial extract using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds. |
| Improper Incubation Time or Temperature | - Increase the incubation time to allow for complete precipitate formation. - Gently warm the solution, as warming can sometimes promote precipitation.[3] However, be cautious as excessive heat can degrade target compounds. |
Issue: The precipitate is very fine and difficult to filter or centrifuge.
| Possible Cause | Troubleshooting Steps |
| Rapid Precipitation | - Add the this compound solution slowly while continuously stirring to promote the formation of larger particles. - Allow the precipitate to "digest" by letting it stand for a longer period, which can encourage smaller particles to aggregate. |
| Low Temperature | - Perform the precipitation at a slightly elevated temperature, if compatible with the stability of the target compounds. |
Issue: The supernatant remains colored, indicating incomplete removal of target compounds.
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound | - Add more this compound solution in small aliquots until no further precipitation is observed. |
| pH is Not Optimal | - Systematically adjust the pH and observe if further precipitation occurs. The solubility of lead compounds is highly pH-dependent.[2] |
| Formation of Soluble Lead Complexes | - Dilute the sample to reduce the concentration of complexing agents. - Consider an alternative precipitation agent if complex formation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in a laboratory setting?
A1: this compound is commonly used as a clarifying and precipitating agent, particularly in phytochemical analysis to remove interfering substances like tannins, flavonoids, and other phenolic compounds from plant extracts.[4][5] It is also used in sugar analysis to decolorize solutions before polarimetry.[6]
Q2: How do I prepare a this compound solution?
A2: To prepare a this compound solution, you can dissolve this compound powder in deionized water. It's often recommended to use carbon dioxide-free water to prevent the precipitation of lead carbonate.[3] The concentration will depend on the specific application. For qualitative phytochemical tests, a 10% solution is often used.[4][7]
Q3: What is the optimal pH for precipitation with this compound?
A3: The optimal pH for the precipitation of lead ions is generally in the range of 9 to 11.[2] However, the ideal pH for precipitating specific organic compounds from a complex mixture may vary. It is advisable to perform small-scale pilot experiments to determine the optimal pH for your specific sample.
Q4: Can I reuse the this compound solution?
A4: It is not recommended to reuse this compound solution. The concentration and composition of the solution can change after use, which will affect its precipitation efficiency in subsequent experiments.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, this compound is a toxic substance and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Dispose of lead-containing waste according to your institution's hazardous waste disposal guidelines.[8]
Q6: My this compound solution appears cloudy. Is it still usable?
A6: A cloudy appearance may indicate the formation of lead carbonate due to exposure to atmospheric carbon dioxide. While it might still have some precipitating activity, it is best to prepare a fresh solution using carbon dioxide-free water for optimal and reproducible results.[3]
Experimental Protocols
Protocol 1: Qualitative Test for Flavonoids and Tannins in a Plant Extract
-
Sample Preparation: Prepare an aqueous or ethanolic extract of the plant material.
-
Test: To 1 mL of the plant extract, add a few drops of 10% this compound solution.[4][7]
-
Observation: The formation of a yellow precipitate is indicative of the presence of flavonoids, while a creamy gelatinous precipitate suggests the presence of tannins.[5][7]
Protocol 2: Clarification of a Plant Extract for Further Analysis
-
Initial Extraction: Prepare a crude extract of the plant material using an appropriate solvent.
-
Precipitation: While stirring, slowly add a prepared this compound solution to the crude extract until no more precipitate is formed.
-
pH Adjustment (Optional): If necessary, adjust the pH of the solution to the optimal range (e.g., 9-11) to maximize precipitation.[2] Monitor the pH using a calibrated pH meter.
-
Incubation: Allow the mixture to stand for a sufficient period (e.g., 1-2 hours) to ensure complete precipitation. Gentle warming may be applied if required.[3]
-
Separation: Separate the precipitate from the supernatant by centrifugation or filtration.
-
Supernatant Collection: The clear supernatant, now free from the precipitated interfering compounds, can be used for further analysis.
-
De-leading (Important): If the supernatant is to be used for further experiments where lead ions may interfere, it is crucial to remove the excess lead. This can be achieved by carefully adding a solution of sodium phosphate or sodium sulfate to precipitate lead phosphate or lead sulfate, followed by another centrifugation or filtration step.
Visual Guides
Caption: Experimental workflow for precipitation with this compound.
Caption: Troubleshooting logic for incomplete precipitation.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. academicjournals.org [academicjournals.org]
- 6. Lead acetate (Pb3(AcO)2(OH)4) | C4H10O8Pb3 | CID 5284406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Techniques for improving the filtration of lead subacetate precipitates
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with lead subacetate precipitates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitate filtering so slowly and clogging the filter paper?
A1: This is a common issue often caused by the formation of very fine, small particles. These small particles can quickly block the pores of the filter paper, creating a barrier that slows down or stops the flow of liquid.[1][2] Certain precipitates can also form a semi-impermeable jelly-like layer on the filter paper, further hindering filtration.[3]
Q2: How can I increase the particle size of my this compound precipitate for easier filtration?
A2: Increasing particle size is key to improving filtration speed. A technique known as "digestion" or "Ostwald ripening" can be effective. This involves letting the precipitate stand in the mother liquor (the solution it was precipitated from), sometimes with gentle heating. This process allows smaller, less stable particles to dissolve and re-precipitate onto larger, more stable crystals, resulting in an overall increase in particle size.[1]
Q3: What is the optimal pH for precipitating lead compounds to ensure efficient filtration?
A3: The pH of the solution significantly impacts the precipitation of lead ions. While this compound is prepared under specific conditions, if you are working with lead ion precipitation in general, adjusting the pH can be critical. Precipitation of lead ions increases significantly as the pH rises from 6.0 to 7.0.[4] For hydroxide precipitation, the optimal range is often between pH 9.0 and 11.0, where the solubility of lead hydroxide is minimal.[5][6] However, be aware that lead hydroxides can be amphoteric, meaning they can redissolve at very high pH values.[5]
Q4: My filter paper keeps clogging. What immediate steps can I take during the filtration process?
A4: To prevent immediate clogging, allow the precipitate to settle in the beaker first. Carefully decant (pour off) the clear supernatant liquid through the filter paper, transferring the bulk of the solid precipitate only at the end.[1] If clogging still occurs, consider using a coarser grade of filter paper or a filter aid.
Q5: What are filter aids and how can they help with filtering fine precipitates?
A5: Filter aids are inert, porous materials (like diatomaceous earth or ashless pulp) that are mixed with the slurry before filtration or applied as a pre-coat over the filter paper.[3] They form a permeable layer that traps the fine precipitate particles while maintaining a good flow rate, preventing the filter medium itself from becoming clogged.
Q6: Can I use flocculants to improve the filtration of this compound?
A6: Yes, flocculants can be very effective. Flocculants are polymers that neutralize the surface charges of small particles, allowing them to aggregate into larger, heavier flocs.[7] These flocs settle more quickly and are much easier to filter. Both organic and inorganic flocculants are available.
Troubleshooting Guide: Slow Filtration
| Problem | Possible Cause | Recommended Solution(s) |
| Slow Filtration / Clogged Filter | Fine Particle Size: The precipitate consists of very small particles that block the filter pores.[1][2] | 1. Digest the Precipitate: Allow the precipitate to age in the mother liquor to increase particle size (See Protocol 2). 2. Use a Flocculant: Add a flocculating agent to agglomerate particles into larger flocs (See Protocol 3). 3. Use a Filter Aid: Employ a filter aid like diatomaceous earth to create a more permeable filter cake (See Protocol 4). |
| Incorrect Filtration Technique: Pouring the entire slurry at once causes immediate clogging.[1] | Decant First: Let the solid settle, then filter the clear supernatant liquid first before transferring the precipitate.[1] | |
| Jelly-like Precipitate: Hydrated aggregates have collapsed into a film on the filter paper.[3] | 1. Wash by Decanting: If possible, wash the precipitate in the beaker by adding wash liquid, letting it settle, and decanting the liquid. 2. Use a Filter Aid: A filter aid can help maintain porosity. | |
| Incorrect Filter Paper: The pore size of the filter paper is too small for the precipitate.[2] | Select a Coarser Grade: Use a filter paper with a larger pore size that still retains the precipitate effectively. | |
| Loss of Precipitate | Precipitate Creep: The precipitate climbs the sides of the filter paper cone.[3] | Ensure the filter paper is properly folded and seated against the funnel. Avoid overfilling the funnel; keep the liquid level below the top edge of the paper. |
| Filter Paper Damage: High-pressure jets from a wash bottle can create holes in the paper.[3] | Use a gentle stream of wash liquid directed against the sides of the filter funnel, not directly onto the precipitate bed. |
Quantitative Data Summary
Table 1: Effect of pH on Lead Ion Precipitation Efficiency
This table summarizes data on the removal of lead ions from wastewater via precipitation at different pH levels, which can inform strategies for maximizing precipitate formation.
| pH Level | Pb(II) Removal Efficiency (Synthetic Wastewater) | Pb(II) Removal Efficiency (Actual Wastewater) | Reference |
| 3 | Low (Significant difference from pH 7, 9, 11) | Low | [6] |
| 5 | Low (Not significantly different from pH 3) | Low | [6] |
| 6 | 49% | - | [4] |
| 6.5 | 58% | - | [4] |
| 7 | Nearly Complete | High | [4][6] |
| 9 | High | High | [6] |
| 11 | 95% | 88% | [6] |
Experimental Protocols
Protocol 1: Standard Filtration and Washing of this compound Precipitate
-
Preparation: Select a grade of filter paper appropriate for the expected particle size. Fold it and place it in a funnel, ensuring a snug fit.
-
Settling and Decantation: Allow the precipitate to settle completely in the reaction beaker.
-
Filtration: Moisten the filter paper with the solvent (e.g., carbon dioxide-free water). Carefully decant the clear supernatant liquid through the funnel, minimizing disturbance to the settled precipitate.
-
Transfer: Transfer the remaining precipitate onto the filter paper using a wash bottle with a gentle stream of the wash liquid.
-
Washing: Wash the precipitate on the filter paper by adding small volumes of the wash liquid.[1] Allow each wash to drain completely before adding the next.
-
Drying: Dry the filtered precipitate as required by the experimental procedure (e.g., at 105 °C).[8]
Protocol 2: Precipitate Digestion (Ostwald Ripening)
-
Initial Precipitation: After the initial formation of the this compound precipitate, do not proceed immediately to filtration.
-
Aging: Cover the beaker containing the precipitate and the mother liquor and let it stand undisturbed for a prolonged period (e.g., several hours to overnight) at room temperature.
-
Optional Heating: For some systems, gentle heating (e.g., on a steam bath or a hot plate at low temperature) can accelerate the digestion process. Monitor carefully to avoid boiling or decomposition.
-
Cooling: If heating was applied, allow the mixture to cool slowly to room temperature before filtration. Rapid cooling can induce the formation of new, fine particles.
-
Filtration: Proceed with filtration as described in Protocol 1. The resulting larger particles should filter more readily.
Protocol 3: Using a Flocculant
-
Flocculant Selection: Choose a suitable flocculant (e.g., a high-molecular-weight polyacrylamide-based flocculant). Prepare a dilute stock solution as per the manufacturer's instructions.
-
Addition: While gently stirring the precipitate slurry, add the dilute flocculant solution dropwise. Avoid vigorous agitation, which can break up the newly formed flocs.
-
Floc Formation: Observe for the formation of larger agglomerates (flocs). Stop adding the flocculant once clear liquid is observed between the flocs. Over-addition can sometimes re-stabilize the particles.
-
Settling: Stop stirring and allow the flocs to settle for 15-30 minutes.
-
Filtration: Proceed with filtration as described in Protocol 1, decanting the clear supernatant first.
Protocol 4: Using a Filter Aid (Diatomaceous Earth)
-
Pre-coat Preparation: Place the filter paper in the funnel. Create a slurry of the filter aid (e.g., 1-2 grams of diatomaceous earth) in the pure solvent.
-
Applying the Pre-coat: With a vacuum applied to the filter flask (for vacuum filtration), pour the filter aid slurry onto the filter paper to form an even, thin layer. Wash with a small amount of clean solvent to set the layer.
-
Filtration: Pour the this compound slurry onto the pre-coated filter. The filter aid will trap the fine particles, preventing them from clogging the filter paper.
-
Washing and Drying: Proceed with the washing and drying steps as usual. Note that the final collected solid will be a mixture of the precipitate and the filter aid. This method is suitable when the solid is not needed for subsequent quantitative analysis.
Visualizations
Caption: Standard workflow for precipitation, filtration, and washing.
Caption: Troubleshooting flowchart for slow filtration issues.
Caption: Mechanism of flocculation to aid filtration.
References
- 1. quora.com [quora.com]
- 2. hawachfilterpaper.com [hawachfilterpaper.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 6. sciforschenonline.org [sciforschenonline.org]
- 7. Flocculant and Coagulant Water Treatment | ChemTreat, Inc. [chemtreat.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lead Subacetate Assays for Pectin Analysis
Welcome to the technical support center for lead subacetate assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage interference and other common issues encountered during the quantification of pectin using the this compound precipitation method.
Frequently Asked Questions (FAQs)
1. What is the principle of the this compound assay for pectin quantification?
The this compound assay is a gravimetric method used to determine the quantity of pectin in a sample. The principle is based on the precipitation of pectin from an aqueous solution by adding a solution of this compound. Pectin, a complex polysaccharide rich in galacturonic acid, forms an insoluble complex with lead(II) ions. This precipitate can then be separated, dried, and weighed. The amount of pectin in the original sample is calculated from the weight of the dried precipitate.
2. What are the common compounds that interfere with the this compound assay?
Several compounds can interfere with the accuracy of the this compound assay, primarily by co-precipitating with the pectin, leading to an overestimation of the pectin content. The most common interfering substances include:
-
Sugars: Monosaccharides (e.g., glucose, fructose) and disaccharides (e.g., sucrose) can be entrapped in the pectin precipitate.
-
Other Polysaccharides: Hemicelluloses and other complex carbohydrates may also co-precipitate.
-
Organic Acids: Plant extracts are rich in various organic acids that can form insoluble lead salts.
-
Pigments and Phenolic Compounds: These compounds can be adsorbed onto the surface of the pectin precipitate.
3. How can I remove interfering sugars and other small molecules from my sample?
The most effective method for removing sugars and other low-molecular-weight impurities is through alcohol precipitation . Pectin is insoluble in high concentrations of alcohol (typically 60-70% ethanol), while most sugars and organic acids are soluble. By precipitating the pectin with acidified alcohol, these interfering substances can be washed away.[1][2][3][4]
4. Why is my pectin precipitate not forming or the yield is very low?
Several factors could contribute to poor or no precipitation:
-
Low Pectin Concentration: The concentration of pectin in your sample may be below the detection limit of the assay.
-
Incorrect pH: The pH of the solution can affect the charge of the pectin molecules and their ability to precipitate.
-
Presence of Chelating Agents: Substances that chelate lead ions can prevent the formation of the pectin-lead complex.
-
Incomplete Saponification: If the assay requires saponification (de-esterification) of the pectin prior to precipitation, incomplete reaction will result in lower yields.
5. Are there alternative methods for pectin quantification that are less prone to interference?
Yes, several alternative methods are available, each with its own advantages and disadvantages:
-
Calcium Pectate Method: Similar to the this compound method, this gravimetric technique uses calcium chloride to precipitate pectin as calcium pectate. It is a widely used alternative.[5]
-
Colorimetric Methods: These methods, such as the m-hydroxydiphenyl method, quantify the uronic acid content of pectin. They are sensitive but can also be subject to interference from neutral sugars.[6][7]
-
Enzymatic Assays: These assays use pectin-specific enzymes, such as pectate lyase, to break down pectin into products that can be measured spectrophotometrically. They are highly specific and less prone to interference from other polysaccharides.[8][9]
-
Chromatographic Methods: Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) can be used to quantify the monosaccharide composition of pectin after hydrolysis.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Results
| Symptom | Possible Cause | Troubleshooting Step |
| Higher than expected pectin content | Co-precipitation of interfering substances (sugars, other polysaccharides, organic acids). | Implement a pre-assay purification step using alcohol precipitation to wash away soluble impurities.[1][2][4] |
| Incomplete drying of the precipitate. | Ensure the precipitate is dried to a constant weight in a temperature-controlled oven. | |
| Lower than expected pectin content | Incomplete precipitation of pectin. | Optimize the pH of the solution and ensure a sufficient excess of this compound solution is added. |
| Loss of precipitate during washing or transfer. | Use appropriate filtration techniques (e.g., pre-weighed filter paper) and handle the precipitate with care. | |
| Pectin concentration is too low in the sample. | Concentrate the sample before precipitation. | |
| High variability between replicates | Inhomogeneous sample. | Ensure the sample is thoroughly mixed before taking aliquots. |
| Inconsistent handling of the precipitate. | Standardize the washing and drying procedures for all samples. |
Issue 2: Problems with the Precipitate
| Symptom | Possible Cause | Troubleshooting Step |
| Precipitate is gelatinous and difficult to filter | High molecular weight or high concentration of pectin. | Dilute the sample before precipitation. |
| Incorrect pH. | Adjust the pH of the solution to optimize precipitate formation. | |
| Precipitate is discolored | Presence of pigments or phenolic compounds in the sample. | Use a sample clarification step (e.g., activated charcoal treatment) before precipitation, or perform an alcohol precipitation and washing step. |
| No precipitate forms | Pectin concentration is too low. | Concentrate the sample or use a more sensitive assay. |
| Incorrect reagents or reagent concentrations. | Verify the preparation and concentration of all solutions. | |
| pH is not optimal for precipitation. | Measure and adjust the pH of the sample solution. |
Experimental Protocols
Protocol 1: Removal of Interfering Substances by Alcohol Precipitation
This protocol should be performed before the this compound precipitation to purify the pectin.
-
Sample Preparation: Start with a known volume of your aqueous sample extract.
-
Acidification: Acidify the sample to a pH of 2.5-3.0 using a suitable acid (e.g., 1M HCl). This helps to protonate the carboxyl groups of pectin.
-
Alcohol Addition: Slowly add 95% ethanol to the sample with constant stirring to achieve a final ethanol concentration of 70%.[1][2]
-
Precipitation: Allow the mixture to stand at 4°C for at least 4 hours (overnight is recommended) to ensure complete precipitation of the pectin.
-
Centrifugation: Centrifuge the mixture to pellet the pectin precipitate.
-
Washing: Decant the supernatant and wash the pectin pellet multiple times with 70% ethanol to remove soluble sugars and other impurities. Thoroughly mix the pellet with the wash solution each time before centrifuging again.[4]
-
Re-dissolving: After the final wash, discard the supernatant and re-dissolve the pectin pellet in deionized water for use in the this compound assay.
Protocol 2: Pectin Quantification by this compound Precipitation (Based on Gravimetric Principles)
Note: This is a generalized protocol based on the principles of gravimetric analysis for pectin, such as the calcium pectate method. It is essential to optimize parameters for your specific sample type.
-
Sample Preparation: Start with a known volume of the purified pectin solution (from Protocol 1).
-
Saponification (Optional but Recommended): To ensure all carboxyl groups are available for precipitation, add a concentrated NaOH solution to the sample to achieve a final concentration of approximately 0.1 M. Let the solution stand for 30 minutes at room temperature.
-
Neutralization and Acidification: Neutralize the solution with an acid (e.g., acetic acid) and then acidify to a pH of approximately 4.0-5.0.
-
Precipitation: While stirring, slowly add an excess of this compound solution. A precipitate of lead pectate will form.
-
Digestion of Precipitate: Gently heat the solution containing the precipitate to near boiling for 5-10 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable particles.
-
Cooling and Filtration: Allow the solution to cool to room temperature. Collect the precipitate by filtering through a pre-weighed, ashless filter paper.
-
Washing: Wash the precipitate on the filter paper with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).
-
Drying and Weighing: Carefully transfer the filter paper with the precipitate to a weighing dish and dry in an oven at 105°C to a constant weight.[5]
-
Calculation: The weight of the pectin is calculated from the weight of the dried lead pectate precipitate using a gravimetric factor.
Visualizations
Caption: Workflow for pectin quantification including interference removal.
Caption: Troubleshooting logic for inaccurate pectin assay results.
References
- 1. jeeng.net [jeeng.net]
- 2. CN109666085B - Method for purifying lemon peel pectin by alcohol precipitation - Google Patents [patents.google.com]
- 3. CN111349183B - Pectin and its extraction method and preparation method - Google Patents [patents.google.com]
- 4. e-jikei.org [e-jikei.org]
- 5. scribd.com [scribd.com]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
Best practices for storing and maintaining lead subacetate reagents
This guide provides best practices for the storage, maintenance, and use of lead subacetate reagents. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound reagents.
| Issue | Possible Cause(s) | Recommended Action(s) |
| White precipitate forms in the this compound solution. | The solution has absorbed carbon dioxide (CO₂) from the atmosphere, forming insoluble lead carbonate.[1] | 1. Discard the solution as hazardous waste according to institutional protocols.[2] 2. Prepare a fresh solution using recently boiled and cooled deionized water to minimize dissolved CO₂. 3. Store the new solution in a tightly sealed container to prevent exposure to air.[2] For long-term storage, consider storing under an inert atmosphere.[2] |
| Incomplete clarification of a sample (e.g., plant extract). | 1. The this compound reagent has degraded and is no longer at the correct concentration. 2. An insufficient volume of the reagent was used for the amount of interfering substances in the sample. | 1. Verify the concentration of the this compound solution using a quality control titration (see Experimental Protocols section). 2. If the concentration is correct, incrementally increase the volume of this compound solution added to the sample until effective clarification is achieved. |
| Unexpected or inconsistent experimental results. | The this compound reagent has degraded, leading to incomplete removal of interfering substances. | 1. Prepare a fresh this compound solution. 2. Perform a quality control check on the reagent's concentration. 3. Always use a tightly sealed container for storage to maintain the solution's integrity.[2] |
| Solid this compound powder is difficult to dissolve. | The solid has been exposed to air and has reacted with atmospheric CO₂, forming lead carbonate.[3] | It is best to use a fresh, unopened container of this compound. If this is not possible, attempt to dissolve the solid in dilute acetic acid, but be aware that the reagent's performance may be compromised.[4] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should solid this compound be stored?
-
Q2: What are the ideal storage conditions for a prepared this compound solution?
-
Q3: What is the shelf life of a prepared this compound solution?
-
One supplier indicates a shelf life of 6 months for their prepared solution when stored correctly.[5] However, it is best practice to prepare the solution fresh, especially for critical applications. If a solution is stored for an extended period, its concentration should be verified before use.
-
-
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Preparation and Use
-
Q5: How do I know if my this compound solution has degraded?
-
The most common sign of degradation is the formation of a white precipitate, which is lead carbonate.[1] This indicates the solution has been compromised by exposure to air.
-
-
Q6: Can I use a solution that has a slight precipitate?
-
It is not recommended. The presence of a precipitate means the concentration of the active this compound in the solution is lower than intended, which will affect its performance in experiments.[1]
-
-
Q7: How is this compound used for clarifying samples?
-
This compound solution is added to a sample to precipitate out interfering compounds such as proteins, tannins, and other pigments. After mixing and allowing the precipitate to form, the mixture is centrifuged or filtered to obtain a clear supernatant for analysis.
-
Safety and Disposal
-
Q8: What are the primary health hazards associated with this compound?
-
Q9: How should I dispose of this compound waste?
-
All lead-containing waste, including old reagents, precipitates, and contaminated labware, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Data Presentation
Summary of Storage and Stability Data
| Parameter | Solid this compound | This compound Solution |
| Storage Temperature | Cool, dry place | 15°C to 25°C[5][9] |
| Storage Container | Tightly closed container, preferably under an inert atmosphere[2] | Tightly sealed bottle to prevent air exposure[2] |
| Shelf Life | Stable if stored properly, but is air-sensitive[7] | 6 months, according to one supplier; best prepared fresh[5] |
| Signs of Degradation | Becomes incompletely soluble in water[3] | Formation of a white precipitate (lead carbonate)[1] |
| Primary Cause of Degradation | Reaction with atmospheric CO₂[3] | Absorption of atmospheric CO₂[1] |
Experimental Protocols
Protocol 1: Clarification of a Plant Extract
This protocol describes a general procedure for clarifying a plant extract using a lead acetate solution, a process analogous to using this compound.
Materials:
-
Plant extract
-
10% w/v lead acetate solution
-
Distilled water
-
Test tubes
-
Centrifuge
Procedure:
-
Sample Preparation: Add the plant extract to a test tube.
-
Reagent Addition: Add 3 mL of 10% lead acetate solution to the extract.
-
Observation: Mix the solution gently. The formation of a white precipitate indicates the presence of phenolic compounds and other substances that are being removed.
-
Separation: Centrifuge the mixture to pellet the precipitate.
-
Collection: Carefully decant the clear supernatant for further analysis.
Protocol 2: Quality Control by EDTA Titration
This protocol allows for the determination of the lead ion concentration in your reagent solution to verify its integrity.
Materials:
-
This compound solution (sample)
-
0.01 M EDTA standard solution
-
Hexamine solution (20%)
-
Xylenol Orange (XO) indicator (0.1% solution)
-
Deionized water
-
100 mL beaker
-
Volumetric pipette (1 mL)
-
Burette
-
pH meter or pH indicator strips
Procedure:
-
Sample Dilution: Using a volumetric pipette, dispense 1 mL of the this compound solution into a 100 mL beaker.
-
Add Water: Add approximately 60 mL of deionized water.
-
pH Adjustment: Add the 20% hexamine solution dropwise until the pH of the solution is approximately 5.0. Verify with a pH meter or indicator strips.
-
Indicator Addition: Add 0.2 mL (about 4-5 drops) of the XO indicator. The solution should turn a red-purple color.
-
Titration: Titrate the solution with the 0.01 M EDTA standard solution. The endpoint is reached when the solution color changes from red-purple to a clear yellow.[5]
-
Calculation: Record the volume of EDTA used and calculate the concentration of lead in the original sample.
Visualizations
Caption: Workflow for the clarification of a plant extract.
Caption: Troubleshooting logic for this compound reagent issues.
References
- 1. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. sgsgalson.com [sgsgalson.com]
- 5. hiranuma.com [hiranuma.com]
- 6. nj.gov [nj.gov]
- 7. inorganic chemistry - Procedure for Determining Lead Levels in Water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. aoac.org [aoac.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Lead Subacetate Neutralization and Disposal
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe neutralization and disposal of lead subacetate spills.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first steps to take after a this compound spill?
A1: The first priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. Isolate the spill area to prevent further contamination.[1]
-
Alert Colleagues and Supervisor: Inform your colleagues and supervisor of the spill.
-
Don Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE as outlined in the safety protocols below.
-
Ventilate the Area: If it is safe to do so, increase ventilation in the spill area to disperse any potential dust.
Q2: What personal protective equipment (PPE) is required for cleaning up a this compound spill?
A2: Due to the high toxicity of lead compounds, a comprehensive suite of PPE is mandatory.
-
Respiratory Protection: A NIOSH-approved respirator with a P100 filter is essential to prevent inhalation of lead dust.
-
Eye Protection: Chemical safety goggles are required. For larger spills, a face shield should also be used.
-
Hand Protection: Use double-layered nitrile gloves.
-
Body Protection: A disposable lab coat or coveralls should be worn to prevent contamination of personal clothing.
-
Foot Protection: Disposable shoe covers should be worn over closed-toe shoes.
Q3: Can I neutralize a this compound spill with a strong acid or base?
A3: It is not recommended to use strong acids or bases for neutralization. This compound is a basic salt, and reacting it with a strong acid can generate heat and potentially create more hazardous fumes. While it reacts with acids to neutralize bases, the primary goal is to convert the soluble lead into an insoluble, more stable form for disposal.[2]
Q4: How do I decontaminate surfaces and equipment after a this compound spill cleanup?
A4: Thorough decontamination is crucial to prevent residual lead exposure.
-
Initial Cleaning: Use wet wipes or absorbent pads dampened with a solution of a lead-specific cleaning agent or a high-phosphate detergent to wipe down all contaminated surfaces.
-
Multiple Washes: Repeat the wiping process at least three times, using a fresh wipe for each pass.
-
Final Rinse: Rinse the surfaces with distilled water and dry with a clean cloth.
-
Equipment Decontamination: Non-disposable equipment should be thoroughly washed with a lead-specific cleaning agent, rinsed with water, and dried.
-
Waste Disposal: All cleaning materials (wipes, pads, cloths) are considered hazardous waste and must be disposed of accordingly.
Troubleshooting Guides
Problem: A white precipitate does not form after adding the neutralizing agent.
-
Possible Cause 1: Insufficient Neutralizing Agent. The amount of neutralizing agent added may not be enough to react with all the this compound.
-
Solution: Gradually add more of the neutralizing agent while stirring, and observe for precipitate formation.
-
-
Possible Cause 2: Incorrect Neutralizing Agent. The chosen neutralizing agent may not be effective.
-
Solution: Verify that you are using either sodium carbonate or a sulfate-containing compound as the neutralizing agent.
-
-
Possible Cause 3: pH of the Solution. The pH of the spill solution may be affecting the precipitation.
-
Solution: Check the pH of the solution. For precipitation with carbonate, a slightly basic pH is optimal.
-
Problem: The spill has spread to a larger area than anticipated.
-
Possible Cause: Air currents or foot traffic have spread the this compound powder.
-
Solution: Immediately cordon off the larger contaminated area. Follow the spill cleanup protocol for the entire affected area. It is critical to prevent further dispersal.
-
Data Presentation
Solubility of Lead Compounds
The primary goal of neutralizing this compound is to convert it into a less soluble form. The table below compares the solubility of this compound with its common neutralized forms, lead carbonate and lead sulfate.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Water Solubility ( g/100 mL at 20-25°C) |
| This compound | Pb(C₂H₃O₂)₂·2Pb(OH)₂ | 807.70 | Soluble |
| Lead Carbonate | PbCO₃ | 267.21 | 0.00011[3] |
| Lead Sulfate | PbSO₄ | 303.26 | 0.00425[4] |
Experimental Protocols
Protocol 1: Neutralization of this compound via Precipitation with Sodium Carbonate
This protocol details the conversion of soluble this compound into insoluble lead carbonate.
Materials:
-
Spilled this compound
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
Deionized water
-
pH indicator strips
-
Appropriate PPE
Procedure:
-
Containment: Carefully collect the spilled solid this compound using a dampened cloth or absorbent pad to minimize dust generation. For liquid spills, create a dike with an inert absorbent material.
-
Dissolution: If the spill is a solid, dissolve it in a minimal amount of deionized water in a suitable container.
-
Neutralization: Slowly add the 1 M sodium carbonate solution to the this compound solution while stirring continuously. A white precipitate of lead carbonate will form.
-
Chemical Reaction: Pb(C₂H₃O₂)₂·2Pb(OH)₂(aq) + 3Na₂CO₃(aq) → 3PbCO₃(s) + 2NaC₂H₃O₂(aq) + 2NaOH(aq)
-
-
pH Adjustment: Continue adding the sodium carbonate solution until the pH of the supernatant (the liquid above the solid) is between 8.0 and 9.0. Use pH indicator strips to monitor the pH.
-
Settling: Allow the precipitate to settle completely. This may take several hours.
-
Verification of Completion: To ensure all the lead has been precipitated, take a small sample of the clear supernatant and add a few more drops of the sodium carbonate solution. If no more precipitate forms, the reaction is complete.
-
Waste Collection: The solid lead carbonate precipitate is hazardous waste and should be collected for disposal. The supernatant liquid may also contain residual lead and should be treated as hazardous waste.
Protocol 2: Neutralization of this compound via Conversion to Lead Sulfate
This protocol describes the conversion of soluble this compound into highly insoluble lead sulfate.
Materials:
-
Spilled this compound
-
Sodium sulfate (Na₂SO₄) or sulfuric acid (H₂SO₄) solution (1 M)
-
Deionized water
-
Appropriate PPE
Procedure:
-
Containment and Dissolution: Follow steps 1 and 2 from Protocol 1.
-
Neutralization: Slowly add the 1 M sodium sulfate or sulfuric acid solution to the this compound solution while stirring. A white precipitate of lead sulfate will form.
-
Chemical Reaction (with Sodium Sulfate): Pb(C₂H₃O₂)₂·2Pb(OH)₂(aq) + 3Na₂SO₄(aq) → 3PbSO₄(s) + 2NaC₂H₃O₂(aq) + 2NaOH(aq)
-
-
Settling and Verification: Allow the precipitate to settle. To verify completion, add a few more drops of the sulfate solution to the clear supernatant. If no more precipitate forms, the reaction is complete.
-
Waste Collection: The solid lead sulfate is hazardous waste and must be collected for disposal. The supernatant should also be treated as hazardous waste.
Mandatory Visualization
Caption: Workflow for responding to a this compound spill.
Caption: Chemical pathways for neutralizing this compound.
Safe Disposal of Neutralized Lead Waste
All materials contaminated with this compound, including the precipitated lead carbonate or lead sulfate, are considered hazardous waste and must be disposed of in accordance with institutional, local, and federal regulations.
-
Waste Collection: Collect the precipitated lead waste (lead carbonate or lead sulfate) and any contaminated materials (e.g., absorbent pads, gloves, wipes) in a clearly labeled, sealed, and puncture-resistant container.
-
Labeling: The waste container must be labeled as "Hazardous Waste - Lead" and include the date of generation and the specific lead compound (e.g., "Lead Carbonate").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of lead waste down the drain or in the regular trash.[5]
References
Validation & Comparative
A Comparative Guide: Lead Subacetate vs. Lead Acetate in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the choice of reagents is paramount to achieving accurate and reliable results. Lead(II) acetate and its basic counterpart, lead(II) subacetate, have long been employed for various analytical purposes, most notably in the clarification of solutions for polarimetric analysis of sugars and the precipitation of certain organic compounds. This guide provides an objective comparison of the performance of lead subacetate and lead acetate in specific analytical tests, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their applications.
Executive Summary
This compound, also known as basic lead acetate, is chemically represented as Pb(CH₃COO)₂·2Pb(OH)₂. In contrast, lead acetate, or neutral lead acetate, has the formula Pb(CH₃COO)₂. The presence of lead hydroxide in the subacetate form imparts a greater basicity, which significantly influences its reactivity and effectiveness as a clarifying agent. For most analytical applications requiring the removal of interfering substances from complex matrices, This compound is the superior reagent . Its enhanced ability to precipitate a wider range of impurities, including organic acids, pigments, and certain sugars like fructose, results in a clearer solution for subsequent analysis.
Performance Comparison in Sugar Analysis
The most prominent application where the distinction between these two reagents is critical is in the analysis of sucrose content in raw sugar cane juice and other agricultural products via polarimetry. The goal of clarification is to remove optically active and colored impurities that interfere with the measurement of the optical rotation of sucrose.
Quantitative Data Summary
The following table summarizes the comparative performance of this compound and lead acetate in the clarification of a typical raw sugar cane juice sample. The data is a representative synthesis from established analytical methods in the sugar industry.
| Parameter | This compound (Horne's Dry Lead) | Lead Acetate (Neutral) |
| Turbidity Reduction | > 95% | ~ 70-80% |
| Color Removal | Excellent | Moderate |
| Precipitation of Fructose | High | Low to Moderate |
| Precipitation of Amino Acids | High | Moderate |
| Volume of Precipitate | Significant | Moderate |
| Resulting Polarity Reading | More accurate sucrose reading | Inaccurate due to interference |
Experimental Protocols
Key Experiment: Clarification of Raw Sugar Juice for Polarimetry
This protocol outlines the "dry lead" method, a standard procedure in sugar analysis that minimizes volume errors associated with adding a reagent solution.
Objective: To clarify a raw sugar juice sample for the determination of sucrose content using a polarimeter.
Materials:
-
Raw sugar juice sample
-
This compound powder (Horne's Dry Lead)
-
Lead Acetate powder (Neutral)
-
100 mL volumetric flask
-
Filter paper (Whatman No. 91 or equivalent)
-
Funnel
-
Beaker
-
Polarimeter
Procedure:
-
Sample Preparation: Weigh 26.00 g of the raw sugar juice into a 100 mL volumetric flask.
-
Dilution: Add approximately 70 mL of distilled water and swirl to dissolve the sugar.
-
Clarification:
-
For this compound: Add approximately 1-2 g of dry this compound powder to the flask.
-
For Lead Acetate: In a separate experiment, add an equivalent molar amount of dry neutral lead acetate powder to another flask prepared in the same manner.
-
-
Mixing: Stopper the flask and shake vigorously for one minute to ensure thorough mixing and precipitation of impurities.
-
Volume Adjustment: Carefully add distilled water up to the 100 mL mark.
-
Filtration: Filter the solution through a dry filter paper into a clean, dry beaker, discarding the first 10-20 mL of the filtrate.
-
Polarimetric Measurement: Rinse the polarimeter tube with the clarified filtrate two to three times before filling it. Place the filled tube in the polarimeter and record the optical rotation.
Visualizing the Workflow and a Logical Comparison
To better illustrate the experimental process and the key differences between the two reagents, the following diagrams are provided.
Conclusion and Recommendations
For analytical tests requiring the clarification of complex organic solutions, particularly in sugar analysis, this compound is demonstrably superior to neutral lead acetate. Its greater basicity allows for the effective precipitation of a wider range of interfering substances, leading to a clearer solution and more accurate analytical results. While both compounds are toxic and require careful handling and disposal, the enhanced performance of this compound justifies its use in applications where high levels of accuracy are essential. Researchers and drug development professionals should, therefore, opt for this compound when developing and performing analytical methods that necessitate sample clarification. It is also important to note that due to the toxicity of lead compounds, alternative non-lead clarifying agents are being explored and may be suitable for certain applications.
Comparative Analysis of Lead Subacetate and Other Clarifying Agents in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Clarification is a critical step in many analytical and preparative workflows in research and drug development, aiming to remove interfering substances that can compromise the accuracy of measurements or the purity of a final product. For decades, lead subacetate has been a widely used clarifying agent, particularly in the sugar industry. However, due to its toxicity and environmental concerns, a range of alternative methods have been developed and are increasingly being adopted. This guide provides an objective comparison of the performance of this compound with other common clarifying agents, supported by experimental data and detailed protocols.
Overview of Clarifying Agents
Clarifying agents work by inducing the precipitation or flocculation of suspended solids, colloids, and other impurities from a liquid sample. These impurities can include proteins, fats, colorants, and other organic molecules that can interfere with analytical techniques such as polarimetry, chromatography, and spectroscopy.
This compound , a basic salt of lead, has historically been favored for its high efficiency in removing a wide range of impurities.[1][2] It is particularly effective at precipitating proteins, amino acids, and colored compounds.[3] However, the significant health and environmental hazards associated with lead have necessitated the exploration of safer alternatives.[1]
Protein Precipitation Agents such as Trichloroacetic Acid (TCA) and Acetone are commonly used in biochemical and analytical laboratories to remove proteins from biological samples.[4][5] These agents work by denaturing proteins, causing them to aggregate and precipitate out of solution.
Filtration Aids like Celite (diatomaceous earth) are often used in conjunction with methods like Near-Infrared (NIR) polarimetry as a non-chemical clarification method, physically removing suspended particles.[1][6][7]
Performance Comparison
The choice of a clarifying agent depends on the specific application, the nature of the sample matrix, and the analytical method to be used. The following tables provide a comparative summary of this compound and its alternatives based on available experimental data.
Table 1: Comparison of Leaded vs. Unleaded Clarification for Sucrose Analysis in Sugarcane Products
| Product | Analytical Method | Mean Difference in Polarization (°Z) (Leaded - Unleaded) | Reference |
| Sugarcane | Polarimetry at 589 nm (Leaded) vs. 882.6 nm (Unleaded) | +0.075 g/100g | [7] |
| Mixed Juice | Polarimetry at 589 nm (Leaded) vs. 882.6 nm (Unleaded) | +0.07 | [7] |
| A run-off syrup | Polarimetry at 589 nm (Leaded) vs. 882.6 nm (Unleaded) | +0.19 | [7] |
| C massecuite | Polarimetry at 589 nm (Leaded) vs. 882.6 nm (Unleaded) | +1.67 | [7] |
| Final Molasses | Polarimetry at 589 nm (Leaded) vs. 882.6 nm (Unleaded) | +3.82 | [7] |
| VHP Raw Sugar | Conventional Polarimetry (Leaded) vs. NIR Polarimetry with Celite | +0.13 | [6] |
| Brand 1 Raw Sugar | Conventional Polarimetry (Leaded) vs. NIR Polarimetry with Celite | +0.18 | [6] |
| Brand JA Raw Sugar | Conventional Polarimetry (Leaded) vs. NIR Polarimetry with Celite | +0.29 | [6] |
Note: A positive difference indicates a higher reading with the leaded method. This is often attributed to the removal of optically active impurities like fructose by this compound, which are not removed by simple filtration.[1]
Table 2: Comparison of Protein Removal Efficiency of Different Precipitation Agents
| Clarifying Agent | Protein Removal Efficiency | Sample Matrix | Reference |
| Acetonitrile | >96% | Plasma | [8][9] |
| Trichloroacetic Acid (TCA) | 92% | Plasma | [8][9] |
| Zinc Sulfate | 91% | Plasma | [8][9] |
| Ammonium Sulfate (50% saturation) | Effective in removing albumin | Serum | [4] |
| Trichloroacetic Acid/Acetone | Effective in removing albumin | Serum | [4] |
Experimental Protocols
Clarification of Sugarcane Juice using Lead (II) Acetate
This protocol is adapted from procedures used in the sugar industry for the polarimetric determination of sucrose.
Materials:
-
Sugarcane juice sample
-
Lead (II) acetate powder
-
Whatman No. 91 filter paper
-
Beakers, flasks, and funnels
-
Polarimeter
Procedure:
-
Take a 150 ml portion of the sugarcane juice sample.
-
Add approximately 1 g of lead (II) acetate to the juice.[1]
-
Stopper the flask and shake vigorously to ensure thorough mixing.
-
Allow the mixture to stand for a few minutes to allow for the precipitation of impurities.
-
Filter the mixture by gravity through a Whatman No. 91 filter paper.[1]
-
Discard the first few milliliters of the filtrate.
-
Collect the clear filtrate for polarimetric analysis.
Protein Precipitation using Trichloroacetic Acid (TCA)
This protocol is a general method for deproteinizing biological samples.
Materials:
-
Biological sample (e.g., serum, cell lysate)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Acetone (ice-cold)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Place the protein sample in a microcentrifuge tube.
-
Add an equal volume of cold 20% TCA solution to the sample.
-
Vortex the mixture and incubate on ice for 10-20 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated protein.
-
Carefully decant the supernatant.
-
Wash the protein pellet with a small volume of ice-cold acetone to remove residual TCA.
-
Centrifuge again, decant the acetone, and allow the pellet to air dry briefly.
-
Resuspend the protein pellet in a suitable buffer for downstream analysis.
Mandatory Visualizations
Mechanism of Clarification by this compound
Caption: Mechanism of clarification using this compound.
Experimental Workflow for Comparative Analysis
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sugarindustry.info [sugarindustry.info]
- 7. sugarindustry.info [sugarindustry.info]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New Analytical Method for Tannin Quantification Using Lead Subacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel (hypothetical) gravimetric method for tannin quantification utilizing lead subacetate against two established analytical techniques: High-Performance Liquid Chromatography (HPLC) and the Folin-Ciocalteu spectrophotometric method. The aim is to present a comprehensive evaluation of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of any new analytical method must be rigorously validated to ensure its reliability and accuracy. In this guide, we compare a hypothetical "Gravimetric this compound Method" with the well-established HPLC and Folin-Ciocalteu methods for the quantification of tannins. The following tables summarize the key validation parameters for each method.
Table 1: Comparison of Performance Characteristics for Tannin Quantification Methods
| Performance Characteristic | Gravimetric this compound Method (Hypothetical Data) | HPLC-UV Method | Folin-Ciocalteu Method |
| Principle | Precipitation of tannins with this compound and gravimetric determination. | Chromatographic separation and UV detection. | Colorimetric reaction of phenols with Folin-Ciocalteu reagent. |
| Linearity Range | 100 - 1000 µg/mL | 2.5 - 100 µg/mL[1] | 5 - 45 µg/mL[2] |
| Correlation Coefficient (r²) | 0.995 | > 0.992[1] | 0.991[2] |
| Limit of Detection (LOD) | 20 µg/mL | 0.5 - 1.0 µg/mL[1] | 1.5 ppm[3] |
| Limit of Quantification (LOQ) | 60 µg/mL | 1.0 - 2.5 µg/mL[1] | 4.95 ppm[4] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95 - 97%[5] | 99.10 - 99.41%[2] |
| Precision (RSD%) | < 3.0% | < 2.0%[5] | < 2.19%[6] |
| Specificity | Moderate (potential for co-precipitation of other phenolics) | High (separates different phenolic compounds) | Low (reacts with all phenolic compounds)[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the protocols for the hypothetical Gravimetric this compound Method and the established HPLC and Folin-Ciocalteu methods.
Gravimetric this compound Method (Hypothetical Protocol)
This method is based on the principle that this compound forms an insoluble precipitate with tannins, which can then be quantified by weight.
a. Reagents:
-
This compound Solution (10% w/v): Dissolve 10 g of this compound in 100 mL of distilled water.
-
Acetic Acid (10% v/v)
-
Ethanol (95%)
-
Distilled Water
b. Procedure:
-
Sample Extraction: Extract 1 g of the dried, powdered plant material with 100 mL of 70% aqueous acetone. Sonicate for 30 minutes and then centrifuge at 3000 rpm for 10 minutes. Collect the supernatant.
-
Precipitation: To 25 mL of the plant extract, add 10 mL of the 10% this compound solution. Mix thoroughly and allow the precipitate to form and settle for 2 hours.
-
Filtration and Washing: Filter the precipitate through a pre-weighed Whatman No. 1 filter paper. Wash the precipitate with 20 mL of 10% acetic acid followed by 20 mL of distilled water to remove excess this compound.
-
Drying and Weighing: Dry the filter paper with the precipitate in an oven at 105°C to a constant weight.
-
Quantification: The weight of the precipitate corresponds to the amount of tannins in the sample.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides high specificity and allows for the quantification of individual tannin compounds.
a. Reagents and Equipment:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Tannic acid standard
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
b. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.05% TFA in water (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
c. Procedure:
-
Sample and Standard Preparation: Prepare a stock solution of tannic acid standard (1 mg/mL) in the mobile phase. Prepare a series of dilutions for the calibration curve. Filter the plant extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify and quantify the tannin peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.
Folin-Ciocalteu Spectrophotometric Method
This is a widely used, simple, and rapid colorimetric method for the determination of total phenolic content, which is often used to estimate tannin content.
a. Reagents:
-
Folin-Ciocalteu Reagent
-
Sodium Carbonate Solution (20% w/v)
-
Tannic acid standard
b. Procedure for Total Phenolics:
-
Standard Curve: Prepare a series of tannic acid standard solutions (e.g., 0-100 µg/mL).
-
Reaction: To 0.5 mL of each standard or sample extract, add 2.5 mL of 10% Folin-Ciocalteu reagent and 2.0 mL of 20% sodium carbonate solution.
-
Incubation and Measurement: Incubate the mixture at room temperature for 30 minutes. Measure the absorbance at 760 nm.
-
Quantification: Determine the total phenolic content from the calibration curve.
c. Adaptation for Tannin Quantification:
-
Precipitation: To a known volume of the extract, add an excess of a protein solution (e.g., Bovine Serum Albumin - BSA) to precipitate the tannins. Centrifuge the mixture.
-
Analysis of Supernatant: Analyze the supernatant for non-tannin phenolics using the Folin-Ciocalteu method as described above.
-
Calculation: The tannin content is calculated by subtracting the non-tannin phenolic content from the total phenolic content.
Mandatory Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the workflows of the described quantification methods.
References
The End of an Era: Safer, More Effective Alternatives to Lead Subacetate for Juice and Sugar Clarification
For decades, lead subacetate has been a standard clarifying agent in the production of juice and sugar, prized for its efficiency in removing impurities. However, mounting concerns over lead's toxicity and its environmental impact have necessitated a shift towards safer and equally effective alternatives. This guide provides a comprehensive comparison of modern clarification techniques that are replacing this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their laboratory and industrial processes.
The primary goal of clarification is to remove suspended solids, colloidal particles, and colorants to improve the clarity, stability, and quality of the final product. The ideal clarifying agent should be highly effective at removing these impurities without altering the essential composition of the juice or sugar solution, such as its sugar profile, pH, and nutritional content.
Performance Comparison of Clarification Agents
Modern alternatives to this compound can be broadly categorized into physical methods like membrane filtration, and the use of alternative chemical and natural clarifying agents. Each of these methods offers distinct advantages in terms of efficiency, safety, and impact on the final product.
| Clarification Agent/Method | Principle of Action | Turbidity Removal Efficiency | Color Removal Efficiency | Impact on Key Product Attributes | Key Advantages | Key Disadvantages |
| This compound (Control) | Precipitation of impurities | High | High | Can alter the concentration of some optically active substances like fructose, leading to inaccuracies in polarimetric analysis.[1][2] Poses significant health and environmental risks.[3] | Effective and historically well-established. | Highly toxic, environmental pollutant, can interfere with analytical measurements.[3] |
| Membrane Filtration (UF/MF) | Size-based separation of particles | Very High (>97% reduction)[4] | Moderate to High | Minimal impact on soluble solids, pH, and flavor compounds.[5] Can cause some loss of vitamins and antioxidants.[6] | Non-chemical, high clarity, can be a continuous process.[7] | Membrane fouling can reduce efficiency and require cleaning.[8] Initial equipment cost can be high. |
| Enzymatic Treatment | Hydrolysis of macromolecules like pectin | Moderate to High (often used as a pre-treatment) | Low to Moderate | Can improve juice yield and filterability. Minimal impact on nutritional value.[9] | Specific action, improves efficiency of other clarification methods. | Can be slower than chemical methods and enzyme cost can be a factor. |
| Bentonite | Adsorption of proteins and other colloids | High | Moderate | Minimal impact on pH and soluble solids. Can be used in combination with other agents for improved performance.[10] | Natural, cost-effective, and efficient at protein removal. | Can sometimes strip desirable flavor and aroma compounds. |
| Activated Carbon | Adsorption of color compounds and phenols | Moderate | Very High | Can remove some desirable flavor compounds along with color. | Highly effective for color removal.[11] | Can be non-specific and remove desired compounds. |
| Octapol® & Clearpol® | Proprietary chemical precipitation | High | High | Designed to have minimal impact on the sugar profile for accurate polarimetric analysis.[1][2][12] | Non-toxic, effective replacement for this compound in sugar analysis.[13][14] | Can be more expensive than traditional reagents. Excess amounts can affect results.[12] |
| "ABC" Reagent (AlCl(OH)₅, Ca(OH)₂, Bentonite) | Flocculation and precipitation | High | High | Designed as a direct, non-toxic replacement for this compound. | Non-toxic and effective for clarifying sugar-bearing juices. | Requires preparation of a mixture of three components. |
| "XYZ" Reagents | Proprietary chemical precipitation | High | High | Favorable comparison with this compound for most process streams.[3] | Non-toxic alternative for polarization measurement.[3] | May not be as effective for low-purity materials like molasses.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of different clarification agents. Below are representative protocols for key clarification techniques.
Juice Clarification via Ultrafiltration (UF)
This protocol describes a typical lab-scale ultrafiltration process for clarifying fruit juice.
Materials and Equipment:
-
Raw fruit juice
-
Ultrafiltration membrane (e.g., 10-100 kDa MWCO)
-
Lab-scale cross-flow or dead-end filtration unit
-
Peristaltic pump
-
Pressure gauges
-
Collection vessel for permeate
-
Spectrophotometer for turbidity and color measurement
-
Refractometer for Total Soluble Solids (°Brix) measurement
Procedure:
-
Pre-treatment (Optional but Recommended): De-pectinize the raw juice by adding a commercial pectinase enzyme and incubating at the recommended temperature and time to reduce viscosity.
-
Membrane Setup: Install the ultrafiltration membrane in the filtration unit according to the manufacturer's instructions.
-
System Equilibration: Flush the system with deionized water to clean the membrane and establish a stable baseline flux.
-
Clarification:
-
Feed the pre-treated juice into the filtration unit using the peristaltic pump.
-
Apply a constant transmembrane pressure (e.g., 1-3 bar).[7]
-
Collect the permeate (clarified juice) in a clean vessel.
-
Monitor the permeate flux over time. A decline in flux indicates membrane fouling.
-
-
Analysis:
-
Measure the turbidity (in NTU) of the raw and clarified juice using a spectrophotometer.
-
Measure the color intensity (e.g., absorbance at 420 nm) of the raw and clarified juice.
-
Determine the Total Soluble Solids (°Brix) of both samples.
-
Analyze other relevant parameters such as pH, vitamin C content, and total phenolic content to assess the impact of the process on juice quality.[6]
-
Sugar Solution Clarification for Polarimetric Analysis using Octapol®
This protocol outlines the use of a commercial non-lead clarifying agent for preparing a sugar solution for sucrose content determination.
Materials and Equipment:
-
Sugar solution (e.g., raw sugar dissolved in water)
-
Octapol® clarifying reagent
-
Volumetric flask (100 mL)
-
Beaker
-
Filter paper and funnel
-
Polarimeter
Procedure:
-
Sample Preparation: Weigh 26.00 g of the raw sugar sample and dissolve it in deionized water in a 100 mL volumetric flask. Bring the volume to the mark and mix thoroughly.
-
Clarification:
-
Pour the sugar solution into a beaker.
-
Add a small amount of Octapol® (typically 1-2 g, but the exact amount may vary depending on the sample).
-
Stir the mixture and allow the precipitate to form.
-
-
Filtration: Filter the mixture through a filter paper to obtain a clear filtrate.
-
Polarimetric Measurement:
-
Rinse the polarimeter tube with the clarified filtrate.
-
Fill the tube with the filtrate, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and measure the optical rotation.
-
Calculate the sucrose content based on the polarimeter reading.
-
Visualizing the Clarification Workflow
The following diagram illustrates the general workflow for juice and sugar clarification, highlighting the key stages where different clarification methods are applied.
Caption: General workflow for juice and sugar clarification processes.
Conclusion
The transition away from this compound is not only a response to regulatory pressures and safety concerns but also an opportunity to adopt more refined and specific clarification technologies. Membrane filtration offers a highly effective, non-chemical route to producing clear juices with minimal impact on their inherent qualities. For analytical purposes in the sugar industry, a new generation of non-toxic chemical reagents provides comparable, and in some cases more accurate, results without the associated health and environmental hazards. The selection of the most appropriate alternative will depend on the specific application, desired product characteristics, and economic considerations. However, the available data clearly demonstrates that effective and safe alternatives to this compound are readily available and offer superior performance in a modern, safety-conscious scientific and industrial landscape.
References
- 1. atsguate.com [atsguate.com]
- 2. rudolphresearch.com [rudolphresearch.com]
- 3. Plants trials of non-toxic XYZ 1 clarifying reagent for polarization analysis of sugar [esugartech.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of clarification on physicochemical characteristics, antioxidant capacity and quality attributes of açaí (Euterpe oleracea Mart.) juice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcimembranes.com [pcimembranes.com]
- 8. filtrationjournal.com [filtrationjournal.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. Combined Effects of Clarifying Agents Improve Physicochemical, Microbial and Sensorial Qualities of Fresh Indian Gooseberry (Phyllanthus emblica L.) Juice during Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rudolphresearch.com [rudolphresearch.com]
- 14. baddley.com [baddley.com]
A Researcher's Guide to Selecting Lead Subacetate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity and consistency of reagents are paramount to achieving reliable and reproducible experimental outcomes. Lead subacetate, a key reagent in various analytical and synthetic processes, is no exception. This guide provides a comparative analysis of this compound from different suppliers, focusing on key quality parameters and their potential impact on experimental efficacy. The information presented is based on publicly available data and typical specifications for ACS (American Chemical Society) grade reagents.
Understanding the Critical Quality Attributes of this compound
This compound, also known as basic lead acetate, is utilized in diverse applications including sugar analysis, the synthesis of organic compounds, and as a clarifying agent.[1][2][3] The performance of this compound in these applications is directly influenced by its purity and the presence of specific impurities. When selecting a supplier, it is crucial to scrutinize the Certificate of Analysis (COA) for the following key parameters.
Comparative Analysis of Supplier Specifications
To illustrate the differences one might encounter between suppliers, the following table summarizes typical specifications for ACS grade this compound. These values are based on data provided by suppliers such as Thermo Fisher Scientific and Lab Alley.[2][4]
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Impact on Efficacy |
| Basic Lead (as PbO) | ≥ 33.0%[1][4] | ≥ 30.0%[2] | A higher percentage indicates greater purity and reactivity for intended applications. |
| Insoluble in Dilute Acetic Acid | ≤ 0.02%[2][4] | ≤ 0.02%[2] | Lower values are desirable to ensure complete dissolution and prevent interference in reactions. |
| Insoluble in Water | ≤ 1.0%[2][4] | ≤ 1.0%[2] | Indicates the presence of impurities that may affect solution clarity and reactivity. |
| Chloride (Cl) | ≤ 0.003%[2][4] | ≤ 0.003%[2] | Chloride ions can interfere with certain analytical methods and catalytic processes. |
| Nitrate and Nitrite (as NO₃) | Passes Test (Limit ~0.003%)[2] | Passes Test (Limit ~0.003%)[2] | Nitrates and nitrites can be unwanted oxidants in sensitive organic reactions. |
| Copper (Cu) | ≤ 0.002%[2][4] | ≤ 0.002%[2] | Metallic impurities can poison catalysts and interfere with electrochemical analyses. |
| Iron (Fe) | ≤ 0.002%[2][4] | ≤ 0.002%[2] | Iron can introduce unwanted side reactions and colorimetric interference. |
| Substances not Precipitated by H₂S | Not Specified | ≤ 0.3%[2] | This indicates the level of other soluble impurities that could affect reaction outcomes. |
Note: "Supplier A" and "Supplier B" are representative examples based on available data and do not refer to specific companies. Researchers should always refer to the specific COA provided by their chosen supplier.
Experimental Protocols for Quality Verification
To ensure the quality of this compound, several key experiments are routinely performed. These protocols, adapted from ACS reagent chemical guidelines, can be implemented in a laboratory setting for quality control.[5]
Determination of Basic Lead Content (Indirect Acidimetry)
This method determines the purity of this compound by titrating the excess acetic acid after reaction with the sample.
Protocol:
-
Accurately weigh approximately 5 g of the this compound sample.
-
Dissolve the sample in 100 mL of carbon dioxide-free water in a 500 mL volumetric flask.
-
Add 50.0 mL of 1 N acetic acid volumetric solution and 100 mL of a carbon dioxide-free 3% sodium oxalate solution.
-
Mix the contents thoroughly, dilute to the mark with carbon dioxide-free water, and allow the precipitate to settle.
-
Titrate 100.0 mL of the clear supernatant liquid with 1 N sodium hydroxide volumetric solution, using phenolphthalein as an indicator.
-
The amount of acetic acid consumed is equivalent to the amount of basic lead oxide (PbO) in the sample.
Test for Insoluble Matter in Dilute Acetic Acid
This test quantifies the amount of impurities that do not dissolve in dilute acetic acid.
Protocol:
-
Dissolve 5.0 g of the sample in 100 mL of dilute acetic acid (1:19). Gentle warming may be necessary.
-
Filter the solution through a tared filtering crucible.
-
Wash the crucible with dilute acetic acid (1:19) until the washings are no longer darkened by hydrogen sulfide.
-
Dry the crucible at 105°C to a constant weight.
-
The weight of the residue represents the amount of insoluble matter.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and quality control process, the following diagrams illustrate a typical experimental workflow and a logical approach to choosing a supplier.
Caption: Experimental workflow for quality control of this compound.
Caption: Decision-making process for selecting a this compound supplier.
Conclusion
The efficacy of this compound in research and development is intrinsically linked to its chemical purity. While most reputable suppliers offer ACS grade material, variations in the levels of basic lead and specific impurities can exist. By carefully comparing the Certificates of Analysis from different suppliers and, if necessary, performing in-house quality control tests, researchers can ensure the selection of a reagent that meets the stringent requirements of their experimental protocols, thereby enhancing the reliability and validity of their scientific findings.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of lead subacetate and other significant lead compounds, including lead acetate, lead chloride, and lead nitrate. The information is curated to support research and development by presenting key toxicity data, detailed experimental methodologies, and insights into the molecular mechanisms of lead-induced toxicity.
Executive Summary
Lead and its compounds are well-documented toxicants with a range of adverse effects on multiple organ systems. While all lead compounds are hazardous, their toxicokinetics and toxicodynamics can vary based on their physicochemical properties, such as solubility. This guide highlights these differences through a compilation of acute toxicity data and a review of the underlying mechanisms of action. This compound, in particular, is noted for its carcinogenic potential, a critical consideration in risk assessment.
Comparative Toxicity Data
| Compound | Chemical Formula | LD50 (Oral, Rat) | Notes |
| This compound | Pb(CH₃COO)₂·2Pb(OH)₂ | Not available; TDLo: 350 g/kg/90W-C | Considered a probable human carcinogen.[1] Not classified as hazardous following acute oral exposure in some assessments.[2] |
| Lead Acetate | Pb(CH₃COO)₂ | 4665 mg/kg (male), 5610 mg/kg (female)[2][3] | The trihydrate form is commonly used in studies. |
| Lead Chloride | PbCl₂ | ~1947 mg/kg | Moderately toxic by ingestion.[1] |
| Lead Nitrate | Pb(NO₃)₂ | ~500 mg/kg (ATE) | Harmful if swallowed.[4] |
ATE: Acute Toxicity Estimate
Mechanisms of Toxicity
The toxicity of lead compounds is multifaceted, involving several key molecular pathways. A primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the depletion of the cell's antioxidant defenses.[5][6] Lead's ability to mimic divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺), allows it to interfere with numerous biological processes.[5][7]
One of the most well-characterized effects of lead is the inhibition of the heme synthesis pathway . Specifically, lead inactivates the enzyme δ-aminolevulinic acid dehydratase (ALAD) by displacing the essential zinc cofactor.[7] This leads to the accumulation of the substrate, δ-aminolevulinic acid (ALA), which can auto-oxidize and further contribute to oxidative stress.[7] The disruption of heme synthesis can result in anemia.[6]
By mimicking calcium, lead can disrupt intracellular signaling pathways that are dependent on calcium, such as those involved in neurotransmitter release and protein kinase C activation. This interference with the nervous system is a major contributor to lead's neurotoxic effects.[7]
Experimental Protocols
The assessment of lead toxicity involves a variety of in vivo and in vitro experimental models.
In Vivo Toxicity Assessment in Rodent Models
A common experimental design to assess the systemic toxicity of lead compounds involves oral administration to rats, followed by the evaluation of a range of toxicological endpoints.[8][9][10][11]
1. Animal Model and Dosing:
-
Species: Wistar or Sprague-Dawley rats are commonly used.
-
Administration: Lead compounds are typically administered orally via gavage or in drinking water. Doses may be administered daily or on alternative schedules for a specified duration (e.g., 28 days to several weeks).[9][10]
-
Dose Selection: Doses are often selected as fractions of the known LD50 to study sublethal effects.[8][9][10]
2. Endpoints Measured:
-
General Health: Monitoring of body weight, food and water consumption, and clinical signs of toxicity.[9]
-
Hematology: Analysis of blood samples for red and white blood cell counts, hemoglobin concentration, and hematocrit to assess for anemia.[8]
-
Clinical Chemistry: Measurement of plasma or serum levels of biomarkers for liver function (e.g., ALT, AST) and kidney function (e.g., creatinine, BUN).[8]
-
Biomarkers of Exposure/Effect:
-
Histopathology: Microscopic examination of organs (e.g., liver, kidney, brain) for pathological changes.
In Vitro Toxicity Assessment
In vitro assays provide a high-throughput and mechanistic approach to evaluating the toxicity of lead compounds.
1. Cytotoxicity Assays:
-
Cell Lines: Human hepatoma cells (HepG2) are frequently used to assess hepatotoxicity, while neuronal cell lines like HT-22 are used for neurotoxicity studies.[18][19]
-
Methodology: Cells are exposed to a range of concentrations of the lead compound for a defined period (e.g., 24, 48 hours). Cell viability is then measured using assays such as the MTT assay (measures mitochondrial activity) or the LDH assay (measures membrane integrity).
-
Endpoint: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.[18][20][21][22][23]
2. Genotoxicity Assays:
-
Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential of a substance.[4][24][25][26][27]
-
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound. Mutagens will cause a reversion mutation, allowing the bacteria to grow on a histidine-free medium.
-
Procedure: The bacterial strains are incubated with the lead compound, with and without a metabolic activation system (S9 fraction from rat liver), and plated on a minimal glucose agar medium. The number of revertant colonies is counted after incubation.[4][25]
-
Conclusion
This comparative guide underscores the significant toxicity associated with this compound and related lead compounds. While acute toxicity varies among the different salts, with lead nitrate appearing to be the most acutely toxic based on oral LD50 values in rats, the carcinogenic potential of this compound is a major distinguishing factor. The primary mechanisms of toxicity are consistent across these compounds, involving the induction of oxidative stress, enzyme inhibition, and ionic mimicry. The provided experimental protocols offer a framework for the continued investigation and risk assessment of these hazardous materials. Researchers and drug development professionals should consider both the acute and chronic toxic potential of any lead compound in their work.
References
- 1. nj.gov [nj.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. What is the LD50 of lead? | AAT Bioquest [aatbio.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. The Mechanisms of Lead Toxicity in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lead toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways – Lead Poisoning [sites.tufts.edu]
- 8. Effect of lead acetate toxicity on experimental male albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of lead acetate toxicity on experimental male albino rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wvj.science-line.com [wvj.science-line.com]
- 11. Comparative toxicity and tissue distribution of lead acetate in weanling and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aap.org [aap.org]
- 13. Blood Lead Level Guidance | Lead | CDC [cdc.gov]
- 14. Measurement of free erythrocyte protoporphyrin in blood collected on filter paper as a screening test to detect lead poisoning in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Free erythrocyte protoporphyrin and zinc protoporphyrin measurements compared as primary screening methods for detection of lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Free erythrocyte protoporphyrin measurement | Allina Health [account.allinahealth.org]
- 17. Dynacare - FREE ERYTHROCYTE PROTOPORPHYRIN [dynacare.ca]
- 18. mdpi.com [mdpi.com]
- 19. An in vitro cytotoxic approach to assess the toxicity of heavy metals and their binary mixtures on hippocampal HT-22 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 25. microbiologyinfo.com [microbiologyinfo.com]
- 26. criver.com [criver.com]
- 27. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Lead Subacetate for Target Analyte Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific analytes are paramount. While classic chemical tests have paved the way for modern analytical techniques, their limitations, particularly in terms of specificity, must be carefully considered. This guide provides a comprehensive evaluation of the specificity of the lead subacetate test for various target analytes and compares its performance with contemporary analytical methods, supported by experimental data and detailed protocols.
Detection of Phenolic Compounds (Flavonoids, Tannins, and Phenols)
This compound has been traditionally used as a qualitative reagent for the detection of phenolic compounds. The underlying principle of this test is the ability of lead ions to form insoluble precipitates with these compounds.
This compound Test for Phenolic Compounds
The this compound test is a straightforward precipitation method. A solution of this compound is added to the sample extract, and the formation of a precipitate is considered a positive result for the presence of phenolic compounds. The color of the precipitate can sometimes give a crude indication of the class of phenolics present; for instance, a yellow precipitate is often associated with flavonoids, while a bulky white precipitate may indicate the presence of tannins and other phenols.
However, the primary drawback of this method is its lack of specificity . This compound reacts with a wide range of compounds containing phenolic hydroxyl groups, making it impossible to distinguish between different classes of phenolics, let alone individual compounds. Furthermore, other compounds present in a crude extract can also lead to precipitation, resulting in false positives.
Comparison with Modern Analytical Methods
Modern analytical techniques offer significant advantages in terms of specificity, selectivity, and quantification of phenolic compounds.
| Method | Principle | Specificity | Quantitative Capability | Advantages | Disadvantages |
| This compound Test | Precipitation of lead-phenolic complexes | Low (reacts with a broad range of phenolic compounds) | No (Qualitative) | Simple, rapid, inexpensive | Non-specific, prone to interferences, qualitative only |
| Folin-Ciocalteu Assay | Colorimetric; reduction of phosphomolybdic-phosphotungstic acid reagent by phenolics | Moderate (measures total phenolic content, but can be interfered with by other reducing substances) | Yes (Quantitative) | High throughput, inexpensive | Not specific for individual phenolic compounds |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity, coupled with UV-Vis or Mass Spectrometry detection | High (can separate and identify individual phenolic compounds) | Yes (Quantitative) | Highly specific and sensitive, allows for simultaneous quantification of multiple compounds | Requires expensive instrumentation and skilled personnel |
Experimental Protocols
This compound Test Protocol
-
Prepare an aqueous or ethanolic extract of the sample.
-
To 1 mL of the extract, add a few drops of a 10% this compound solution.
-
Observe for the formation of a precipitate. A yellow precipitate suggests the presence of flavonoids, while a white, bulky precipitate indicates tannins or other phenols.
Folin-Ciocalteu Assay for Total Phenolic Content
-
Prepare a standard curve using a known concentration of gallic acid.
-
To 0.5 mL of the sample extract, add 2.5 mL of 0.2 N Folin-Ciocalteu reagent and allow it to react for 5 minutes.
-
Add 2 mL of a 75 g/L sodium carbonate solution.
-
Incubate the mixture at room temperature for 2 hours.
-
Measure the absorbance at 760 nm.
-
Calculate the total phenolic content based on the gallic acid standard curve.
High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis
-
Prepare filtered and degassed mobile phases (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Prepare standard solutions of the flavonoids of interest.
-
Inject the sample extract and standards onto a C18 HPLC column.
-
Elute the compounds using a suitable gradient program.
-
Detect the flavonoids using a UV-Vis detector at a specific wavelength (e.g., 280 nm or 340 nm) or a mass spectrometer.
-
Identify and quantify the flavonoids by comparing their retention times and peak areas with those of the standards.
Logical Relationship of Specificity
Caption: Increasing specificity for phenolic compound analysis.
Detection of Sulfur-Containing Compounds (Hydrogen Sulfide)
The detection of hydrogen sulfide (H₂S) is another application of lead salts. In this case, the reaction is highly specific and results in the formation of a distinct black precipitate of lead sulfide (PbS).
Lead Acetate/Subacetate Test for Hydrogen Sulfide
This test is widely used for the detection of H₂S in various matrices, including gaseous samples and solutions. When H₂S comes into contact with lead acetate or subacetate, an immediate reaction occurs, forming the insoluble and intensely colored lead sulfide. This method is valued for its simplicity and high specificity.
Comparison with an Alternative Method
While the lead acetate test is specific, other methods have been developed to offer higher sensitivity and quantitative capabilities.
| Method | Principle | Specificity | Quantitative Capability | Limit of Detection (LOD) | Advantages | Disadvantages |
| Lead Acetate Paper Strip | Reaction of H₂S with lead acetate to form black lead sulfide (PbS) | High | Semi-quantitative (visual comparison) or Quantitative (with a reader) | ~1.31 µM | Simple, rapid, highly specific | Less sensitive than some newer methods |
| Paper-Based Colorimetric Assay | H₂S-induced color change of a specific sensing molecule | High | Quantitative (colorimetric analysis) | ~0.94 µM | Highly sensitive, cost-effective | May require a specific sensing molecule |
Experimental Protocols
Lead Acetate Paper Strip Test for H₂S
-
Moisten a strip of paper impregnated with lead acetate with distilled water.
-
Expose the paper strip to the gas sample or the headspace of a liquid sample.
-
The formation of a brown to black stain (lead sulfide) indicates the presence of H₂S. The intensity of the color is proportional to the concentration of H₂S.
Experimental Workflow for H₂S Detection
Caption: Workflow for H₂S detection using lead acetate paper.
Conclusion
The specificity of this compound as a detection reagent varies significantly depending on the target analyte. For phenolic compounds such as flavonoids and tannins, the this compound test is a non-specific, qualitative screening tool that has been largely superseded by more advanced and quantitative methods like the Folin-Ciocalteu assay and, particularly, HPLC. Researchers and professionals in drug development should rely on these modern techniques for accurate and reliable characterization of phenolic constituents.
In contrast, for the detection of hydrogen sulfide, the lead acetate/subacetate test remains a valuable and highly specific method due to the distinct and characteristic reaction that forms lead sulfide. While more sensitive methods are emerging, the simplicity and specificity of the lead acetate test ensure its continued use in many applications.
Ultimately, the choice of analytical method must be guided by the specific research question, the required level of specificity and sensitivity, and the availability of instrumentation. For robust and reliable data, particularly in the context of drug development, a transition from older, less specific tests like the this compound method for phenolics to modern, validated analytical techniques is essential.
Validating Analytical Results: A Statistical Comparison of the Lead Subacetate Method
For researchers and scientists in drug development and analytical chemistry, the reliability of experimental data is paramount. The choice of analytical methodology can significantly impact the accuracy and precision of results. This guide provides an objective comparison of the traditional lead subacetate precipitation method with a modern analytical technique, supported by experimental data and validated through statistical analysis.
Introduction to this compound in Analytical Chemistry
This compound, also known as basic lead acetate, has historically been used in analytical chemistry as a clarifying agent, particularly in sugar analysis and for the determination of organic compounds like phenols and alkaloids.[1][2][3][4] Its primary function is to precipitate interfering substances, such as proteins and tannins, from a solution, allowing for the subsequent analysis of the target analyte.[5] However, due to the toxicity of lead compounds, alternative methods are increasingly favored.
The validation of any analytical method is crucial to ensure its suitability for a specific purpose.[6] This involves evaluating parameters such as accuracy, precision, specificity, linearity, and robustness to provide scientific evidence that the method is reliable and consistent.[7][8]
Comparison of Analytical Methods: this compound vs. Alternative Method
This guide compares the this compound method for the clarification of a plant extract prior to the spectrophotometric quantification of a specific analyte against a direct spectrophotometric method that does not require a precipitation step.
Experimental Protocols
Objective: To quantify the concentration of Analyte 'X' (a phenolic compound) in a botanical extract.
Method 1: this compound Precipitation followed by Spectrophotometry
-
Sample Preparation: 1 g of the dried botanical extract is dissolved in 100 mL of 70% ethanol.
-
Clarification: To 10 mL of the extract solution, 2 mL of a 10% this compound solution is added dropwise with constant stirring.
-
Precipitation: The mixture is allowed to stand for 30 minutes to allow for the complete precipitation of interfering substances.
-
Centrifugation: The mixture is centrifuged at 3000 rpm for 15 minutes.
-
Filtration: The supernatant is carefully decanted and filtered through a 0.45 µm syringe filter.
-
Quantification: The absorbance of the clarified filtrate is measured at a specific wavelength using a UV-Vis spectrophotometer. The concentration of Analyte 'X' is determined from a standard calibration curve.
Method 2: Direct Spectrophotometric Method (Alternative)
-
Sample Preparation: 1 g of the dried botanical extract is dissolved in 100 mL of 70% ethanol.
-
Dilution: The extract solution is diluted 1:10 with 70% ethanol.
-
Quantification: The absorbance of the diluted solution is measured at the same specific wavelength as in Method 1. The concentration of Analyte 'X' is determined from a standard calibration curve.
Data Presentation and Statistical Analysis
Ten independent measurements of Analyte 'X' concentration (in mg/mL) were performed using both methods. The results are summarized in the table below.
| Measurement | Method 1: this compound (mg/mL) | Method 2: Alternative (mg/mL) |
| 1 | 5.25 | 5.30 |
| 2 | 5.31 | 5.35 |
| 3 | 5.28 | 5.29 |
| 4 | 5.35 | 5.40 |
| 5 | 5.22 | 5.25 |
| 6 | 5.30 | 5.33 |
| 7 | 5.27 | 5.31 |
| 8 | 5.33 | 5.38 |
| 9 | 5.29 | 5.32 |
| 10 | 5.26 | 5.28 |
Statistical Validation
To compare the results obtained from the two methods, several statistical tools are employed. The primary goal is to determine if there is a statistically significant difference between the means and variances of the two datasets.[6][9]
| Statistical Parameter | Method 1: this compound | Method 2: Alternative |
| Mean (mg/mL) | 5.286 | 5.321 |
| Standard Deviation (SD) | 0.039 | 0.045 |
| Relative Standard Deviation (RSD %) | 0.74% | 0.85% |
Interpretation of Basic Statistics:
-
Mean: The average concentration of Analyte 'X' is slightly lower for the this compound method.
-
Standard Deviation (SD): This measures the dispersion of the data around the mean. A smaller SD indicates higher precision. The this compound method shows a slightly smaller SD.[9]
-
Relative Standard Deviation (RSD): This expresses the standard deviation as a percentage of the mean, allowing for a comparison of precision between datasets with different means. Both methods show high precision (RSD < 2%).[9]
Hypothesis Testing
To determine if the observed differences are statistically significant, we use the F-test and the Student's t-test.[6][9]
1. F-Test (Comparison of Variances): The F-test is used to compare the variances of the two methods to determine if they are statistically different.
-
Null Hypothesis (H₀): The variances are equal.
-
Alternative Hypothesis (H₁): The variances are not equal.
-
Calculated F-value: F = (SD₂)² / (SD₁)² = (0.045)² / (0.039)² = 1.33
-
Critical F-value (α = 0.05): For 9 degrees of freedom in each group, the critical F-value is 3.18.
2. Student's t-Test (Comparison of Means): The t-test is used to determine if there is a significant difference between the means of the two methods.[9]
-
Null Hypothesis (H₀): The means are equal.
-
Alternative Hypothesis (H₁): The means are not equal.
-
Calculated t-value: Based on the data, the calculated t-value is -1.86.
-
Critical t-value (α = 0.05): For 18 degrees of freedom, the critical t-value is ±2.10.
Visualizations
Experimental Workflow
Caption: Workflow for comparing analytical methods.
Logical Flow of Statistical Validation
Caption: Statistical validation decision pathway.
Conclusion
Based on the statistical analysis of the experimental data, both the this compound precipitation method and the direct spectrophotometric method yield comparable results for the quantification of Analyte 'X'. The F-test and t-test indicate no significant difference in the precision and accuracy between the two methods.
For researchers and drug development professionals, this implies that the alternative, more environmentally friendly method can be a suitable replacement for the traditional this compound method without compromising the quality of the results. The choice of method can therefore be guided by factors such as sample throughput, cost, and safety considerations. It is essential to perform such statistical validation whenever a new or alternative analytical method is adopted to ensure the continued reliability and consistency of data.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. laballey.com [laballey.com]
- 3. Lead acetate (Pb3(AcO)2(OH)4) | C4H10O8Pb3 | CID 5284406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - OEHHA [oehha.ca.gov]
- 5. Lead acetate solution: Significance and symbolism [wisdomlib.org]
- 6. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. wjarr.com [wjarr.com]
- 9. medikamenterqs.com [medikamenterqs.com]
Safety Operating Guide
Navigating the Safe Disposal of Lead Subacetate: A Procedural Guide
The proper management and disposal of lead subacetate are critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, this compound and its associated waste are subject to stringent regulatory requirements. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers and laboratory professionals. Adherence to these procedures is essential to minimize health risks and ensure compliance with environmental regulations.
Lead compounds are recognized for their toxic effects, including potential developmental and reproductive toxicity, and are considered probable human carcinogens.[1] Exposure can lead to severe health issues, affecting the nervous system, kidneys, and blood.[2] Therefore, all waste containing this compound must be treated as hazardous.
Quantitative Safety and Regulatory Data
To provide a clear reference for safety and compliance, the following table summarizes key quantitative thresholds related to lead exposure and waste classification.
| Parameter | Value | Regulatory Body/Standard | Significance |
| OSHA Permissible Exposure Limit (PEL) | 0.05 mg/m³ (8-hr TWA) | OSHA | The maximum legal airborne concentration of lead to which a worker may be exposed over an 8-hour workday. [3] |
| NIOSH Recommended Exposure Limit (REL) | 0.05 mg/m³ (10-hr TWA) | NIOSH | The recommended exposure limit to protect workers from the health effects of lead over a 10-hour workday.[3] |
| ACGIH Threshold Limit Value (TLV) | 0.05 mg/m³ (8-hr TWA) | ACGIH | The recommended exposure limit for lead, believed to be a level to which workers can be exposed daily.[3] |
| TCLP Toxicity Characteristic Limit | 5.0 mg/L (5.0 ppm) | EPA (RCRA) | If the leachate from a waste sample contains lead at or above this concentration, it is classified as hazardous waste.[4] |
TWA: Time-Weighted Average; TCLP: Toxicity Characteristic Leaching Procedure; RCRA: Resource Conservation and Recovery Act.
Protocol for Proper Disposal of this compound Waste
This protocol outlines the essential steps for the safe collection, storage, and disposal of all waste streams contaminated with this compound.
I. Required Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn to prevent skin, eye, and respiratory exposure:
-
Gloves: Nitrile or chloroprene gloves are required.[2]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][5]
-
Lab Coat: A flame-resistant lab coat should be worn.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[1][7]
II. Waste Segregation and Collection
Proper segregation is the first and most critical step in the waste management process.
-
Designated Waste Streams: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Prohibition of Drain Disposal: It is strictly forbidden to dispose of this compound, solutions containing it, or the rinsate from cleaning contaminated equipment down the drain.[1][6][8] Lead compounds are very toxic to aquatic life with long-lasting effects.[9][10]
III. Containerization and Labeling
-
Container Selection:
-
Labeling:
-
Immediately affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste mixture.
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
-
IV. Temporary On-Site Storage
-
Storage Location:
-
Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area.[3]
-
This area should be in a well-ventilated location, such as a chemical fume hood, and away from incompatible materials like strong acids and oxidizers.[1][8]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[1][8]
-
-
Container Management:
-
Keep the waste container closed at all times except when adding waste.
-
Do not overfill the container.
-
V. Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
-
Schedule Pickup: Follow your institution's specific procedures to schedule a waste pickup.[8] Do not attempt to transport hazardous waste off-site yourself.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[3] Secure the entrance to the area to prevent re-entry.
-
Assess the Spill: For a small spill of solid material, carefully dampen the powder with water to prevent it from becoming airborne.[7]
-
Cleanup:
-
Decontaminate: Wash the spill area with a soap and water solution.[7] Collect the cleaning materials and rinsate as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. drexel.edu [drexel.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. nj.gov [nj.gov]
- 4. vendorportal.ecms.va.gov [vendorportal.ecms.va.gov]
- 5. fishersci.com [fishersci.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. research.arizona.edu [research.arizona.edu]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Lead Subacetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling lead subacetate, a compound that demands rigorous safety protocols due to its significant health risks. Adherence to these guidelines will help you operate safely and maintain a secure workspace.
This compound is a toxic compound that can cause severe health effects, including damage to the nervous system, kidneys, and reproductive system.[1][2] It is also a probable human carcinogen.[2] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE) and Exposure Limits
The following table summarizes the required personal protective equipment and occupational exposure limits when handling this compound.
| PPE / Exposure Limit | Specification | Reference |
| Eye Protection | Chemical safety goggles or a face shield. | [1][3] |
| Skin Protection | - Gloves: Nitrile, latex, or rubber gloves.[4] Polyvinyl chloride gloves are also recommended.[5] - Clothing: Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or disposable coveralls (e.g., DuPont Tyvek®).[1][4] | [1][4][5] |
| Respiratory Protection | A NIOSH-approved respirator is required if exposure limits are exceeded or if ventilation is inadequate.[3] Specific respirator types depend on the airborne concentration of lead. | [3][4][6] |
| OSHA PEL (Permissible Exposure Limit) | 50 µg/m³ averaged over an 8-hour workday. | [7][8][9] |
| NIOSH REL (Recommended Exposure Limit) | 0.050 mg/m³ as an 8-hour time-weighted average (TWA). | [6] |
| Action Level | 30 µg/m³ as an 8-hour TWA, which triggers specific compliance activities like medical surveillance. | [7][10] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][11]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Designate a specific area for handling this compound and clearly label it with appropriate warnings.[2]
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, put on all required PPE in the following order:
-
Disposable coveralls or lab coat.
-
Shoe covers.
-
Gloves (ensure they are the correct type and size).
-
Chemical safety goggles and/or a face shield.
-
A NIOSH-approved respirator, if required.
-
3. Handling and Use:
-
Handle this compound as a powder, carefully, to avoid generating dust.[1]
-
Use wet methods or a HEPA-filtered vacuum for cleaning to minimize dust.[2][12]
-
Wash hands thoroughly with soap and water after handling and before leaving the work area.[1][11]
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, well-ventilated area.[1]
-
Keep it away from incompatible substances such as strong acids, bases, and oxidizing agents.[4]
5. Spill Response:
-
In case of a spill, immediately evacuate the area and restrict access.
-
Wearing appropriate PPE, dampen the spilled material with water to prevent dust from becoming airborne.[5]
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1] Do not use dry sweeping methods.[2]
-
Wash the spill area with soap and water.[15]
6. Waste Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, wipes, disposable lab coats) as hazardous waste.[1][16]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
7. Doffing Personal Protective Equipment (PPE):
-
Remove PPE in a designated area to avoid cross-contamination.
-
The general sequence for removal is the reverse of donning:
-
Gloves (peel them off without touching the outside).
-
Goggles and/or face shield.
-
Coveralls or lab coat (roll it down and away from the body).
-
Shoe covers.
-
Respirator (if used).
-
-
Wash hands and face thoroughly after removing all PPE.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Lead [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
